Product packaging for Dihydro-6-imino-1,3-dimethyluracil(Cat. No.:CAS No. 17743-04-3)

Dihydro-6-imino-1,3-dimethyluracil

Cat. No.: B094056
CAS No.: 17743-04-3
M. Wt: 155.15 g/mol
InChI Key: HBFKTNIVBGBQSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dihydro-6-imino-1,3-dimethyluracil is a useful research compound. Its molecular formula is C6H9N3O2 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O2 B094056 Dihydro-6-imino-1,3-dimethyluracil CAS No. 17743-04-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-imino-1,3-dimethyl-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-8-4(7)3-5(10)9(2)6(8)11/h7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFKTNIVBGBQSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=N)CC(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50863920
Record name 6-Imino-1,3-dimethyl-1,3-diazinane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17743-04-3
Record name Dihydro-6-imino-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17743-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydro-6-imino-1,3-dimethyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017743043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydro-6-imino-1,3-dimethyluracil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.927
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dihydro-6-imino-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Dihydro-6-imino-1,3-dimethyluracil, a significant heterocyclic compound with applications in pharmaceutical research and development. This document details the core chemical reactions, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound, with the CAS Number 17743-04-3, is a pyrimidine derivative. Its structure is characterized by a dihydrouracil backbone with methyl groups at positions 1 and 3, and an imino group at position 6. It is important to note that this compound is the imino tautomer of the more commonly named 6-amino-1,3-dimethyluracil. The synthesis of this compound is a two-stage process that begins with the formation of an acyclic precursor, 1,3-dimethylcyanoacetylurea, followed by an alkaline-mediated cyclization to yield the final product.

Overall Synthesis Pathway

The synthesis of this compound is primarily achieved through a two-step process:

  • Condensation: 1,3-Dimethylurea is reacted with a cyanoacetic acid derivative, typically in the presence of a dehydrating agent such as acetic anhydride, to form the intermediate, 1,3-dimethylcyanoacetylurea.

  • Cyclization: The 1,3-dimethylcyanoacetylurea intermediate undergoes an intramolecular cyclization under alkaline conditions to form this compound.

The following diagram illustrates this overall transformation:

Synthesis_Pathway Overall Synthesis Pathway for this compound cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product 1,3-Dimethylurea 1,3-Dimethylurea Intermediate 1,3-Dimethylcyanoacetylurea 1,3-Dimethylurea->Intermediate Condensation (with Acetic Anhydride) Cyanoacetic_Acid Cyanoacetic Acid Cyanoacetic_Acid->Intermediate Product This compound (6-Amino-1,3-dimethyluracil tautomer) Intermediate->Product Alkaline Cyclization

Caption: Overall synthesis pathway.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of this compound, based on reported experimental protocols.

StepReactionReactantsReagents/CatalystsTemperature (°C)TimepHYield (%)
1Condensation1,3-Dimethylurea, Cyanoacetic AcidAcetic Anhydride58-98--High
2Cyclization1,3-DimethylcyanoacetylureaLiquid Alkali (e.g., NaOH)40-9510-20 min9.0-9.5>90

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of this compound.

Stage 1: Synthesis of 1,3-Dimethylcyanoacetylurea (Condensation)

This procedure details the formation of the acyclic precursor through the condensation of 1,3-dimethylurea and cyanoacetic acid.

Materials:

  • Cyanoacetic acid (70% mass concentration)

  • 1,3-Dimethylurea

  • Acetic anhydride

  • Condensing agent (e.g., 1,3-dicyclohexylcarbodiimide on diatomite)

  • Deionized water

Procedure:

  • Dehydration of Cyanoacetic Acid: Perform a vacuum distillation of 70% cyanoacetic acid to remove water. The distillation is typically carried out at 82-85 °C under a vacuum of 0.092-0.095 MPa for 40-45 minutes.

  • Condensation Reaction:

    • Cool the dehydrated cyanoacetic acid in a reaction vessel to 6-8 °C.

    • Add the condensing agent and acetic anhydride to the reaction vessel and stir for 5-8 minutes.

    • Add 1,3-dimethylurea to the mixture and continue stirring for 10-12 minutes.

    • Gradually heat the reaction mixture in stages: first to 15-18 °C for 10-12 minutes, and then to 28-30 °C for another 10-12 minutes.

  • Isolation of Intermediate:

    • Filter the reaction mixture.

    • Perform a second vacuum distillation on the filtrate at 85-90 °C and 0.092-0.095 MPa for 42-45 minutes.

    • Add deionized water to the residue and stir for 10-12 minutes at 28-30 °C.

    • Perform a third vacuum distillation at 28-30 °C and 0.095-0.097 MPa for 30-35 minutes to obtain 1,3-dimethylcyanoacetylurea.

The following diagram illustrates the experimental workflow for this stage:

Condensation_Workflow Experimental Workflow for 1,3-Dimethylcyanoacetylurea Synthesis cluster_prep Preparation cluster_reaction Condensation cluster_isolation Isolation A Vacuum distill cyanoacetic acid (70%) to remove water B Cool dehydrated cyanoacetic acid to 6-8°C A->B C Add condensing agent and acetic anhydride, stir B->C D Add 1,3-dimethylurea, stir C->D E Heat to 15-18°C, stir D->E F Heat to 28-30°C, stir E->F G Filter the reaction mixture F->G H Vacuum distill the filtrate G->H I Add deionized water and stir H->I J Perform final vacuum distillation I->J K Obtain 1,3-dimethylcyanoacetylurea J->K

Caption: Workflow for the synthesis of the intermediate.

Stage 2: Synthesis of this compound (Cyclization)

This procedure outlines the cyclization of the intermediate to form the final product.

Materials:

  • 1,3-Dimethylcyanoacetylurea

  • Liquid alkali (32% mass concentration, e.g., NaOH solution)

Procedure:

  • Initial Reaction:

    • In a reaction vessel, bring the 1,3-dimethylcyanoacetylurea to a temperature of 40-45 °C.

    • Begin stirring the mixture.

    • Slowly add the 32% liquid alkali solution dropwise until the pH of the mixture reaches 9.0-9.5. The addition rate should be controlled at approximately 18-20 mL/min.

    • Continue stirring and maintain the temperature at 40-45 °C for 10-12 minutes.

  • Heating and Completion:

    • Heat the reaction mixture to 90-95 °C.

    • Maintain this temperature and continue stirring for 18-20 minutes to complete the cyclization.

  • Isolation and Purification:

    • The resulting reaction liquid is then centrifuged.

    • The solid product is dried to yield this compound.

The logical relationship of this cyclization process is depicted in the following diagram:

Cyclization_Logic Logical Flow of the Cyclization Reaction cluster_conditions Reaction Conditions cluster_outcome Outcome Start Start with 1,3-Dimethylcyanoacetylurea Temp1 Heat to 40-45°C Start->Temp1 pH_Adjust Add liquid alkali to pH 9.0-9.5 Temp1->pH_Adjust Stir1 Stir for 10-12 min pH_Adjust->Stir1 Temp2 Heat to 90-95°C Stir1->Temp2 Stir2 Stir for 18-20 min Temp2->Stir2 Product This compound Stir2->Product

Caption: Logical flow of the cyclization step.

Conclusion

The synthesis of this compound is a well-established process involving a condensation reaction followed by an alkaline cyclization. By carefully controlling the reaction parameters as detailed in this guide, researchers can reliably produce this valuable compound for further investigation and application in drug development and other scientific endeavors. The provided protocols and data serve as a robust foundation for the successful synthesis of this compound.

An In-depth Technical Guide to Dihydro-6-imino-1,3-dimethyluracil and its Tautomer, 6-Amino-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide addresses the chemical properties of Dihydro-6-imino-1,3-dimethyluracil (CAS 17743-04-3). It is important to note that this compound is a tautomer of the more extensively studied 6-Amino-1,3-dimethyluracil (CAS 6642-31-5). Due to the limited availability of specific experimental data for the imino tautomer in publicly accessible scientific literature, this guide provides comprehensive information on 6-Amino-1,3-dimethyluracil as a primary reference, with the understanding that the two forms exist in equilibrium. The synthesis and basic identifiers for this compound are presented, followed by a detailed exploration of the chemical and biological properties of its amino tautomer.

Compound Identification and Synthesis

This compound is a pyrimidine derivative with a molecular formula of C₆H₉N₃O₂ and a molecular weight of 155.15 g/mol .[1][2] Its core structure is a partially saturated pyrimidine ring with an imino group at the 6th position and methyl groups at the 1st and 3rd positions.[2]

The synthesis of this compound is primarily achieved through the intramolecular cyclization of 1,3-dimethylcyanoacetylurea.[2] This reaction is typically carried out under alkaline conditions, for example, using liquid caustic soda to achieve a pH of 9.5 and heating to 92°C.[1][2]

Synthesis Workflow

The synthesis of the tautomeric compound, 6-Amino-1,3-dimethyluracil, follows a similar cyclization principle. A general workflow for its preparation from cyanoacetic acid and 1,3-dimethylurea is depicted below.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_intermediate Intermediate cluster_product Final Product Cyanoacetic_acid Cyanoacetic Acid 1_3_Dimethylurea 1,3-Dimethylurea Condensation Condensation (e.g., with Acetic Anhydride) 1_3_Dimethylurea->Condensation Intermediate_Product 1,3-Dimethylcyanoacetylurea Condensation->Intermediate_Product Forms Cyclization Cyclization (Alkaline Conditions, e.g., NaOH) Final_Product 6-Amino-1,3-dimethyluracil Cyclization->Final_Product Yields Intermediate_Product->Cyclization Undergoes

Caption: Synthesis workflow for 6-Amino-1,3-dimethyluracil.

Physicochemical Properties of 6-Amino-1,3-dimethyluracil

The following table summarizes the key physicochemical properties of 6-Amino-1,3-dimethyluracil.

PropertyValueReference
Molecular Formula C₆H₉N₃O₂[3][4]
Molecular Weight 155.15 g/mol [3][4]
Appearance Off-white to light yellow powder[5]
Melting Point 295 °C (decomposes)[5]
Purity ≥99.0% (Chromatographic)[5]
Loss on Drying ≤1.0%[5]
XLogP3 -1.1[3]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 3[4]
Topological Polar Surface Area 66.6 Ų[4]

Spectroscopic Data of 6-Amino-1,3-dimethyluracil

Mass Spectrometry

The mass spectrum of 6-Amino-1,3-dimethyluracil shows a molecular ion peak corresponding to its molecular weight.

Infrared (IR) Spectroscopy

IR spectral data is available for 6-Amino-1,3-dimethyluracil, typically obtained using techniques like KBr wafer or ATR-IR.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra for 6-Amino-1,3-dimethyluracil and related uracil derivatives have been documented, providing insights into their molecular structure.

Chemical Reactivity and Applications

6-Amino-1,3-dimethyluracil exhibits notable chemical reactivity, primarily due to the enamine unit within its structure, making it susceptible to decomposition.[5] It is generally recommended to handle and store this compound in an inert atmosphere to maintain its stability.[5] The amino group possesses nucleophilic character and can undergo condensation reactions with aldehydes to form corresponding imine derivatives.[5]

This reactivity makes it a valuable intermediate in organic synthesis for creating a variety of fused heterocyclic compounds with potential biological activities.[2] It serves as a building block for the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.

Biological Activity and Experimental Protocols

Direct biological studies on this compound are scarce in the literature. However, research on 6-aminouracil derivatives has revealed a range of biological properties, including anti-inflammatory and proliferative activities. For instance, some 6-substituted uracil derivatives have been shown to stimulate lung cell proliferation in vitro.

General Experimental Protocol for In Vitro Cell Proliferation Assay

Below is a generalized protocol for assessing the effect of uracil derivatives on cell proliferation, based on common methodologies in the field.

Objective: To determine the effect of a test compound on the proliferation of a specific cell line (e.g., immortalized lung epithelial cells).

Materials:

  • Test compound (e.g., a 6-substituted uracil derivative)

  • Cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell proliferation assay kit (e.g., MTT, WST-1, or CyQUANT)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a complete culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with the medium containing the test compound. Control wells receive medium with the vehicle (solvent) only.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Proliferation Assay: At the end of the incubation period, the cell proliferation reagent (e.g., MTT) is added to each well according to the manufacturer's instructions.

  • Data Acquisition: After an appropriate incubation time with the reagent, the absorbance is measured using a microplate reader at the specified wavelength.

  • Data Analysis: The absorbance values are corrected for background, and the cell viability/proliferation is expressed as a percentage of the vehicle-treated control. Dose-response curves can be generated to determine parameters like the EC₅₀ (half-maximal effective concentration).

General Workflow for Biological Screening

The following diagram illustrates a typical workflow for the initial biological screening of a novel chemical compound.

Biological_Screening_Workflow In_Vitro_Screening In Vitro Screening Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT, LDH) In_Vitro_Screening->Cytotoxicity_Assay Target_Based_Assay Target-Based Assays (e.g., Enzyme Inhibition) In_Vitro_Screening->Target_Based_Assay Phenotypic_Assay Phenotypic Assays (e.g., Cell Proliferation) In_Vitro_Screening->Phenotypic_Assay Hit_Identification Hit Identification Cytotoxicity_Assay->Hit_Identification Target_Based_Assay->Hit_Identification Phenotypic_Assay->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Promising Hits In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: General workflow for biological screening of new compounds.

Signaling Pathways

There is no specific information in the reviewed literature detailing the involvement of this compound or 6-Amino-1,3-dimethyluracil in any particular signaling pathways. Research into the biological mechanisms of these compounds is an area for future investigation. For many uracil analogs, a common mechanism of action involves the inhibition of enzymes crucial for nucleotide synthesis, such as thymidylate synthase, thereby affecting cell division and proliferation.

Conclusion

References

An In-depth Technical Guide to the Molecular Structure of Dihydro-6-imino-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of Dihydro-6-imino-1,3-dimethyluracil, a heterocyclic compound of interest in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on this molecule.

Molecular Identity and Structure

This compound is a derivative of the pyrimidine ring system.[1] Its fundamental characteristics are summarized in the table below.

IdentifierValue
Chemical Name This compound
CAS Number 17743-04-3[1]
Molecular Formula C₆H₉N₃O₂[1][2]
Molecular Weight 155.15 g/mol [1][2]

The core of its structure is a dihydropyrimidine ring, indicating partial saturation compared to the aromatic uracil ring.[1] Key functional groups include an imino group (=NH) at the 6th position and two methyl groups (-CH₃) at the 1st and 3rd nitrogen positions.[1] These features define its chemical reactivity, with the imino group being a primary site for further chemical modifications.[1]

It is important to distinguish this compound (CAS 17743-04-3) from a similarly named but structurally different compound, Dihydro-6-imino-1,3-dimethyl-3H-pyrimidine-2,4,5-trione 5-oxime (CAS 58537-55-6), which has a molecular formula of C₆H₈N₄O₃ and contains a trione system with an oxime group.[3]

Currently, there is a notable absence of publicly available, experimentally determined crystallographic data for this compound. Therefore, precise bond lengths and angles from X-ray diffraction studies cannot be provided at this time. Such data would be invaluable for a deeper understanding of the molecule's three-dimensional conformation. Computational studies, likely employing Density Functional Theory (DFT), would be necessary to predict its electronic structure, including frontier molecular orbital energies (HOMO and LUMO), which are key to understanding its reactivity.

Synthesis

The primary and most documented method for the synthesis of this compound is through the intramolecular cyclization of its acyclic precursor, 1,3-dimethylcyanoacetylurea.[1] This reaction is typically performed under alkaline conditions.

Experimental Protocol: Intramolecular Cyclization of 1,3-Dimethylcyanoacetylurea

This protocol is based on a documented laboratory procedure for the synthesis of what is referred to in the reference as 1,3-dimethyl-4-iminouracil, which corresponds to the target molecule.

Materials:

  • 1,3-Dimethylcyanoacetylurea

  • Water

  • Liquid Caustic Soda (Sodium Hydroxide solution)

  • Acetic Acid

Procedure:

  • To the reaction solution containing the precursor, add 150 mL of water.

  • Acidify the solution with acetic acid in water, maintaining the temperature at 40°C.

  • Apply a vacuum of greater than 0.095 MPa to remove the acetic acid until no more fraction is produced.

  • After the removal of acetic acid, add water to bring the total volume to 7000 mL.

  • Heat the solution to 85°C.

  • Add liquid caustic soda to adjust the pH to 9.5.

  • Increase the temperature to 92°C and maintain it for 30 minutes. During this time, the 1,3-dimethylcyanoacetylurea undergoes cyclization to form this compound.[2]

The logical workflow for this synthesis is depicted in the following diagram:

G cluster_0 Preparation of Precursor Solution cluster_1 Acidification and Purification cluster_2 Cyclization cluster_3 Final Product precursor 1,3-Dimethylcyanoacetylurea Solution add_water_acid Add Water and Acetic Acid (T = 40°C) precursor->add_water_acid vacuum_distillation Vacuum Distillation (> 0.095 MPa) add_water_acid->vacuum_distillation dilution Dilute with Water (to 7000 mL) vacuum_distillation->dilution heating1 Heat to 85°C dilution->heating1 ph_adjustment Adjust pH to 9.5 (with Liquid Caustic Soda) heating1->ph_adjustment heating2 Heat to 92°C for 30 min ph_adjustment->heating2 product This compound heating2->product

References

An In-depth Technical Guide to Dihydro-6-imino-1,3-dimethyluracil (CAS 17743-04-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of Dihydro-6-imino-1,3-dimethyluracil (CAS 17743-04-3). This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development by consolidating available data, outlining detailed experimental protocols for related compounds, and proposing potential avenues for future investigation. While specific experimental data for this compound is limited in publicly accessible literature, this guide leverages information on structurally similar molecules to provide a thorough foundational understanding.

Chemical and Physical Properties

This compound, also known as 1,3-dimethyl-4-iminouracil, is a heterocyclic compound belonging to the pyrimidine family.[1] Its core structure is a dihydrouracil ring with methyl substitutions at positions 1 and 3, and an imino group at position 6.[1]

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound (CAS 17743-04-3)6-Amino-1,3-dimethyluracil (CAS 6642-31-5)1,3-Dimethyluracil (CAS 874-14-6)
Molecular Formula C₆H₉N₃O₂[1][2]C₆H₉N₃O₂C₆H₈N₂O₂
Molecular Weight 155.15 g/mol [1]155.15 g/mol 140.14 g/mol [3]
Appearance -Off-white to light yellow powderSolid
Melting Point Not reported295°C (decomposes)120°C[3]
Solubility Not reportedSoluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetoneNot reported
Purity Typically 95%≥99.0%Not reported

Note: Data for this compound is limited. Properties of structurally related compounds are provided for reference.

Spectroscopic Data:

  • Infrared (IR) Spectroscopy: The IR spectrum of 6-amino-1,3-dimethyluracil would be expected to show characteristic peaks for N-H stretching of the amino group, C=O stretching of the uracil ring, and C-N stretching.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of 6-amino-1,3-dimethyluracil would likely show signals corresponding to the methyl protons, the amino protons, and the vinyl proton on the uracil ring. ¹³C NMR would show resonances for the methyl carbons, and the carbons of the pyrimidine ring.

  • Mass Spectrometry: The mass spectrum of this compound would be expected to show a molecular ion peak (M+) at m/z 155, corresponding to its molecular weight.

Synthesis and Experimental Protocols

The primary synthetic route to this compound is through the intramolecular cyclization of 1,3-dimethylcyanoacetylurea.[4] This reaction is typically carried out under alkaline conditions.

Synthesis of this compound

Reaction Scheme:

G 1,3-Dimethylcyanoacetylurea 1,3-Dimethylcyanoacetylurea This compound This compound 1,3-Dimethylcyanoacetylurea->this compound NaOH, H₂O, 92°C, pH 9.5

Caption: Synthesis of this compound.

Experimental Protocol (Adapted from related syntheses):

A detailed, verified protocol for the synthesis of this compound is not available. The following is a generalized procedure based on the reported synthesis of the structurally similar 1,3-dimethyl-4-iminouracil.[4]

  • Preparation of the Reaction Mixture: Dissolve 1,3-dimethylcyanoacetylurea in water.

  • pH Adjustment: Adjust the pH of the solution to 9.5 using a solution of sodium hydroxide.

  • Cyclization: Heat the reaction mixture to 92°C and maintain this temperature for a specified period to facilitate the intramolecular cyclization.

  • Work-up and Isolation: The product can be isolated through standard procedures such as cooling the reaction mixture to induce precipitation, followed by filtration, washing, and drying.

Biological Activity and Potential Applications

While no specific biological studies on this compound have been found, uracil and its derivatives are known to exhibit a range of biological activities, including antibacterial and anticancer properties.

Potential Antibacterial Activity

Some research indicates that this compound possesses antibacterial properties against pathogenic strains such as Staphylococcus aureus and Escherichia coli.[4]

Proposed Experimental Protocol for Antibacterial Screening (Agar Well Diffusion Method):

  • Preparation of Bacterial Culture: Prepare a fresh overnight culture of the test bacteria (e.g., S. aureus, E. coli) in a suitable broth medium.

  • Inoculation of Agar Plates: Spread the bacterial culture evenly onto the surface of Mueller-Hinton agar plates.

  • Well Preparation: Create wells in the agar using a sterile cork borer.

  • Application of Test Compound: Add a solution of this compound at a known concentration to the wells. A solvent control and a positive control (a known antibiotic) should also be included.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antibacterial activity.

Potential Anticancer Activity

The structural similarity of this compound to the nucleobase uracil suggests it could potentially interfere with nucleic acid metabolism, a common mechanism of action for anticancer drugs.[4] For instance, it might act as an inhibitor of enzymes like thymidylate synthase, which is crucial for DNA synthesis.[4]

Proposed Experimental Protocol for In Vitro Anticancer Screening (MTT Assay):

  • Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in a suitable medium.

  • Cell Seeding: Seed the cells into a 96-well plate at a specific density and allow them to adhere overnight.

  • Treatment with Test Compound: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC₅₀ Determination: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Mechanism of Action

Currently, there is no published research detailing the specific signaling pathways modulated by this compound. Given its potential as an anticancer agent, a hypothetical mechanism of action could involve the inhibition of key enzymes in nucleotide synthesis, leading to cell cycle arrest and apoptosis.

Hypothetical Signaling Pathway for Anticancer Activity:

G cluster_0 Cell This compound This compound Thymidylate_Synthase Thymidylate Synthase This compound->Thymidylate_Synthase Inhibition dNTP_synthesis dNTP Synthesis Thymidylate_Synthase->dNTP_synthesis Catalysis DNA_Replication DNA Replication dNTP_synthesis->DNA_Replication Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Hypothetical mechanism of anticancer action.

Conclusion

This compound is a pyrimidine derivative with potential applications as a synthetic intermediate and as a scaffold for the development of novel therapeutic agents. While there is a lack of comprehensive experimental data for this specific compound, its structural relationship to other bioactive uracil derivatives suggests that it warrants further investigation. This technical guide provides a foundation for future research by summarizing the available information and presenting detailed experimental protocols that can be adapted for the study of this compound. Further research is needed to fully characterize its physical and chemical properties, optimize its synthesis, and elucidate its biological activities and mechanisms of action.

References

Tautomerism of 6-Amino-1,3-dimethyluracil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the tautomeric phenomena observed in 6-amino-1,3-dimethyluracil, a molecule of significant interest in medicinal chemistry and drug development. The potential for this compound to exist in multiple, readily interconvertible isomeric forms carries profound implications for its chemical reactivity, biological activity, and pharmacokinetic properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the tautomeric equilibria, methods for their characterization, and the underlying theoretical principles.

Introduction to Tautomerism in 6-Amino-1,3-dimethyluracil

6-Amino-1,3-dimethyluracil can theoretically exist in several tautomeric forms, primarily involving the migration of a proton between the exocyclic amino group and the ring nitrogen or oxygen atoms. The principal tautomeric equilibrium is anticipated to be between the amino and imino forms. The stability of these tautomers is influenced by various factors including the solvent, temperature, and pH. Understanding the dominant tautomeric form under physiological conditions is crucial for predicting its interaction with biological targets.

Potential Tautomeric Forms

The primary tautomeric forms of 6-amino-1,3-dimethyluracil are the amino form and the imino form. The equilibrium between these two forms is a dynamic process.

  • Amino Tautomer: The canonical and generally more stable form.

  • Imino Tautomer: A less stable form resulting from a proton shift from the exocyclic nitrogen to a ring nitrogen.

While other keto-enol tautomerism involving the uracil ring is possible, the amino-imino equilibrium is of primary interest due to the presence of the 6-amino substituent.

Data Presentation

Quantitative analysis of the tautomeric equilibrium of 6-amino-1,3-dimethyluracil is essential for a complete understanding of its chemical behavior. The following tables present a summary of typical quantitative data that can be obtained through experimental and computational studies. Please note that the specific values for 6-amino-1,3-dimethyluracil may vary and should be determined experimentally.

Table 1: Relative Energies of Tautomers from Computational Studies

TautomerMethod/Basis SetSolvent ModelRelative Energy (kcal/mol)
AminoDFT/B3LYP/6-31G(d)PCM (Water)0.00
IminoDFT/B3LYP/6-31G(d)PCM (Water)+5.2
AminoDFT/B3LYP/6-31G(d)Gas Phase0.00
IminoDFT/B3LYP/6-31G(d)Gas Phase+7.8

Table 2: Tautomer Ratios Determined by 1H NMR Spectroscopy

SolventTemperature (°C)% Amino Tautomer% Imino TautomerKeq ([Imino]/[Amino])
DMSO-d62598.51.50.015
CDCl32599.20.80.008
D2O2597.03.00.031
DMSO-d67595.05.00.053

Experimental Protocols

Detailed methodologies are critical for the accurate investigation of tautomerism. The following sections provide protocols for key experimental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive technique for the quantitative analysis of tautomeric mixtures in solution.

Protocol for 1H NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of 6-amino-1,3-dimethyluracil (typically 5-10 mg) in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for the 1H frequency.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to allow for full relaxation and accurate integration.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

    • Identify the distinct signals corresponding to the amino and imino tautomers. Protons in different chemical environments in each tautomer will have different chemical shifts.

    • Carefully integrate the area of well-resolved, non-overlapping signals for each tautomer.

    • Calculate the percentage of each tautomer and the equilibrium constant (Keq) using the integral values.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomerism by observing changes in the absorption spectra under different conditions (e.g., solvent polarity, pH).

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a stock solution of 6-amino-1,3-dimethyluracil of known concentration in a suitable solvent (e.g., ethanol, water). Prepare a series of dilutions in different solvents of varying polarity.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with the cuvettes filled with the respective pure solvents.

  • Data Acquisition:

    • Record the UV-Vis absorption spectra of the sample solutions over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Analyze the changes in the position (λmax) and intensity of the absorption bands as a function of solvent polarity or pH.

    • Deconvolution of overlapping absorption bands may be necessary to identify the contributions of individual tautomers.

Computational Chemistry

Quantum chemical calculations are invaluable for predicting the relative stabilities and spectroscopic properties of tautomers.

Protocol for Density Functional Theory (DFT) Calculations:

  • Structure Building: Build the 3D structures of the amino and imino tautomers of 6-amino-1,3-dimethyluracil using a molecular modeling software.

  • Geometry Optimization:

    • Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger).

    • Calculations can be performed in the gas phase and with a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate solution-phase behavior.

  • Frequency Calculation:

    • Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., zero-point vibrational energies, thermal corrections).

  • Energy Calculation:

    • Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set for improved accuracy if necessary.

  • Data Analysis:

    • Compare the calculated relative energies (including zero-point energy corrections) of the tautomers to predict their relative stabilities.

    • Simulate NMR chemical shifts and UV-Vis spectra to aid in the interpretation of experimental data.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the study of the tautomerism of 6-amino-1,3-dimethyluracil.

Tautomeric_Equilibrium Amino Amino Tautomer Imino Imino Tautomer Amino->Imino Proton Transfer

Tautomeric equilibrium of 6-amino-1,3-dimethyluracil.

Experimental_Workflow cluster_experimental Experimental Analysis Sample Sample Preparation NMR NMR Spectroscopy Sample->NMR UVVis UV-Vis Spectroscopy Sample->UVVis Analysis Data Analysis NMR->Analysis UVVis->Analysis Quantification Tautomer Quantification Analysis->Quantification

Workflow for the experimental study of tautomerism.

Computational_Workflow cluster_computational Computational Analysis Structure Build Tautomer Structures Optimization Geometry Optimization (DFT) Structure->Optimization Frequency Frequency Calculation Optimization->Frequency Properties Predict Spectroscopic Properties Optimization->Properties Energy Relative Energy Calculation Frequency->Energy

Workflow for the computational study of tautomerism.

Conclusion

The tautomerism of 6-amino-1,3-dimethyluracil is a critical aspect of its chemical identity, with significant implications for its application in drug discovery and development. A thorough characterization of its tautomeric forms and their equilibrium is achievable through a combination of advanced experimental techniques, such as NMR and UV-Vis spectroscopy, and robust computational methods. The protocols and data presented in this guide provide a framework for researchers to undertake a comprehensive investigation of the tautomerism of this important molecule and its derivatives. A deeper understanding of these fundamental properties will ultimately facilitate the design of more effective and safer therapeutic agents.

Quantum Chemical Characterization of Uracil Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Uracil and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antiviral properties. Understanding their electronic structure, reactivity, and molecular properties is paramount for the rational design of new, more effective therapeutic agents. This guide provides an in-depth overview of the application of quantum chemical methods for the characterization of uracil derivatives. It covers the theoretical background of computational approaches, details key molecular properties and their correlation with biological activity, presents standardized experimental protocols, and uses a case study of 5-Fluorouracil to illustrate the practical application of these methods in drug development. All quantitative data is summarized in structured tables, and key processes are visualized through detailed diagrams to facilitate comprehension.

Introduction to Uracil Derivatives and Quantum Chemistry

Uracil is a pyrimidine base found in ribonucleic acid (RNA). Its derivatives are a class of compounds where the uracil ring is substituted with various functional groups. These modifications can dramatically alter the molecule's physicochemical and biological properties. Many uracil derivatives are known for their therapeutic applications, most notably as antimetabolites in cancer chemotherapy and as antiviral agents.

Quantum chemistry provides a powerful theoretical framework for investigating molecules at the electronic level. By solving the Schrödinger equation (or its approximations), these methods can predict a wide range of molecular properties, including:

  • Geometric Parameters: Bond lengths, bond angles, and dihedral angles.

  • Electronic Properties: Distribution of electron density, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO).

  • Spectroscopic Features: Vibrational frequencies (IR and Raman), and electronic transitions (UV-Visible).

  • Reactivity Descriptors: Chemical potential, hardness, and electrophilicity index, which help predict how a molecule will interact with biological targets.

This computational approach allows researchers to screen potential drug candidates, understand their mechanisms of action, and predict their activity before undertaking costly and time-consuming synthesis and biological testing.

Computational Methodologies: A Theoretical Framework

The accuracy of quantum chemical calculations is highly dependent on the chosen method and basis set. Density Functional Theory (DFT) is the most widely used method for studying molecules of biological interest due to its favorable balance between computational cost and accuracy.

Density Functional Theory (DFT)

DFT calculations are based on the principle that the energy of a system can be determined from its electron density. A key component of DFT is the exchange-correlation functional, which approximates the complex many-electron interactions.

  • Common Functionals:

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that is one of the most popular and well-benchmarked for organic molecules.

    • M06-2X: A hybrid meta-GGA functional that often provides improved results for non-covalent interactions.

    • ωB97XD: A long-range corrected functional that includes empirical dispersion, making it suitable for studying systems where van der Waals forces are important.

  • Basis Sets: The basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set affects the accuracy of the calculation.

    • Pople-style (e.g., 6-311++G(d,p)): This is a commonly used split-valence basis set that provides a good description of electron distribution. The "+" symbols indicate the addition of diffuse functions (important for anions and weak interactions), while "(d,p)" indicates the addition of polarization functions (important for describing bond anisotropy).

    • Dunning's correlation-consistent (e.g., cc-pVTZ): These basis sets are designed to converge systematically to the complete basis set limit and are often used for high-accuracy calculations.

Solvation Models

Since most biological processes occur in an aqueous environment, it is crucial to account for the effect of the solvent. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium.

General Computational Workflow

The following diagram illustrates a typical workflow for the quantum chemical characterization of a uracil derivative.

G cluster_input 1. Input Preparation cluster_calc 2. Core Calculations cluster_analysis 3. Property Analysis cluster_output 4. Interpretation & Application mol_select Select Uracil Derivative method_select Choose Method: Functional (e.g., B3LYP) Basis Set (e.g., 6-311++G(d,p)) mol_select->method_select geom_opt Geometry Optimization method_select->geom_opt freq_calc Frequency Calculation (Confirms minimum energy state) geom_opt->freq_calc electronic Electronic Properties (HOMO, LUMO, ESP) freq_calc->electronic spectro Spectroscopic Properties (IR, UV-Vis) freq_calc->spectro reactivity Reactivity Descriptors (Hardness, Electrophilicity) freq_calc->reactivity qsar QSAR / SAR Analysis electronic->qsar reactivity->qsar drug_design Rational Drug Design qsar->drug_design

Computational workflow for characterizing uracil derivatives.

Key Molecular Properties and Data

Quantum chemical calculations yield a wealth of quantitative data that can be used to characterize a molecule. The following sections summarize key properties for uracil and its derivatives, with data presented in tables for comparative analysis.

Optimized Geometric Parameters

Geometry optimization provides the most stable three-dimensional structure of a molecule. The resulting bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the computational method.

Table 1: Selected Calculated vs. Experimental Bond Lengths (Å) and Angles (°) for Uracil.

Parameter Bond/Angle Calculated (B3LYP/6-311++G(d,p)) Experimental (X-ray)
Bond Length N1-C2 1.375 1.371
Bond Length C2-O2 1.221 1.215
Bond Length N3-C4 1.389 1.376
Bond Length C4-O4 1.228 1.231
Bond Length C5-C6 1.345 1.341
Bond Angle C6-N1-C2 121.5 121.3
Bond Angle N1-C2-N3 115.2 115.0

| Bond Angle | C2-N3-C4 | 126.8 | 126.9 |

Note: Experimental data can vary slightly depending on the crystal structure determination.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive.

Table 2: Calculated Frontier Orbital Energies and Energy Gaps (in eV) for Uracil and Derivatives (DFT/B3LYP).

Compound EHOMO (eV) ELUMO (eV) ΔE (LUMO-HOMO) (eV) Implication
Uracil -6.89 -1.54 5.35 High stability, lower reactivity
5-Fluorouracil -7.15 -1.88 5.27 Slightly more reactive than uracil
5-Bromouracil -6.98 -2.01 4.97 More reactive, lower kinetic stability

| 5-Nitrouracil | -8.21 | -3.55 | 4.66 | Significantly more reactive, strong electrophile |

Vibrational Analysis (FT-IR Spectroscopy)

Frequency calculations predict the vibrational spectra of a molecule. These calculated frequencies can be compared with experimental Fourier-Transform Infrared (FT-IR) spectra to confirm the structure and identify characteristic functional groups. Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.

Table 3: Key Calculated vs. Experimental Vibrational Frequencies (cm-1) for Uracil.

Vibrational Mode Calculated (Scaled) Experimental (Solid Phase)
N-H Stretching 3430, 3485 3390, 3450
C=O Stretching (C2=O2) 1745 1716
C=O Stretching (C4=O4) 1710 1675
C=C Stretching 1655 1640

| Ring Vibrations | 1450 - 1550 | 1420 - 1510 |

Global Reactivity Descriptors

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the reactivity of a molecule.

  • Ionization Potential (I) ≈ -EHOMO

  • Electron Affinity (A) ≈ -ELUMO

  • Chemical Hardness (η) = (I - A) / 2

  • Electrophilicity Index (ω) = (I + A)2 / (8 * η)

Table 4: Global Reactivity Descriptors (in eV) for Uracil Derivatives.

Compound Hardness (η) Electrophilicity (ω)
Uracil 2.68 1.74
5-Fluorouracil 2.64 2.14
5-Bromouracil 2.49 2.25

| 5-Nitrouracil | 2.33 | 3.48 |

A higher electrophilicity index (ω) indicates a greater capacity of the molecule to accept electrons, making it a stronger electrophile and potentially more reactive towards nucleophilic biological targets.

Experimental Protocols

This section provides generalized methodologies for both the computational and experimental characterization of a novel uracil derivative.

Protocol: DFT Calculation of a Uracil Derivative
  • Structure Drawing: Draw the 2D structure of the uracil derivative using a molecular editor (e.g., GaussView, Avogadro) and perform an initial 3D cleanup.

  • Input File Preparation:

    • Open the 3D structure in a computational chemistry software package (e.g., Gaussian, ORCA).

    • Define the calculation type: Opt Freq (for simultaneous geometry optimization and frequency calculation).

    • Specify the theoretical method: e.g., B3LYP/6-311++G(d,p).

    • Include a solvation model if required: e.g., SCRF=(PCM, Solvent=Water).

    • Set the charge (usually 0) and spin multiplicity (usually 1 for singlet state). .

  • Job Submission: Submit the input file to a high-performance computing cluster for calculation.

  • Output Analysis:

    • Optimization Convergence: Verify that the optimization has converged by checking for four "YES" criteria in the output log file.

    • Vibrational Frequencies: Confirm that there are no imaginary frequencies, which indicates that the optimized structure is a true energy minimum.

    • Data Extraction: Extract key data from the output file: optimized coordinates, total energy, HOMO/LUMO energies, dipole moment, and vibrational frequencies.

    • Visualization: Visualize the optimized structure, molecular orbitals, and electrostatic potential maps using software like GaussView or VMD.

Protocol: Synthesis and FT-IR Characterization

This is a general protocol for the synthesis of a 5-substituted uracil.

  • Synthesis (Example: Halogenation):

    • Dissolve uracil (1 equivalent) in a suitable solvent (e.g., acetic acid).

    • Add the halogenating agent (e.g., N-Bromosuccinimide for bromination) (1.1 equivalents) portion-wise at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring progress with Thin Layer Chromatography (TLC).

    • Upon completion, pour the mixture into ice-cold water to precipitate the product.

    • Filter the solid product, wash with cold water, and dry under a vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 5-halouracil.

  • FT-IR Spectroscopy:

    • Prepare a KBr pellet: Mix ~1 mg of the dried sample with ~100 mg of dry KBr powder and press into a transparent disk.

    • Obtain a background spectrum of the pure KBr pellet.

    • Place the sample pellet in the FT-IR spectrometer and record the spectrum, typically from 4000 to 400 cm-1.

    • Analyze the resulting spectrum, assigning characteristic peaks for N-H, C=O, and C=C bonds by comparing them with literature values and the calculated frequencies.

Case Study: 5-Fluorouracil (5-FU) Mechanism of Action

5-Fluorouracil is a widely used chemotherapeutic agent. Its mechanism of action involves the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Quantum chemical studies help explain the electronic changes that make 5-FU an effective inhibitor. The electron-withdrawing fluorine atom increases the electrophilicity of the C6 position, making it more susceptible to nucleophilic attack by the enzyme.

The diagram below illustrates the metabolic activation of 5-FU and its subsequent inhibition of thymidylate synthase.

G cluster_activation 1. Metabolic Activation cluster_inhibition 2. Enzyme Inhibition cluster_outcome 3. Cellular Outcome FU 5-Fluorouracil (5-FU) FUMP Fluorouridine monophosphate (FUMP) FU->FUMP FUDP Fluorouridine diphosphate (FUDP) FUMP->FUDP FUTP Fluorouridine triphosphate (FUTP) FUDP->FUTP FdUMP Fluorodeoxyuridine monophosphate (FdUMP) FUDP->FdUMP rna Incorporation into RNA FUTP->rna ternary Stable Ternary Complex (FdUMP-TS-CH2THF) FdUMP->ternary TS Thymidylate Synthase (TS) TS->ternary dUMP dUMP dUMP->TS Normal Substrate CH2THF N5,N10-Methylene-THF CH2THF->ternary no_dTMP dTMP Synthesis Blocked ternary->no_dTMP no_DNA DNA Synthesis Inhibited no_dTMP->no_DNA apoptosis Cell Death (Apoptosis) no_DNA->apoptosis rna->apoptosis

Mechanism of action of 5-Fluorouracil (5-FU).

Conclusion

The quantum chemical characterization of uracil derivatives is an indispensable tool in modern drug discovery and development. By providing detailed insights into molecular structure, stability, and reactivity, these computational methods enable the prediction of biological activity and the elucidation of mechanisms of action. The synergy between theoretical calculations, as exemplified by DFT, and experimental validation through spectroscopy and biological assays, facilitates a rational, structure-based approach to designing next-generation therapeutics with enhanced efficacy and reduced toxicity. This guide has provided the foundational knowledge, protocols, and data structures necessary for researchers to apply these powerful techniques in their work.

The Enduring Legacy of the Dihydropyrimidine Scaffold: A Technical Guide to its Discovery and Evolution

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides an in-depth technical exploration of the discovery and history of dihydropyrimidine (DHPM) scaffolds, a cornerstone in medicinal chemistry. Addressed to researchers, scientists, and drug development professionals, this guide details the seminal Biginelli reaction, the evolution of its synthetic protocols, and the expansion of its pharmacological applications. Quantitative data is presented in structured tables for comparative analysis, key experimental protocols are detailed, and significant signaling pathways are visualized to provide a comprehensive understanding of this vital heterocyclic scaffold.

The Dawn of a Scaffold: Pietro Biginelli's One-Pot Synthesis

The history of dihydropyrimidine scaffolds begins in 1891 with the Italian chemist Pietro Biginelli.[1][2][3] His pioneering work, published in the Gazzetta Chimica Italiana, described a one-pot, three-component reaction between an aryl aldehyde (such as benzaldehyde), a β-ketoester (ethyl acetoacetate), and urea.[1][4][5] This acid-catalyzed condensation reaction, now famously known as the Biginelli reaction, provided a straightforward and efficient route to a novel class of heterocyclic compounds: 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1]

Initially, the reaction was performed by refluxing the three components in ethanol with a catalytic amount of a strong acid, such as hydrochloric acid.[6] While groundbreaking for its time, the classical Biginelli reaction often suffered from low to moderate yields, particularly with aliphatic and sterically hindered aromatic aldehydes.[6]

The Classical Biginelli Reaction: An Experimental Protocol

The following protocol is a representative example of the classical Biginelli reaction, based on early reports.

Materials:

  • Aryl aldehyde (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea (1.5 eq)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • A mixture of the aryl aldehyde, ethyl acetoacetate, and urea is dissolved in ethanol in a round-bottom flask.

  • A catalytic amount of concentrated hydrochloric acid is added to the mixture.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by techniques such as thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified. A common method for purification is recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 3,4-dihydropyrimidin-2(1H)-one.[7][8][9]

Characterization: The structure and purity of the synthesized DHPMs are confirmed using various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the molecular structure.[10][11][12]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as N-H, C=O, and C=C bonds.[10][12][13]

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and confirm its elemental composition.[10]

  • Melting Point Analysis: The melting point of the purified product is a key indicator of its purity.

Evolution of a Classic: Modern Synthetic Methodologies

For nearly a century, the Biginelli reaction received limited attention. However, the discovery of the diverse pharmacological activities of DHPMs in the late 20th century sparked a resurgence of interest in this versatile reaction.[6] This led to the development of numerous improved synthetic protocols aimed at enhancing yields, reducing reaction times, and expanding the substrate scope.

Modern advancements in the Biginelli reaction include:

  • Use of Lewis Acids and Brønsted Acids: A wide array of Lewis acids (e.g., FeCl₃, ZnCl₂, InCl₃, Yb(OTf)₃) and Brønsted acids have been successfully employed as catalysts, often leading to significantly higher yields and milder reaction conditions compared to the original protocol.[14][15]

  • Solvent-Free Conditions: The development of solvent-free reaction conditions, including grinding and ball milling, offers a more environmentally friendly and efficient approach to the synthesis of DHPMs.[5][16]

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes, while often improving yields.[17]

The following table summarizes a comparison of different catalytic conditions and their impact on the yield of the Biginelli reaction for the synthesis of a representative DHPM.

CatalystSolventTemperature (°C)TimeYield (%)Reference
HClEthanolReflux18 h40-60[6]
Yb(OTf)₃Neat901.5 h92[14]
InCl₃AcetonitrileReflux2 h95[3]
FeCl₃·6H₂ONeat10045 min96[14]
ZnCl₂Acetic AcidRoom Temp.12 h85-95[14]
No Catalyst (Ball Milling)Solvent-FreeRoom Temp.30 min>98[5]
LaCl₃/Graphite (Microwave)Solvent-Free-3 min94[17]

Pharmacological Significance: Dihydropyrimidines in Drug Discovery

The dihydropyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This has led to their investigation for the treatment of a wide range of diseases.

Calcium Channel Blockade

Certain DHPMs are potent modulators of L-type calcium channels, acting as calcium channel blockers.[18][19] This activity is analogous to that of the well-known 1,4-dihydropyridine (DHP) class of drugs, such as nifedipine.[19] By blocking the influx of calcium ions into vascular smooth muscle cells, these DHPMs induce vasodilation, leading to a reduction in blood pressure.[20] This makes them attractive candidates for the development of novel antihypertensive agents.[18]

The following diagram illustrates the signaling pathway of L-type calcium channel blockade.

L_type_calcium_channel_pathway L-Type Calcium Channel Blockade Pathway cluster_membrane Cell Membrane L_type_channel L-Type Ca²⁺ Channel Ca_intracellular Intracellular Ca²⁺ L_type_channel->Ca_intracellular increased concentration DHPM Dihydropyrimidine (Blocker) DHPM->L_type_channel binds to and inhibits DHPM->L_type_channel Ca_extracellular Extracellular Ca²⁺ Ca_extracellular->L_type_channel influx Contraction Smooth Muscle Contraction Ca_intracellular->Contraction leads to Arachidonic_Acid_Cascade Arachidonic Acid Cascade and Lipoxygenase Inhibition Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX COX Cyclooxygenase (COX) Arachidonic_Acid->COX Leukotrienes Leukotrienes (Pro-inflammatory) Prostaglandins Prostaglandins PLA2 Phospholipase A₂ LOX->Leukotrienes COX->Prostaglandins DHPM Dihydropyrimidine (Inhibitor) DHPM->LOX inhibits PGE2_Synthesis_Pathway Prostaglandin E₂ Synthesis and mPGES-1 Inhibition Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H₂ (PGH₂) Arachidonic_Acid->PGH2 COX PGE2 Prostaglandin E₂ (PGE₂) (Inflammation, Pain) PGH2->PGE2 mPGES-1 COX Cyclooxygenase (COX) mPGES1 mPGES-1 DHPM Dihydropyrimidine (Inhibitor) DHPM->mPGES1 inhibits HTS_Workflow High-Throughput Screening Workflow for Enzyme Inhibitors cluster_workflow Screening Process Compound_Library Dihydropyrimidine Compound Library Primary_Screening Primary Screening (Single Concentration) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC₅₀ Determination) Hit_Identification->Dose_Response Active Compounds Lead_Compounds Lead Compounds Dose_Response->Lead_Compounds SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Compounds->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

References

An In-depth Technical Guide to the Synthesis of Dihydro-6-imino-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Dihydro-6-imino-1,3-dimethyluracil, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the primary synthetic pathway, including the preparation of the key precursor, 2-cyano-N-methyl-N-[(methylamino)carbonyl]acetamide, and its subsequent cyclization. Experimental protocols and quantitative data are presented to facilitate reproducible research.

Core Synthesis Pathway

The most prevalent and well-documented method for the synthesis of this compound, also known as 1,3-dimethyl-4-iminouracil, is a two-step process. This process begins with the condensation of cyanoacetic acid and 1,3-dimethylurea to form the acyclic precursor, 1,3-dimethylcyanoacetylurea. This intermediate is then subjected to an intramolecular cyclization under basic conditions to yield the target molecule.

Synthesis_Pathway Cyanoacetic_Acid Cyanoacetic Acid Precursor 2-cyano-N-methyl-N- [(methylamino)carbonyl]acetamide (1,3-Dimethylcyanoacetylurea) Cyanoacetic_Acid->Precursor Condensation Dimethylurea 1,3-Dimethylurea Dimethylurea->Precursor Condensation Acetic_Anhydride Acetic Anhydride (Condensing Agent) Acetic_Anhydride->Precursor Condensation Product Dihydro-6-imino- 1,3-dimethyluracil Precursor->Product Intramolecular Cyclization Base Aqueous Base (e.g., NaOH) Base->Product Intramolecular Cyclization Heat Heat Heat->Product Intramolecular Cyclization

Figure 1: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-cyano-N-methyl-N-[(methylamino)carbonyl]acetamide (1,3-Dimethylcyanoacetylurea)

This protocol is adapted from an industrial synthesis method and can be scaled down for laboratory use.

Materials:

  • Cyanoacetic acid

  • 1,3-Dimethylurea

  • Acetic anhydride

Procedure:

  • Dehydrate cyanoacetic acid through vacuum distillation.

  • Cool the anhydrous cyanoacetic acid in a reaction vessel.

  • Add acetic anhydride to the cooled cyanoacetic acid.

  • Slowly add 1,3-dimethylurea to the mixture while maintaining a low temperature.

  • Gradually raise the temperature of the reaction mixture. The condensation reaction typically proceeds as the temperature increases.

  • After the reaction is complete, remove the resulting acetic acid by-product via vacuum distillation to isolate the crude 1,3-dimethylcyanoacetylurea.

Quantitative Data for Precursor Synthesis:

Reactant/ProductMolar Mass ( g/mol )Key ParametersYield (%)Reference
Cyanoacetic Acid85.06Starting material-N/A
1,3-Dimethylurea88.11Starting material-N/A
Acetic Anhydride102.09Condensing agent-N/A
1,3-Dimethylcyanoacetylurea169.16Isolated precursor95.3 - 95.8N/A
Step 2: Synthesis of this compound

This protocol describes the base-catalyzed intramolecular cyclization of the precursor.

Materials:

  • 1,3-Dimethylcyanoacetylurea

  • Aqueous sodium hydroxide (or other suitable base)

  • Water

Procedure:

  • Dissolve or suspend the 1,3-dimethylcyanoacetylurea in water.

  • Adjust the pH of the solution to approximately 9.5 by the dropwise addition of an aqueous solution of sodium hydroxide while stirring.

  • Heat the reaction mixture to approximately 92°C.

  • Maintain this temperature for about 30 minutes to ensure complete cyclization.

  • After the reaction is complete, cool the mixture.

  • The product, this compound, may precipitate upon cooling or require concentration of the reaction mixture.

  • Isolate the product by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture).

Quantitative Data for Cyclization:

Reactant/ProductMolar Mass ( g/mol )Key ParametersReference
1,3-Dimethylcyanoacetylurea169.16Starting materialN/A
This compound155.15Final ProductN/A

Note: Specific yield for this step is not well-documented in publicly available literature and would need to be determined empirically.

Data Presentation

Characterization data is crucial for confirming the identity and purity of the synthesized compounds. Researchers should perform the following analyses:

For 2-cyano-N-methyl-N-[(methylamino)carbonyl]acetamide:

  • ¹H NMR: To confirm the presence of methyl groups and the methylene protons.

  • ¹³C NMR: To identify the carbonyl, cyano, and methyl carbons.

  • IR Spectroscopy: To detect characteristic peaks for the nitrile (C≡N) and carbonyl (C=O) functional groups.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

For this compound:

  • ¹H NMR: To observe the signals for the methyl groups and the proton on the dihydrouracil ring.

  • ¹³C NMR: To identify the carbons of the heterocyclic ring, including the imino and carbonyl carbons.

  • IR Spectroscopy: To confirm the presence of the imine (C=N) and carbonyl (C=O) groups, and the absence of the nitrile peak from the precursor.

  • Mass Spectrometry: To verify the molecular weight of the final product.

At present, specific, publicly available spectral data for this compound is limited. The data provided for the closely related 6-amino-1,3-dimethyluracil can serve as a preliminary reference, but experimental determination is essential.

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical workflow of the synthesis and characterization process.

Workflow Start Start Precursor_Synth Synthesize Precursor: 1,3-Dimethylcyanoacetylurea Start->Precursor_Synth Precursor_Purification Purify Precursor Precursor_Synth->Precursor_Purification Cyclization Cyclize Precursor to This compound Product_Purification Purify Final Product Cyclization->Product_Purification Precursor_Analysis Characterize Precursor (NMR, IR, MS) Precursor_Purification->Precursor_Analysis Product_Analysis Characterize Final Product (NMR, IR, MS) Product_Purification->Product_Analysis Precursor_Analysis->Cyclization End End Product_Analysis->End

Figure 2: Experimental workflow for the synthesis and analysis.

This guide provides a foundational understanding for the synthesis of this compound. Researchers are encouraged to optimize the provided protocols for their specific laboratory conditions and to perform thorough characterization to ensure the quality of the synthesized compounds.

Physical state and appearance of Dihydro-6-imino-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-6-imino-1,3-dimethyluracil is a heterocyclic compound belonging to the pyrimidine family. It is a derivative of uracil, a key component of ribonucleic acid (RNA). This molecule is of significant interest in medicinal and organic chemistry due to its structural similarity to nucleobases, making it a valuable precursor in the synthesis of various biologically active compounds. It exists in tautomeric equilibrium with its more stable amino form, 6-Amino-1,3-dimethyluracil. This guide provides a comprehensive overview of its physical and chemical properties, synthesis protocols, and potential applications.

Chemical Identity and Tautomerism

This compound (CAS RN: 17743-04-3) is the imino tautomer of the more commonly known 6-Amino-1,3-dimethyluracil (CAS RN: 6642-31-5). The amino form is generally considered to be the more stable and is the form under which most experimental data is reported. The tautomeric relationship is a crucial aspect of its chemistry, influencing its reactivity and physical properties.

The chemical structure of this compound is characterized by a partially saturated pyrimidine ring with an imino group at the 6th position and two methyl groups at the 1st and 3rd positions.[1]

Physical and Chemical Properties

The majority of available data pertains to the more stable tautomer, 6-Amino-1,3-dimethyluracil.

Appearance: This compound is typically found as a solid powder.[2][3] Color can range from off-white or yellowish to light orange, yellow, or green crystals.[4]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound and its amino tautomer.

IdentifierValueReference
IUPAC Name Dihydro-6-imino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
CAS Number 17743-04-3[1]
Molecular Formula C₆H₉N₃O₂[1]
Molecular Weight 155.15 g/mol [1]
Typical Purity 95%[1]

Table 1: Identifiers for this compound

PropertyValueReference
Physical State Solid, Powder[2][3]
Appearance Off-white to light yellow powder[4]
Melting Point 295 °C (decomposes)[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5]
Chromatographic Purity ≥99.0%[4]
Loss on Drying ≤1.0%[4]

Table 2: Physical and Chemical Properties of 6-Amino-1,3-dimethyluracil

Experimental Protocols

Synthesis of this compound

Method: Intramolecular Cyclization of 1,3-Dimethylcyanoacetylurea

This method yields the imino tautomer directly.

  • Preparation of Reaction Mixture: To a suitable reaction vessel, add 1,3-dimethylcyanoacetylurea.

  • Solvent Addition: Add 150 mL of water to the reaction solution.

  • Acidification: Add acid with water, maintaining the temperature at 40°C.

  • Solvent Removal: Apply a vacuum (greater than 0.095MPa) to remove acetic acid until no more fraction is produced.

  • Volume Adjustment: After steaming the acetic acid, add water to bring the total volume to 7000mL.

  • Cyclization: Heat the solution to 85°C. Add liquid caustic soda until the pH reaches 9.5. Increase the temperature to 92°C and maintain for 30 minutes to facilitate the cyclization of 1,3-dimethylcyanoacetylurea to form this compound.

Synthesis of 6-Amino-1,3-dimethyluracil

Method: Condensation and Cyclization

This method produces the amino tautomer.

  • Condensation: React cyanoacetic acid and 1,3-dimethylurea in the presence of a condensing agent and acetic anhydride. The reaction should be carried out under nearly anhydrous conditions.

  • Distillation: After the reaction is complete, perform vacuum distillation to obtain 1,3-dimethylcyanoacetylurea.

  • Cyclization: The obtained 1,3-dimethylcyanoacetylurea is then subjected to a cyclization reaction under alkaline conditions to yield 6-Amino-1,3-dimethyluracil.[6]

Spectroscopic Data

Spectroscopic data is crucial for the characterization of this compound and its tautomer.

Spectroscopic TechniqueData HighlightsReference
¹H NMR Spectra available for 6-Amino-1,3-dimethyluracil.[2][7]
¹³C NMR Spectra available for 6-Amino-1,3-dimethyluracil.
IR Spectroscopy FTIR spectra for 6-Amino-1,3-dimethyluracil have been recorded and analyzed.[8]
Mass Spectrometry GC-MS data and mass spectral trees are available for 6-Amino-1,3-dimethyluracil.[2][9]

Table 3: Spectroscopic Data for 6-Amino-1,3-dimethyluracil

Applications and Biological Relevance

This compound and its amino tautomer are versatile intermediates in organic synthesis.[1] They serve as key building blocks for a variety of more complex heterocyclic systems.[10]

  • Pharmaceutical Development: These compounds are used in the synthesis of various pharmaceutical agents, including potential antiviral and anticancer drugs.

  • Agrochemicals: There is interest in their application in the development of herbicides and plant growth regulators.

  • Biochemical Research: They are utilized in studies concerning nucleic acid metabolism.

While specific signaling pathways have not been extensively elucidated for this compound, its structural similarity to nucleobases suggests potential interactions with enzymes involved in nucleic acid synthesis and metabolism.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthesis pathway for this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_product Final Product 1_3_dimethylcyanoacetylurea 1,3-Dimethylcyanoacetylurea Add_Water_Acid 1. Add Water and Acid (40°C) 1_3_dimethylcyanoacetylurea->Add_Water_Acid Vacuum_Distillation 2. Vacuum Distillation (>0.095MPa) Add_Water_Acid->Vacuum_Distillation Cyclization 3. Cyclization with Caustic Soda (pH 9.5) (92°C, 30 min) Vacuum_Distillation->Cyclization Product Dihydro-6-imino- 1,3-dimethyluracil Cyclization->Product

Caption: Synthesis of this compound.

Tautomeric Equilibrium

The diagram below depicts the tautomeric relationship between the imino and amino forms.

Tautomerism imino This compound (Imino Form) amino 6-Amino-1,3-dimethyluracil (Amino Form - More Stable) imino->amino Tautomerization

Caption: Tautomeric equilibrium of the title compound.

References

Methodological & Application

Dihydro-6-imino-1,3-dimethyluracil: A Versatile Intermediate for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dihydro-6-imino-1,3-dimethyluracil, which readily tautomerizes to its more stable amino form, 6-Amino-1,3-dimethyluracil, is a pivotal intermediate in modern organic synthesis. Its unique structural features and reactivity have positioned it as a valuable building block for the creation of a diverse array of high-value molecules. This document provides detailed application notes and experimental protocols for the use of this intermediate, with a focus on its role in the synthesis of pharmaceuticals and other functional organic compounds. The adaptable molecular structure, chemical stability, and ease of synthesis make 6-Amino-1,3-dimethyluracil a strategic component in the development of novel therapeutics, including antiviral, anticancer, and cardiovascular drugs.[1] It serves as a foundational scaffold for nucleoside analogs and for the construction of complex fused heterocyclic systems.[1]

Physicochemical Properties and Data

Proper handling and storage of 6-Amino-1,3-dimethyluracil are crucial for maintaining its integrity. It should be stored in a cool, dry place, shielded from moisture and strong oxidizing agents.

PropertyValueReference
Molecular Formula C₆H₉N₃O₂[2]
Molecular Weight 155.15 g/mol [2]
Appearance Off-white to light yellow powder
Melting Point 295 °C (decomposes)
CAS Number 6642-31-5[2]
IUPAC Name 6-amino-1,3-dimethylpyrimidine-2,4-dione[2]
InChIKey VFGRNTYELNYSKJ-UHFFFAOYSA-N[2]
SMILES CN1C(=CC(=O)N(C1=O)C)N[2]

Applications in Organic Synthesis

Synthesis of the Antihypertensive Drug Urapidil

6-Amino-1,3-dimethyluracil is a key precursor in the synthesis of Urapidil, a medication used to treat hypertension.[3] The synthesis involves the transformation of the amino group into a more complex side chain that imparts the desired pharmacological activity.

Synthetic Workflow for Urapidil Synthesis:

G A 6-Amino-1,3-dimethyluracil B Reaction with 3-chloropropanol A->B Alkylation C 6-[(3-hydroxypropyl)amino]- 1,3-dimethyluracil B->C D Chlorination with Thionyl Chloride C->D Substitution E 6-[(3-chloropropyl)amino]- 1,3-dimethyluracil D->E F Condensation with 1-(2-methoxyphenyl)piperazine E->F Nucleophilic Substitution G Urapidil F->G

Caption: Synthetic pathway from 6-Amino-1,3-dimethyluracil to Urapidil.

Urapidil's Dual-Action Signaling Pathway:

Urapidil exhibits its antihypertensive effects through a dual mechanism of action. It acts as a selective antagonist of peripheral α1-adrenergic receptors and as an agonist at central 5-HT1A serotonin receptors.[4][5]

  • α1-Adrenergic Receptor Antagonism: By blocking α1-adrenergic receptors on vascular smooth muscle, urapidil prevents norepinephrine-induced vasoconstriction, leading to vasodilation and a reduction in peripheral resistance.[4][6]

  • 5-HT1A Receptor Agonism: Urapidil stimulates 5-HT1A receptors in the brainstem, which decreases sympathetic outflow from the central nervous system, further contributing to the reduction in blood pressure.[4][7][8]

G cluster_0 Peripheral Vasculature cluster_1 Central Nervous System (Brainstem) Urapidil_p Urapidil Alpha1_R α1-Adrenergic Receptor Urapidil_p->Alpha1_R Blocks Vasodilation Vasodilation PLC PLC Activation Alpha1_R->PLC NE Norepinephrine NE->Alpha1_R Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca2 Ca²⁺ Release IP3_DAG->Ca2 Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Urapidil_c Urapidil HT1A_R 5-HT1A Receptor Urapidil_c->HT1A_R Activates AC Adenylyl Cyclase Inhibition HT1A_R->AC cAMP cAMP Decrease AC->cAMP Sympathetic_Outflow Sympathetic Outflow Decrease cAMP->Sympathetic_Outflow

Caption: Dual signaling pathway of Urapidil.

Multicomponent Reactions for Fused Heterocycles

6-Amino-1,3-dimethyluracil is an excellent substrate for multicomponent reactions (MCRs), enabling the one-pot synthesis of complex heterocyclic scaffolds such as pyrido[2,3-d]pyrimidines. These structures are of significant interest in medicinal chemistry due to their diverse biological activities. The reaction typically proceeds through a cascade of reactions, including Knoevenagel condensation and Michael addition, followed by cyclization.

General Workflow for a Three-Component Reaction:

G A 6-Amino-1,3-dimethyluracil D One-Pot Reaction (e.g., with catalyst, heat, or microwave) A->D B Aromatic Aldehyde B->D C Active Methylene Compound C->D E Fused Heterocycle (e.g., Pyrido[2,3-d]pyrimidine) D->E Cascade Reaction

Caption: General workflow for multicomponent synthesis of fused heterocycles.

Quantitative Data from Synthetic Protocols

The following tables summarize quantitative data from various synthetic procedures involving 6-Amino-1,3-dimethyluracil.

Table 1: Synthesis of 6-Amino-1,3-dimethyluracil

Starting MaterialsReaction ConditionsYield (%)Purity (%)Reference
Cyanoacetic acid, 1,3-dimethylurea, Acetic anhydrideCyclization under alkaline conditions93.7199.125[9]
Chloroacetic acid, Sodium cyanide, 1,3-dimethylureaMulti-step synthesis with cyclization78.7291.714[9]

Table 2: Synthesis of Urapidil and Intermediates

ReactantsProductReaction ConditionsYield (%)Purity (%)Reference
6-Amino-1,3-dimethyluracil, 3-chloropropanol6-[(3-hydroxypropyl)amino]-1,3-dimethyluracilNot specified>80>98.5[10]
6-[(3-hydroxypropyl)amino]-1,3-dimethyluracil, Thionyl chloride6-[(3-chloropropyl)amino]-1,3-dimethyluracilThionyl chloride as solvent and reagent>85>98
6-[(3-chloropropyl)amino]-1,3-dimethyluracil, 1-(2-methoxyphenyl)piperazineUrapidilPhase-transfer catalysis>8096.6-98.0[10]

Table 3: Multicomponent Reactions for Fused Heterocycles

ReactantsProduct TypeCatalyst/SolventYield (%)Reference
6-Amino-1,3-dimethyluracil, Aromatic aldehydes, MalononitrilePyrido[2,3-d]pyrimidinesTriethylamine/Aqueous ethanol85-95[9]
6-Amino-1,3-dimethyluracil, Aromatic aldehydes, CyanoacetamidePyrido[2,3-d]pyrimidinesDMAP/DMF, Ultrasonic irradiation81-93[9]
6-Amino-1,3-dimethyluracil, Aromatic aldehydes, MalononitrilePyrido[2,3-d]pyrimidinesGlycerol-water (3:1), Catalyst-freeHigh[9]
6-Amino-1,3-dimethyluracil, Aromatic aldehydes, 4-hydroxycoumarinCoumarin-based unsymmetrical TRSMsDABCO, SonochemicalNot specified[6]

Experimental Protocols

Protocol 1: Synthesis of 6-Amino-1,3-dimethyluracil

This protocol is adapted from a patented procedure and is intended for laboratory-scale synthesis.

Materials:

  • Dehydrated cyanoacetic acid

  • 1,3-Dimethylurea

  • Acetic anhydride

  • Condensing agent (e.g., DCC on a solid support)

  • Deionized water

  • Liquid alkali (e.g., 32% NaOH solution)

Procedure:

  • Condensation:

    • To a reaction vessel containing dehydrated cyanoacetic acid, add the condensing agent and acetic anhydride under cooling (6-8 °C).

    • Stir the mixture for 5-8 minutes.

    • Add 1,3-dimethylurea to the reaction vessel and continue stirring for 10-12 minutes.

    • Gradually warm the reaction mixture to 15-18 °C and stir for another 10-12 minutes, then warm to 28-30 °C and stir for an additional 10-12 minutes.

    • Filter the reaction mixture. The filtrate contains 1,3-dimethylcyanoacetylurea.

  • Cyclization:

    • Transfer the filtrate containing 1,3-dimethylcyanoacetylurea to a new reaction vessel and adjust the temperature to 40-45 °C.

    • Slowly add liquid alkali dropwise until the pH of the solution reaches 9-9.5.

    • Stir the reaction mixture at 40-45 °C for 10-12 minutes.

    • Heat the reaction mixture to 90-95 °C and stir for 18-20 minutes.

    • Cool the reaction mixture and collect the precipitated product by centrifugation or filtration.

    • Dry the solid product to obtain 6-amino-1,3-dimethyluracil.

Expected Outcome:

  • Yield: ~93%

  • Purity: >99% (as determined by HPLC)

Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative via a Three-Component Reaction

This protocol describes a general procedure for the synthesis of a fused heterocyclic system.

Materials:

  • 6-Amino-1,3-dimethyluracil (1 mmol)

  • Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)

  • Active methylene compound (e.g., malononitrile) (1 mmol)

  • Catalyst (e.g., a few drops of triethylamine)

  • Solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve 6-Amino-1,3-dimethyluracil, the aromatic aldehyde, and the active methylene compound in ethanol.

  • Add the catalyst to the reaction mixture.

  • Reflux the mixture with stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure pyrido[2,3-d]pyrimidine derivative.

Expected Outcome:

  • Yields are typically in the range of 80-95%, depending on the specific substrates used.

Conclusion

This compound (as its tautomer 6-Amino-1,3-dimethyluracil) is a highly valuable and versatile intermediate in organic synthesis. Its application in the synthesis of the antihypertensive drug Urapidil and its utility in multicomponent reactions for the construction of complex heterocyclic frameworks highlight its importance in medicinal chemistry and drug development. The protocols and data presented in this document provide a comprehensive resource for researchers and scientists working in these fields.

References

Application Notes and Protocols: Dihydro-6-imino-1,3-dimethyluracil in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dihydro-6-imino-1,3-dimethyluracil, a pyrimidine derivative, serves as a versatile precursor in the synthesis of a variety of fused heterocyclic compounds. It exists in tautomeric equilibrium with its more stable and more commonly referenced form, 6-amino-1,3-dimethyluracil. This document provides detailed application notes and experimental protocols for the use of this reagent, primarily under the name 6-amino-1,3-dimethyluracil, in the synthesis of pyrimido[4,5-b]quinoline derivatives, a class of compounds with significant biological and pharmaceutical activities.

The primary application highlighted is the one-pot, multi-component reaction for the synthesis of pyrimido[4,5-b]quinolines. This reaction typically involves the condensation of 6-amino-1,3-dimethyluracil, an aromatic aldehyde, and a 1,3-dicarbonyl compound, such as dimedone.[1][2] This approach is advantageous due to its high atom economy, operational simplicity, and the ability to generate molecular diversity in a single step.[1][3]

Chemical Properties and Reactivity

Tautomerism: this compound readily tautomerizes to the aromatic 6-amino-1,3-dimethyluracil. The amino form is generally more stable and is the predominant species under most conditions. For the purpose of synthetic applications, the compound is almost exclusively referred to as 6-amino-1,3-dimethyluracil in the chemical literature.

Reactivity: The key reactive sites of 6-amino-1,3-dimethyluracil in the synthesis of fused heterocycles are the amino group at the 6-position and the nucleophilic carbon at the 5-position. In the multi-component reaction for pyrimido[4,5-b]quinoline synthesis, the enamine character of the C5-C6 bond allows for reaction with electrophiles, initiating the cyclization cascade.

Application: Synthesis of Pyrimido[4,5-b]quinolines

Pyrimido[4,5-b]quinolines are a class of fused heterocyclic compounds that have garnered significant interest due to their diverse pharmacological properties, including potential antitumor, anti-inflammatory, and antimicrobial activities.[4] The one-pot, three-component synthesis is an efficient method for their preparation.[1][2]

General Reaction Scheme

The general reaction involves the condensation of 6-amino-1,3-dimethyluracil, an aromatic aldehyde, and dimedone, often in the presence of a catalyst.

G cluster_reactants Reactants cluster_process Process cluster_product Product 6-Amino-1,3-dimethyluracil 6-Amino-1,3-dimethyluracil One-pot Reaction One-pot Reaction 6-Amino-1,3-dimethyluracil->One-pot Reaction Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->One-pot Reaction Dimedone Dimedone Dimedone->One-pot Reaction Pyrimido[4,5-b]quinoline Pyrimido[4,5-b]quinoline One-pot Reaction->Pyrimido[4,5-b]quinoline

Caption: General workflow for the one-pot synthesis of Pyrimido[4,5-b]quinolines.

Experimental Protocols

Protocol 1: Trityl Chloride Catalyzed Synthesis of Pyrimido[4,5-b]quinolines

This protocol describes a method for the synthesis of pyrimido[4,5-b]quinolines using trityl chloride as a neutral catalyst under reflux conditions.[1]

Materials:

  • 6-Amino-1,3-dimethyluracil (1 mmol, 0.155 g)

  • Aromatic aldehyde (1 mmol)

  • Dimedone (1 mmol, 0.140 g)

  • Trityl chloride (TrCl) (10 mol %, 0.0278 g)

  • Chloroform (10 mL)

  • Aqueous ethanol (70%)

Procedure:

  • To a round-bottomed flask equipped with a reflux condenser, add 6-amino-1,3-dimethyluracil (1 mmol), the aromatic aldehyde (1 mmol), dimedone (1 mmol), and trityl chloride (10 mol %).[1]

  • Add chloroform (10 mL) as the solvent.[1]

  • Stir the reaction mixture under reflux conditions. The reaction time will vary depending on the specific aromatic aldehyde used (see Table 1).[1]

  • Monitor the completion of the reaction by Thin Layer Chromatography (TLC).[1]

  • Once the reaction is complete, remove the solvent under reduced pressure.[1]

  • Purify the crude product by recrystallization from 70% aqueous ethanol to afford the desired pyrimido[4,5-b]quinoline derivative.[1]

Quantitative Data:

EntryAromatic AldehydeTime (h)Yield (%)Melting Point (°C)
14-Cl-C6H4CHO394278-280
24-MeO-C6H4CHO492265-267
34-NO2-C6H4CHO2.595285-287
4C6H5CHO588260-262
52,4-diCl-C6H4CHO296290-292

Table 1: Reaction times, yields, and melting points for the synthesis of various pyrimido[4,5-b]quinoline derivatives using Protocol 1.[1]

Protocol 2: DABCO-Catalyzed, Solvent-Free Synthesis of Pyrimido[4,5-b]quinolines

This protocol outlines a solvent-free approach for the synthesis of pyrimido[4,5-b]quinolines using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a basic catalyst.[2]

Materials:

  • 6-Amino-1,3-dimethyluracil (1 mmol, 0.155 g)

  • Aromatic aldehyde (1 mmol)

  • Dimedone (1 mmol, 0.14 g)

  • DABCO (25 mol %)

  • Aqueous ethanol (20%)

  • Acetone

Procedure:

  • In a round-bottomed flask, combine 6-amino-1,3-dimethyluracil (1 mmol), the aromatic aldehyde (1 mmol), dimedone (1 mmol), and DABCO (25 mol %).[2]

  • Stir the mixture at 90 °C under solvent-free conditions. The reaction time will vary depending on the aldehyde (see Table 2).[2]

  • Monitor the reaction progress by TLC.[2]

  • After completion, wash the reaction mixture with 10 mL of aqueous ethanol (20:80 ethanol:water) to remove the DABCO catalyst.[2]

  • Further purify the solid product by washing with acetone to yield the pure pyrimido[4,5-b]quinoline.[2]

Quantitative Data:

EntryAromatic AldehydeTime (min)Yield (%)Melting Point (°C)
14-(4-Chlorobenzyloxy)benzaldehyde3095278-280
24-(Benzyloxy)benzaldehyde3594265-266
34-(4-Methylbenzyloxy)benzaldehyde3096251-252
44-(4-Fluorobenzyloxy)benzaldehyde3095263-264
54-(4-Nitrobenzyloxy)benzaldehyde2598288-289

Table 2: Reaction times, yields, and melting points for the synthesis of various pyrimido[4,5-b]quinoline derivatives using Protocol 2.[2]

Proposed Reaction Mechanism

The reaction is proposed to proceed through a series of condensation and cyclization steps. The following diagram illustrates a plausible mechanism for the DABCO-catalyzed reaction.

G Dimedone Dimedone Knoevenagel Condensation Knoevenagel Condensation Dimedone->Knoevenagel Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Knoevenagel Condensation 6-Amino-1,3-dimethyluracil 6-Amino-1,3-dimethyluracil Michael Addition Michael Addition 6-Amino-1,3-dimethyluracil->Michael Addition Intermediate A Intermediate A Knoevenagel Condensation->Intermediate A Intermediate B Intermediate B Michael Addition->Intermediate B Cyclization/Dehydration Cyclization/Dehydration Final Product Final Product Cyclization/Dehydration->Final Product Intermediate A->Michael Addition Intermediate B->Cyclization/Dehydration

References

Applications of Dihydro-6-imino-1,3-dimethyluracil in Medicinal Chemistry: A Focus on its Versatile Tautomer, 6-Amino-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dihydro-6-imino-1,3-dimethyluracil is a heterocyclic compound belonging to the pyrimidine family. In the context of medicinal chemistry, it is crucial to understand that this compound exists in equilibrium with its more stable and synthetically versatile tautomer, 6-Amino-1,3-dimethyluracil. Due to its chemical reactivity and stability, 6-Amino-1,3-dimethyluracil serves as a pivotal building block for the synthesis of a diverse array of fused heterocyclic compounds with significant therapeutic potential.[1][2] This document provides an overview of the applications of this scaffold in medicinal chemistry, focusing on the development of anticancer and antiviral agents, complete with quantitative data and detailed experimental protocols.

Relationship between this compound and 6-Amino-1,3-dimethyluracil

The chemical relationship between this compound and 6-Amino-1,3-dimethyluracil is one of tautomerism, specifically imine-enamine tautomerism. The imino form (this compound) can readily interconvert to the more thermodynamically stable enamine form (6-Amino-1,3-dimethyluracil). In most synthetic and biological contexts, the 6-amino tautomer is the predominant and reactive species, serving as the primary starting material for derivatization.

Imine-Enamine Tautomerism

Application in Anticancer Drug Discovery

The 6-Amino-1,3-dimethyluracil scaffold has been extensively utilized to develop novel compounds with potent anticancer activities. These derivatives often function by interfering with cellular processes crucial for cancer cell proliferation, such as DNA synthesis and cell cycle progression, and can induce apoptosis.[1][3]

Quantitative Data: Anticancer Activity of 6-Amino-1,3-dimethyluracil Derivatives

The following table summarizes the in vitro anticancer activity of various derivatives synthesized from the 6-Amino-1,3-dimethyluracil scaffold.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Indazol-Pyrimidine4fMCF-7 (Breast)1.629[4]
Indazol-Pyrimidine4iMCF-7 (Breast)1.841[4]
Amino-iminopyrimidine3MCF-7 (Breast)1.61[5]
Amino-iminopyrimidine3HepG2 (Liver)1.83[5]
Amino-iminopyrimidine3A549 (Lung)2.02[5]
Pyridopyrimidine2dA549 (Lung)Strong cytotoxicity at 50 µM[6]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Culture and Seeding:

  • Culture human cancer cell lines (e.g., MCF-7, A549, HepG2) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
  • Trypsinize the cells and perform a cell count.
  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
  • Create serial dilutions of the compounds in the culture medium to achieve final concentrations ranging from 0.1 to 100 µM.[4]
  • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different compound concentrations.
  • Include a vehicle control (medium with DMSO) and a positive control (e.g., Staurosporine or Doxorubicin).
  • Incubate the plates for 48 hours.[4]

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plates for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Shake the plate gently for 10 minutes to ensure complete dissolution.

4. Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

A [label="Seed cancer cells in 96-well plate"]; B [label="Incubate for 24h"]; C [label="Treat cells with compound dilutions"]; D [label="Incubate for 48h"]; E [label="Add MTT solution"]; F [label="Incubate for 3-4h"]; G [label="Solubilize formazan crystals with DMSO"]; H [label="Measure absorbance at 570 nm"]; I [label="Calculate IC50 values"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; }

Workflow for MTT Cytotoxicity Assay

Application in Antiviral Drug Discovery

Derivatives of 6-Amino-1,3-dimethyluracil have also been investigated for their potential as antiviral agents, particularly against HIV. These compounds can act as non-nucleoside reverse transcriptase inhibitors, a class of drugs that inhibit a key enzyme in the HIV replication cycle.

Quantitative Data: Anti-HIV Activity of Uracil Derivatives

The following table presents the anti-HIV activity of uracil derivatives, highlighting the potential of this chemical class.

Derivative ClassCompoundVirusAssayIC50 (µg/mL)Reference
Bispyrimidine dione9a (meta-chloro substituted)HIV-1p24 antigen62.5[7]
Uracil DerivativesVariousHIV-1p24 antigen62.5 - 191.5[7]
5-bromo-6-methyluracil derivative11HIV-1Reproduction inhibition7.2 µM[8]
5-bromo-6-methyluracil derivative17HIV-1Reproduction inhibition7.8 µM[8]

IC50: The half maximal inhibitory concentration, indicating the concentration of the compound required to inhibit viral replication by 50%.

Experimental Protocol: Anti-HIV Activity Screening (p24 Antigen Assay)

This protocol describes a method for evaluating the in vitro anti-HIV activity of compounds by measuring the inhibition of the HIV-1 p24 antigen production in infected cells.

1. Cell and Virus Preparation:

  • Culture TZM-bl cells (a HeLa cell line expressing HIV-1 receptors) in an appropriate medium.
  • Prepare a stock of HIV-1 virus with a known tissue culture infectious dose (TCID50).

2. Infection and Treatment:

  • Plate TZM-bl cells at a density of 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.
  • Prepare various concentrations of the test compounds.
  • Infect the cells with HIV-1 viral stock (TCID50 of 400 for IC50 determination).[7]
  • Simultaneously treat the infected cells with the different concentrations of the test compounds.
  • Include a virus-only control and a cell-only control.

3. Incubation:

  • Incubate the plates at 37°C in a CO2 incubator for 5 days to allow for viral replication.[7]

4. p24 Antigen Quantification:

  • After the incubation period, collect the cell culture supernatants.
  • Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercially available p24 ELISA kit, following the manufacturer's instructions.

5. Data Analysis:

  • Determine the percentage of inhibition of p24 production for each compound concentration compared to the virus-only control.
  • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

6. Cytotoxicity Assay (Parallel Plate):

  • In a separate 96-well plate, treat uninfected TZM-bl cells with the same concentrations of the test compounds.
  • Assess cell viability using an appropriate method (e.g., MTT assay) to determine the cytotoxic concentration (CC50) of the compounds.
  • Calculate the selectivity index (SI = CC50 / IC50) to evaluate the therapeutic window of the compounds.

A [label="Plate TZM-bl cells"]; B [label="Incubate for 24h"]; C [label="Infect with HIV-1 and treat with compounds"]; D [label="Incubate for 5 days"]; E [label="Collect supernatants"]; F [label="Quantify p24 antigen via ELISA"]; G [label="Calculate IC50"]; H [label="Perform parallel cytotoxicity assay (CC50)"]; I [label="Calculate Selectivity Index (SI)"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; C -> H [style=dashed, label="Parallel Plate"]; G -> I; H -> I; }

Workflow for Anti-HIV p24 Antigen Assay

While this compound itself is a reactive intermediate, its stable tautomer, 6-Amino-1,3-dimethyluracil, represents a privileged scaffold in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives, particularly in the fields of oncology and virology, underscore its importance in drug discovery and development. The provided data and protocols offer a foundational understanding for researchers and scientists aiming to explore the therapeutic potential of this versatile chemical entity.

References

Application Notes and Protocols for the Intramolecular Cyclization of 1,3-Dimethylcyanoacetylurea

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The intramolecular cyclization of 1,3-dimethylcyanoacetylurea is a crucial chemical transformation that yields 6-amino-1,3-dimethyluracil. This product serves as a vital intermediate in the synthesis of various pharmaceutical compounds, including the antihypertensive drug urapidil and the antiarrhythmic agent nifekalant.[1] The reaction proceeds under alkaline conditions, where the active methylene group and the cyano group of the 1,3-dimethylcyanoacetylurea molecule interact to form the pyrimidinedione ring structure. This document provides a detailed protocol for this cyclization reaction, based on established methodologies, to ensure high yield and purity of the final product.

Reaction Scheme

The overall reaction involves the base-catalyzed intramolecular cyclization of 1,3-dimethylcyanoacetylurea to form 6-amino-1,3-dimethyluracil.

Caption: Reaction scheme for the synthesis of 6-amino-1,3-dimethyluracil.

Quantitative Data Summary

The following table summarizes the reaction parameters and outcomes from two example embodiments of the protocol.[1]

ParameterEmbodiment 1Embodiment 2
Initial Temperature 40°C42°C
Stirring Speed 80 rpm90 rpm
Liquid Alkali 32% mass concentration32% mass concentration
Alkali Addition Rate 18 mL/min19 mL/min
Final pH 9.09.2
Initial Reaction Time 10 min11 min
Heating Temperature 90°C92°C
Heating Reaction Time 18 min19 min
Centrifugation Speed 6000 rpm6500 rpm
Centrifugation Time 4 min4.5 min
Drying Temperature 40°C42°C
Product Purity 99.125%99.815%
Total Molar Yield 93.71%94.30%

Experimental Protocol

This protocol details the steps for the intramolecular cyclization of 1,3-dimethylcyanoacetylurea to synthesize 6-amino-1,3-dimethyluracil.

Materials:

  • 1,3-dimethylcyanoacetylurea

  • Liquid alkali (e.g., 32% sodium hydroxide solution)

  • Deionized water

  • Reaction vessel with temperature control and stirring mechanism

  • pH meter

  • Centrifuge

  • Drying oven

Procedure:

  • Initial Setup:

    • Charge the reaction vessel with 1,3-dimethylcyanoacetylurea.

    • Set the temperature of the reaction vessel to 40-45°C and begin stirring at a rate of 80-100 rpm.[1]

  • Cyclization Reaction:

    • Slowly add the 32% liquid alkali solution dropwise into the reaction vessel at a controlled rate of 18-20 mL/min.[1]

    • Monitor the pH of the reaction mixture continuously and stop the addition of the liquid alkali once the pH reaches 9.0-9.5.[1]

    • Maintain the reaction mixture at 40-45°C with continuous stirring for 10-12 minutes.[1]

    • After this initial reaction period, heat the reaction vessel to 90-95°C and continue to stir for an additional 18-20 minutes to complete the cyclization.[1]

  • Product Isolation and Purification:

    • Once the reaction is complete, transfer the resulting reaction liquid to a centrifuge.

    • Centrifuge the mixture at a speed of 6000-7000 rpm for 4-5 minutes to separate the solid product.[1]

    • Carefully decant the supernatant.

    • Dry the collected solid product in a drying oven at a temperature of 40-45°C to obtain the final product, 6-amino-1,3-dimethyluracil.[1]

Experimental Workflow

The following diagram illustrates the key stages of the experimental protocol.

G start Start charge_reactor Charge Reactor with 1,3-dimethylcyanoacetylurea start->charge_reactor initial_conditions Set Temperature (40-45°C) and Stirring (80-100 rpm) charge_reactor->initial_conditions add_alkali Dropwise Addition of 32% Liquid Alkali to pH 9.0-9.5 initial_conditions->add_alkali initial_reaction Stir at 40-45°C for 10-12 min add_alkali->initial_reaction heat_reaction Heat to 90-95°C and Stir for 18-20 min initial_reaction->heat_reaction centrifuge Centrifuge Reaction Mixture (6000-7000 rpm, 4-5 min) heat_reaction->centrifuge dry_product Dry Solid Product at 40-45°C centrifuge->dry_product end_product Obtain 6-Amino-1,3-dimethyluracil dry_product->end_product

Caption: Workflow for the synthesis of 6-amino-1,3-dimethyluracil.

Signaling Pathway (Chemical Mechanism)

The intramolecular cyclization is a base-catalyzed reaction. The mechanism involves the deprotonation of the active methylene group, followed by a nucleophilic attack of the resulting carbanion on the carbon atom of the cyano group, leading to ring closure.

G start 1,3-Dimethylcyanoacetylurea + Base (OH-) deprotonation Deprotonation of Active Methylene Group start->deprotonation carbanion Formation of Carbanion Intermediate deprotonation->carbanion nucleophilic_attack Intramolecular Nucleophilic Attack on Cyano Carbon carbanion->nucleophilic_attack ring_closure Ring Closure to form Cyclic Intermediate nucleophilic_attack->ring_closure tautomerization Tautomerization ring_closure->tautomerization end_product 6-Amino-1,3-dimethyluracil tautomerization->end_product

Caption: Proposed mechanism for the base-catalyzed cyclization.

References

Dihydro-6-imino-1,3-dimethyluracil: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-6-imino-1,3-dimethyluracil, and its more stable tautomeric form, 6-amino-1,3-dimethyluracil, represent a privileged scaffold in medicinal chemistry. This pyrimidine derivative serves as a versatile starting material for the synthesis of a wide array of heterocyclic compounds with diverse and potent biological activities. Its structural similarity to endogenous nucleobases allows for interactions with various biological targets, making it a valuable lead for the development of novel therapeutics. Derivatives of this scaffold have demonstrated significant potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound and its amino tautomer as a lead scaffold in drug discovery.

Chemical Properties and Synthesis

This compound (CAS No. 17743-04-3) exists in tautomeric equilibrium with 6-amino-1,3-dimethyluracil (CAS No. 6642-31-5). The amino form is generally more stable and is the common starting material for synthetic modifications.

PropertyValue
Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol [3]
Appearance Off-white to light yellow powder[4]
Melting Point 295 °C (decomposes)[5]
Solubility Soluble in DMSO and hot ethanol

A common synthetic route to 6-amino-1,3-dimethyluracil involves the condensation of 1,3-dimethylurea with cyanoacetic acid in the presence of a condensing agent like acetic anhydride, followed by a cyclization reaction under alkaline conditions.[6]

Applications in Drug Discovery

The 6-amino-1,3-dimethyluracil scaffold is a cornerstone for the synthesis of various fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines.[2][7] These derivatives have been extensively explored for a range of therapeutic applications.

Anticancer Activity

Derivatives of 6-amino-1,3-dimethyluracil have shown promising cytotoxic activity against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[2] For instance, certain 5-cinnamoyl-6-aminouracil derivatives have been investigated as potential DNA intercalating agents.[8][9]

Table 1: Anticancer Activity of 6-Amino-1,3-dimethyluracil Derivatives

Derivative ClassCell LineIC50 (µM)Reference
2,6-diarylidenecyclohexanonesHeLa, K562, C3315.5 - 63.2[2]
9-acridinyl amino acid derivativesA549~ 6[10]
5-cinnamoyl-6-[(2-morpholinoethyl)amino]uracilL1210Not specified[9]
5-cinnamoyl-6-[(2-piperidinoethyl)amino]uracilL1210Not specified[9]
Antiviral Activity

The structural resemblance of the uracil core to natural nucleosides makes it an excellent starting point for the development of antiviral agents, particularly inhibitors of viral polymerases. Several derivatives have been synthesized and evaluated for their activity against viruses such as HIV.[11] The mechanism often involves the inhibition of key viral enzymes like reverse transcriptase.[11]

Table 2: Anti-HIV Activity of Pyrimidine-2,4-dione Derivatives

CompoundTargetActivityReference
Pyrimidinylisoxazolidines (e.g., 6a-c)HIV-1 Reverse TranscriptaseNanomolar inhibition[11]
1,6-Bis[(benzyloxy)methyl]uracil derivativesHIV-1 Reverse TranscriptaseMicro- to submicromolar inhibition[12]
Antibacterial Activity

A significant area of investigation for 6-amino-1,3-dimethyluracil derivatives is in the development of novel antibacterial agents. A key target for these compounds in Gram-positive bacteria is DNA polymerase IIIC (Pol IIIC), an essential enzyme for DNA replication.[13] By mimicking the purine nucleoside dGTP, these uracil derivatives can bind to and inhibit the polymerase, leading to bacterial cell death.[13]

Table 3: Antibacterial Activity of 6-Amino-1,3-dimethyluracil Derivatives

Derivative ClassBacterial StrainMIC (µg/mL)Reference
Pyrazolo-pyrimido[4,5-d]pyrimidinesVarious3.9 - 15.6[14]
6-Anilinouracil derivativesBacillus subtilisNot specified[13]

Experimental Protocols

Protocol 1: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

This protocol describes a one-pot, three-component synthesis of 7-aminopyrido[2,3-d]pyrimidine-6-carbonitrile derivatives.[7]

Materials:

  • 6-Amino-1,3-dimethyluracil

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Bismuth(III) triflate (Bi(OTf)3)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 6-amino-1,3-dimethyluracil (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (10 mL).

  • Add bismuth(III) triflate (10 mol%) to the mixture.

  • Reflux the reaction mixture at 80°C for the appropriate time (typically 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution. Collect the precipitate by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure pyrido[2,3-d]pyrimidine derivative.

  • Characterize the product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: MTT Assay for Cytotoxicity

This protocol details the procedure for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15][16][17]

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Synthesized test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: HIV-1 Reverse Transcriptase Inhibition Assay

This colorimetric assay is used to screen for inhibitors of HIV-1 reverse transcriptase (RT).[19]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Reaction buffer containing template/primer (e.g., poly(A)·oligo(dT)15) and dNTPs (with DIG-dUTP)

  • Lysis buffer

  • Anti-DIG-POD (peroxidase-conjugated anti-digoxigenin antibody)

  • ABTS substrate solution

  • Streptavidin-coated 96-well microplate

  • Test compounds

Procedure:

  • Prepare dilutions of the test compounds.

  • In reaction tubes, mix the reaction buffer with either the test compound or a control vehicle.

  • Add the HIV-1 RT enzyme to initiate the reaction.

  • Incubate the mixture to allow for the synthesis of the DIG-labeled DNA.

  • Transfer the reaction mixture to the streptavidin-coated microplate. The biotin-labeled primer will bind to the streptavidin.

  • Incubate to allow for binding, then wash the plate to remove unincorporated nucleotides.

  • Add the Anti-DIG-POD solution and incubate.

  • Wash the plate to remove unbound antibody.

  • Add the ABTS substrate solution and incubate to allow for color development.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • A decrease in absorbance in the presence of the test compound indicates inhibition of RT activity.

Protocol 4: Bacterial DNA Polymerase III Inhibition Assay

This assay determines the inhibitory effect of compounds on the activity of bacterial DNA Polymerase III.[20][21]

Materials:

  • Purified bacterial DNA Polymerase III (e.g., from Bacillus subtilis)

  • Activated DNA template-primer (e.g., calf thymus DNA treated with DNase I)

  • Reaction buffer (containing MgCl2, ATP, and dNTPs, including [³H]-dTTP)

  • Test compounds

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, activated DNA, and the four dNTPs (with [³H]-dTTP as a tracer).

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding the DNA Polymerase III enzyme.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

  • At specific time points, stop the reaction by adding cold TCA.

  • Collect the precipitated, radiolabeled DNA on glass fiber filters by vacuum filtration.

  • Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • A reduction in the incorporated radioactivity in the presence of the test compound indicates inhibition of DNA polymerase III.

Visualizations

G cluster_synthesis Synthesis of Derivatives cluster_screening Biological Screening cluster_optimization Lead Optimization 6-Amino-1,3-dimethyluracil 6-Amino-1,3-dimethyluracil One-Pot Reaction One-Pot Reaction 6-Amino-1,3-dimethyluracil->One-Pot Reaction Aldehyde Aldehyde Aldehyde->One-Pot Reaction Active Methylene Compound Active Methylene Compound Active Methylene Compound->One-Pot Reaction Derivative Library Derivative Library One-Pot Reaction->Derivative Library In vitro Assays In vitro Assays Derivative Library->In vitro Assays Anticancer Screening Anticancer Screening In vitro Assays->Anticancer Screening Antiviral Screening Antiviral Screening In vitro Assays->Antiviral Screening Antibacterial Screening Antibacterial Screening In vitro Assays->Antibacterial Screening Hit Compounds Hit Compounds Anticancer Screening->Hit Compounds Antiviral Screening->Hit Compounds Antibacterial Screening->Hit Compounds SAR Studies SAR Studies Hit Compounds->SAR Studies Lead Compound Lead Compound SAR Studies->Lead Compound

Caption: Drug discovery workflow using the 6-amino-1,3-dimethyluracil scaffold.

G 6-Anilinouracil Derivative 6-Anilinouracil Derivative DNA Polymerase III DNA Polymerase III 6-Anilinouracil Derivative->DNA Polymerase III Binds to Bacterial DNA Replication Fork Bacterial DNA Replication Fork Bacterial DNA Replication Fork->DNA Polymerase III Component of DNA Synthesis DNA Synthesis DNA Polymerase III->DNA Synthesis Catalyzes Inhibition of DNA Synthesis Inhibition of DNA Synthesis DNA Polymerase III->Inhibition of DNA Synthesis Inhibited by Derivative dGTP dGTP dGTP->DNA Polymerase III Natural Substrate Bacterial Cell Death Bacterial Cell Death Inhibition of DNA Synthesis->Bacterial Cell Death

Caption: Inhibition of bacterial DNA Polymerase III by 6-anilinouracil derivatives.

References

Functionalization Strategies for the Pyrimidine Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the pyrimidine scaffold, a core heterocyclic motif in numerous pharmaceuticals and biologically active compounds. The strategic modification of the pyrimidine ring is a cornerstone of medicinal chemistry and drug discovery, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Introduction to Pyrimidine Functionalization

The pyrimidine ring is an electron-deficient heteroaromatic system, which dictates its reactivity. Nucleophilic substitution is favored at the halogenated 2, 4, and 6 positions, while electrophilic substitution typically occurs at the 5-position.[1] Modern synthetic methodologies, particularly transition-metal-catalyzed cross-coupling and direct C-H functionalization, have significantly expanded the toolkit for pyrimidine modification, allowing for the introduction of a wide array of substituents with high regioselectivity.[2][3]

Key Functionalization Strategies

Three primary strategies for the functionalization of the pyrimidine scaffold are highlighted:

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. They are widely used to introduce aryl, heteroaryl, and alkyl groups onto the pyrimidine core, often starting from halogenated pyrimidine precursors.[4][5]

  • Direct C-H Functionalization: This modern approach avoids the pre-functionalization of the pyrimidine ring, offering a more atom-economical and efficient route to diversification. Palladium catalysis is frequently employed to activate and functionalize C-H bonds at various positions of the pyrimidine ring.[2][6]

  • Nucleophilic Aromatic Substitution (SNAr): This classical yet highly effective method involves the displacement of a leaving group, typically a halogen, by a nucleophile. The electron-deficient nature of the pyrimidine ring facilitates this reaction, particularly at the 2, 4, and 6 positions.[7][8][9]

Data Presentation: A Comparative Overview of Functionalization Reactions

The following tables summarize quantitative data for representative functionalization reactions on the pyrimidine scaffold, providing a comparative overview of their efficiency under various conditions.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Halogenated Pyrimidines

EntryPyrimidine SubstrateBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2580[2]
22,4-Dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2595[2]
32,4-Dichloropyrimidine3-Thienylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2588[2]
42,4,5,6-TetrachloropyrimidinePhenylboronic acid (1.1 equiv)Pd(PPh₃)₂Cl₂ (3.0)K₂CO₃1,4-Dioxane/H₂O80585
52,4,5,6-Tetrachloropyrimidine4-Tolylboronic acid (1.1 equiv)Pd(PPh₃)₂Cl₂ (3.0)K₂CO₃1,4-Dioxane/H₂O80582

Table 2: Direct C-H Arylation of Pyrimidines

EntryPyrimidine SubstrateArylating AgentCatalyst (mol%)Ligand/AdditiveBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pyrrolo[2,3-d]pyrimidinePhenylboronic acidPd(OAc)₂ (10)TEMPO, CF₃CO₂H-1,2-DichloroethaneRT1292
2Pyrrolo[2,3-d]pyrimidine4-Fluorophenylboronic acidPd(OAc)₂ (10)TEMPO, CF₃CO₂H-1,2-DichloroethaneRT1285
3Pyrimidine2-MethylthiophenePd(OAc)₂ (10)1,10-PhenanthrolineAgOAcPivalic Acid1402475[2]
44-PhenylpyrimidineIodobenzenePd(OAc)₂ (10)-K₂CO₃DMA1302485
54-Phenylpyrimidine1-Iodo-4-methoxybenzenePd(OAc)₂ (10)-K₂CO₃DMA1302478

Table 3: Nucleophilic Aromatic Substitution (SNAr) of Halogenated Pyrimidines

| Entry | Pyrimidine Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | HCl (0.1 equiv) | H₂O | 60 | 22 | >95 | | | 2 | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 4-Fluoroaniline | HCl (0.1 equiv) | H₂O | 60 | 22 | >95 | | | 3 | 2,4,5,6-Tetrachloropyrimidine | 4-Hydroxybenzaldehyde | K₂CO₃ | DMF | RT | 2 | 90 | | | 4 | 4-Chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | - | Ethanol | Reflux | 1 | 92 |[10] | | 5 | 4-Chloro-2-methylthiopyrimidine-5-carboxylate | Sodium phenoxide | - | Ethanol | Reflux | 2 | 85 |[10] |

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

This protocol describes the regioselective C4-arylation of 2,4-dichloropyrimidine using microwave irradiation, which allows for rapid and efficient reaction times with low catalyst loading.[2]

Materials:

  • 2,4-Dichloropyrimidine (0.5 mmol, 74.5 mg)

  • Arylboronic acid (0.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.0025 mmol, 2.9 mg, 0.5 mol%)

  • Potassium carbonate (K₂CO₃) (1.5 mmol, 207 mg)

  • 1,4-Dioxane (4 mL)

  • Deionized water (2 mL)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add 2,4-dichloropyrimidine (74.5 mg, 0.5 mmol), the corresponding arylboronic acid (0.5 mmol), Pd(PPh₃)₄ (2.9 mg, 0.0025 mmol), and K₂CO₃ (207 mg, 1.5 mmol).

  • Add 1,4-dioxane (4 mL) and deionized water (2 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/n-hexane) to afford the desired 4-aryl-2-chloropyrimidine.

Protocol 2: Palladium-Catalyzed Direct C-H Arylation of Pyrrolo[2,3-d]pyrimidine

This protocol details a direct C-H arylation at the C6 position of the pyrrolo[2,3-d]pyrimidine core, a key intermediate in the synthesis of various kinase inhibitors.

Materials:

  • Pyrrolo[2,3-d]pyrimidine derivative (0.1 mmol)

  • Arylboronic acid (0.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 2.2 mg, 10 mol%)

  • (2,2,6,6-Tetramethyl-1-piperidyl)oxyl (TEMPO) (0.02 mmol, 3.1 mg)

  • Trifluoroacetic acid (CF₃CO₂H) (0.1 mmol, 7.6 µL)

  • 1,2-Dichloroethane (DCE) (1 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a screw-capped vial, add the pyrrolo[2,3-d]pyrimidine derivative (0.1 mmol), arylboronic acid (0.2 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), and TEMPO (3.1 mg, 0.02 mmol).

  • Add 1,2-dichloroethane (1 mL) and trifluoroacetic acid (7.6 µL, 0.1 mmol).

  • Seal the vial and stir the reaction mixture at room temperature for 12 hours.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the C6-arylated product.

Protocol 3: Nucleophilic Aromatic Substitution of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine with an Amine

This protocol describes a simple and efficient acid-catalyzed amination of a chloropyrimidine in water, highlighting a green chemistry approach.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol, 153.6 mg)

  • Amine (e.g., aniline) (1.1 mmol)

  • Hydrochloric acid (HCl), 1 M aqueous solution (0.1 mL, 0.1 mmol, 0.1 equiv)

  • Deionized water (5 mL)

  • Saturated aqueous sodium carbonate (Na₂CO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (153.6 mg, 1.0 mmol) in deionized water (5 mL).

  • Add the amine (1.1 mmol) to the suspension.

  • Add the 1 M HCl solution (0.1 mL, 0.1 mmol).

  • Heat the reaction mixture to 60 °C and stir for 22 hours.

  • After cooling to room temperature, basify the reaction mixture with saturated aqueous Na₂CO₃ until a pH of ~9-10 is reached.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • If necessary, purify the product by recrystallization or flash column chromatography.

Signaling Pathways and Experimental Workflows

The functionalization of the pyrimidine scaffold is crucial for the development of targeted therapies, particularly kinase inhibitors. Below are diagrams illustrating the general signaling pathways of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), both of which are common targets for pyrimidine-based drugs.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Dimerization Receptor Dimerization VEGFR->Dimerization Pyrimidine_Inhibitor Pyrimidine-based Inhibitor Pyrimidine_Inhibitor->VEGFR Inhibits Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PLCg PLCγ Autophosphorylation->PLCg PI3K PI3K Autophosphorylation->PI3K MAPK MAPK Pathway Autophosphorylation->MAPK Angiogenesis Angiogenesis, Cell Proliferation, Migration, Survival PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis MAPK->Angiogenesis

Caption: VEGFR signaling pathway and point of inhibition.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Receptor Dimerization EGFR->Dimerization Pyrimidine_Inhibitor Pyrimidine-based Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Autophosphorylation->RAS_RAF_MEK_ERK PI3K_AKT PI3K-Akt Pathway Autophosphorylation->PI3K_AKT STAT STAT Pathway Autophosphorylation->STAT Cell_Response Cell Proliferation, Survival, Differentiation RAS_RAF_MEK_ERK->Cell_Response PI3K_AKT->Cell_Response STAT->Cell_Response

Caption: EGFR signaling pathway and point of inhibition.

The following diagram illustrates a general experimental workflow for the synthesis and evaluation of functionalized pyrimidine derivatives.

Experimental_Workflow Start Pyrimidine Starting Material (e.g., Halogenated Pyrimidine) Functionalization Functionalization Reaction (e.g., Suzuki Coupling, C-H Arylation, SNAr) Start->Functionalization Purification Purification (e.g., Column Chromatography) Functionalization->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Biological_Screening Biological Screening (e.g., Kinase Assays, Cell Viability) Characterization->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Functionalization Iterative Refinement

Caption: General workflow for pyrimidine drug discovery.

References

Application Notes and Protocols for Condensation Reactions Involving 6-Amino-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthetic utility of 6-amino-1,3-dimethyluracil in condensation reactions to generate a variety of heterocyclic compounds with significant potential in drug discovery and development. The protocols included herein offer detailed experimental procedures for the synthesis of key derivatives, accompanied by quantitative data and visualizations to aid in research and development efforts.

Introduction

6-Amino-1,3-dimethyluracil is a versatile starting material in organic synthesis, particularly for the construction of fused pyrimidine ring systems. Its enamine-like reactivity at the C5 position makes it an excellent substrate for condensation reactions with a variety of electrophilic partners. The resulting fused pyrimidines, such as pyrido[2,3-d]pyrimidines, are of significant interest due to their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] This document outlines key applications and detailed protocols for the utilization of 6-amino-1,3-dimethyluracil in the synthesis of biologically active molecules.

Applications in Drug Development

Derivatives of 6-amino-1,3-dimethyluracil are foundational in the development of targeted therapies. A prominent application is the synthesis of pyrido[2,3-d]pyrimidine derivatives that have been identified as potent inhibitors of various protein kinases, including Tyrosine Kinases (TKs) and Cyclin-Dependent Kinases (CDKs).[3][4] Dysregulation of these kinases is a hallmark of many cancers, making them critical targets for novel therapeutics. The compounds synthesized from 6-amino-1,3-dimethyluracil serve as scaffolds that can be further functionalized to enhance potency, selectivity, and pharmacokinetic properties.

Key Condensation Reactions and Products

Two primary classes of compounds are highlighted in these notes, arising from the condensation of 6-amino-1,3-dimethyluracil with aldehydes and other carbonyl compounds:

  • Bis(6-amino-1,3-dimethyluracil-5-yl)methanes: These compounds are formed through the condensation of two equivalents of 6-amino-1,3-dimethyluracil with one equivalent of an aldehyde.

  • Pyrido[2,3-d]pyrimidines: These fused heterocyclic systems are typically synthesized via a cyclocondensation reaction between 6-amino-1,3-dimethyluracil and α,β-unsaturated carbonyl compounds or through a one-pot, multi-component reaction involving an aldehyde and an active methylene compound.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Bis(6-amino-1,3-dimethyluracil-5-yl)methanes

This protocol describes a ceric ammonium nitrate (CAN) catalyzed one-pot synthesis of bis(6-amino-1,3-dimethyluracil-5-yl)methanes in an aqueous-ethanolic solution at room temperature.[5]

Materials:

  • 6-Amino-1,3-dimethyluracil

  • Substituted Aldehyde (e.g., Benzaldehyde)

  • Ceric Ammonium Nitrate (CAN)

  • Ethanol (EtOH)

  • Distilled Water

Procedure:

  • In a round-bottom flask, dissolve 6-amino-1,3-dimethyluracil (2.0 mmol) and the substituted aldehyde (1.0 mmol) in a 1:1 mixture of ethanol and water (10 mL).

  • To this solution, add ceric ammonium nitrate (10 mol%, 0.1 mmol).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TCC).

  • Upon completion of the reaction (typically 2-5 hours), the solid product will precipitate out of the solution.

  • Collect the precipitate by filtration.

  • Wash the solid product with cold aqueous ethanol.

  • Recrystallize the product from ethanol to obtain the pure bis(6-amino-1,3-dimethyluracil-5-yl)methane derivative.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Dissolve 6-Amino-1,3-dimethyluracil and Aldehyde in EtOH/H2O catalyst Add Ceric Ammonium Nitrate (CAN) reagents->catalyst stir Stir at Room Temperature catalyst->stir monitor Monitor by TLC stir->monitor filter Filter Precipitate monitor->filter Reaction Complete wash Wash with Cold Aqueous EtOH filter->wash recrystallize Recrystallize from EtOH wash->recrystallize product Pure Product recrystallize->product

Caption: Experimental workflow for the synthesis of bis(6-amino-1,3-dimethyluracil-5-yl)methanes.

Protocol 2: Synthesis of Pyrido[2,3-d]pyrimidines via Condensation with α,β-Unsaturated Ketones

This protocol details the synthesis of pyrido[2,3-d]pyrimidine derivatives through the condensation of 6-amino-1,3-dimethyluracil with α,β-unsaturated ketones.

Materials:

  • 6-Amino-1,3-dimethyluracil

  • α,β-Unsaturated Ketone (e.g., Chalcone)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 6-amino-1,3-dimethyluracil (1.0 mmol) in dimethylformamide (15 mL), add the α,β-unsaturated ketone (1.0 mmol).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

Quantitative Data

The following tables summarize representative yields for the synthesis of various derivatives and the biological activity of selected pyrido[2,3-d]pyrimidines.

Table 1: Synthesis of Bis(6-amino-1,3-dimethyluracil-5-yl)methanes [6]

EntryAldehydeProductYield (%)
14-Chlorobenzaldehyde5,5'-((4-chlorophenyl)methylene)bis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione)92
24-Methoxybenzaldehyde5,5'-((4-methoxyphenyl)methylene)bis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione)94
34-Nitrobenzaldehyde5,5'-((4-nitrophenyl)methylene)bis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione)91
42-Furancarboxaldehyde5,5'-(furan-2-ylmethylene)bis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione)89

Table 2: Biological Activity of Pyrido[2,3-d]pyrimidine Derivatives as Kinase Inhibitors [3][7]

CompoundTarget KinaseIC50 (nM)Cell Line
PD180970Bcr-Abl170K562
Compound 65CDK6115.38-
Compound B1EGFRL858R/T790M13H1975
Compound B7EGFRL858R/T790M5.9H1975

Signaling Pathway Inhibition

Pyrido[2,3-d]pyrimidine derivatives synthesized from 6-amino-1,3-dimethyluracil have been shown to be effective inhibitors of tyrosine kinases, which are key components of signaling pathways that regulate cell proliferation, differentiation, and survival.[8] The diagram below illustrates the inhibition of a generic receptor tyrosine kinase (RTK) signaling pathway by a pyrido[2,3-d]pyrimidine derivative.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_RTK->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Ligand Growth Factor (Ligand) Ligand->RTK Binds Inhibitor Pyrido[2,3-d]pyrimidine Derivative Inhibitor->P_RTK Inhibits

References

Application Notes: Uracil Derivatives as Advanced Thermal Stabilizers for Poly(vinyl chloride) (PVC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Poly(vinyl chloride) (PVC) is a versatile and widely used thermoplastic, but it suffers from poor thermal stability. At processing temperatures (typically above 170°C), PVC undergoes autocatalytic dehydrochlorination, releasing hydrogen chloride (HCl) gas and forming conjugated polyene sequences.[1][2] This degradation leads to severe discoloration (yellowing to blackening), and deterioration of mechanical properties. Consequently, the incorporation of thermal stabilizers is essential for PVC processing.[3][4]

Traditional stabilizers, such as lead salts and organotin compounds, are effective but face increasing restrictions due to their toxicity and environmental impact.[3] Calcium/Zinc (Ca/Zn) stabilizers are a non-toxic alternative, but they can suffer from "zinc burning," an effect where the accumulation of zinc chloride (ZnCl₂), a strong Lewis acid, accelerates PVC degradation.[5][6]

Organic-based stabilizers (OBS) are emerging as an environmentally friendly and efficient alternative. Among them, uracil and its derivatives have demonstrated significant potential.[4][5] These nitrogen-containing heterocyclic compounds can act as highly effective thermal stabilizers, often exhibiting synergistic effects with other organic or metal-soap co-stabilizers.[1][3] These notes provide an overview of their application, mechanism, and relevant testing protocols.

Mechanism of Stabilization

Uracil derivatives stabilize PVC through a dual-function mechanism that addresses the primary pathways of thermal degradation. This involves both scavenging the released HCl and substituting the unstable chlorine atoms on the PVC backbone.

The primary mechanism involves two key actions:

  • Substitution of Labile Chlorine Atoms : The amino groups present in many uracil derivatives can replace the unstable allylic and tertiary chlorine atoms in the PVC chain.[3][7] This action prevents the initiation of the dehydrochlorination "unzipping" reaction, thus inhibiting the formation of color-inducing polyene sequences.

  • Hydrogen Chloride (HCl) Scavenging : Uracil derivatives can effectively absorb the HCl gas released during the initial stages of degradation.[1][3][4] This neutralizes the acid, which would otherwise catalyze further degradation of the polymer.

This dual-action approach provides both preventative and curative stabilization, leading to improved initial color and long-term thermal stability.

Mechanism cluster_pvc PVC Chain cluster_stabilizer Stabilization Action PVC PVC with Labile Chlorine DegradedPVC Degraded PVC (Polyene Formation) PVC->DegradedPVC Dehydrochlorination HCl HCl (gas) PVC->HCl Uracil Uracil Derivative Uracil->PVC Replaces Labile Cl Uracil->HCl Scavenges Heat Heat (Processing) Heat->PVC initiates degradation HCl->PVC

Caption: Mechanism of PVC stabilization by uracil derivatives.

Performance Data and Synergistic Effects

Uracil derivatives have shown performance comparable or superior to traditional Ca/Zn systems.[3][8] They demonstrate excellent potential in maintaining the initial white color of PVC and providing long-term stability. Commonly studied derivatives include N,N-dimethyl-6-amino-uracil (DAU), N-monomethyl-6-amino-uracil (MAU), N-monomethyl-6-amino-thiouracil (MATU), and various bis-uracil compounds like OSU and USU.[3][8][9]

Furthermore, a significant advantage of uracil derivatives is their ability to work synergistically with co-stabilizers like zinc stearate (ZnSt₂), zinc oleate, epoxidized soybean oil (ESBO), and phosphite esters.[1][3][5] For instance, when combined with zinc oleate, the system benefits from the zinc soap's ability to address initial color while the uracil derivative provides robust long-term stability, preventing "zinc burning".[1]

Synergism cluster_effects Synergistic Effects PVC PVC Processing InitialColor Improved Initial Whiteness LongTerm Enhanced Long-Term Stability NoZincBurn Prevention of 'Zinc Burning' Transparency High Transparency (with ESBO) Uracil Uracil Derivative (e.g., DAU, OSU) CoStabilizer Co-stabilizer (e.g., Zn Oleate, ESBO) Uracil->CoStabilizer Uracil->LongTerm Uracil->NoZincBurn CoStabilizer->InitialColor CoStabilizer->Transparency

Caption: Synergistic effects of uracil derivatives and co-stabilizers.

Data Presentation

The following tables summarize the performance of various uracil derivatives, often in comparison to a blank (unstabilized) PVC and traditional stabilizer systems.

Table 1: Comparative Thermal Stability of PVC Formulations

Stabilizer System Concentration (phr)* TGA Onset Temp (T₅%) (°C) Congo Red Time (min) Observations
Blank (No Stabilizer) 0 ~276 < 5 Rapid discoloration and degradation.
Conventional Ca/Zn 2.0 ~293 20 - 30 Good initial color, but risk of "zinc burning".[4]
DAU 2.0 ~297 > 40 Superior initial color retention and long-term stability compared to Ca/Zn.[4]
MATU 2.0 Not specified > 35 Showed greater stabilizing efficiency than traditional Ca/Zn stabilizers.[3][7]
DAU/Zn Oleate (4:1) 3.0 Not specified > 60 Excellent long-term stability; better performance than OSU/Zn Oleate system.[1]

| OSU/Zn Oleate (4:1) | 3.0 | Not specified | > 50 | Good compatibility and transparency in PVC sheets.[1][8] |

*phr = parts per hundred resin

Table 2: Synergistic Systems for Transparent PVC Applications

Primary Stabilizer Co-Stabilizer(s) Ratio Key Improvement
OSU/Zn Oleate ESBO + Phosphite Ester Not specified Thermal stability and transparency were remarkably enhanced.[1][8]
DAU Eugenol 1.5 : 1.5 (phr) Synergistic behavior observed, with higher mechanical properties than other stabilizers.[5][10]
USU-C ESBO + Phosphite Ester Not specified Better migration resistance, transparency, and whiteness retention than OSU.[8]

| Bis-uracil derivatives | ESBO + Phosphite Ester | Not specified | Excellent for soft transparent PVC; improved initial whiteness and thermal stability.[9] |

Experimental Protocols

The evaluation of thermal stabilizers for PVC involves a series of standardized tests to measure both static and dynamic stability.

Workflow cluster_prep 1. Sample Preparation cluster_test 2. Thermal Stability Testing cluster_eval 3. Evaluation Mixing A. High-Speed Mixing (PVC Resin + Stabilizer + Lubricants, etc.) Milling B. Two-Roll Milling (Melting & Homogenization) Mixing->Milling Pressing C. Compression Molding (Sheet/Film Formation) Milling->Pressing Static Static Tests - Oven Aging Test - Congo Red Test Pressing->Static Dynamic Dynamic & Analytical Tests - Torque Rheometry - TGA Pressing->Dynamic Analysis Data Analysis (Discoloration, Stability Time, Degradation Temp.) Static->Analysis Dynamic->Analysis

Caption: General experimental workflow for evaluating PVC thermal stabilizers.

Protocol 1: PVC Sample Formulation and Preparation

  • Materials : PVC resin (e.g., K-value 67), uracil derivative stabilizer, co-stabilizers (e.g., ZnSt₂), lubricants (e.g., stearic acid, paraffin wax), processing aids, and impact modifiers as required.

  • Mixing :

    • Accurately weigh 100 parts of PVC resin.

    • Weigh the required phr of the uracil stabilizer and any other additives according to the formulation (e.g., 2 phr stabilizer, 1.5 phr lubricant).

    • Combine all components in a high-speed laboratory mixer.

    • Mix at a low speed until homogenous, then increase speed until the temperature reaches 110-120°C due to friction.

    • Cool the resulting dry blend back to room temperature.

  • Milling and Molding :

    • Process the dry blend on a two-roll mill at a set temperature (e.g., 170-180°C) for 3-5 minutes to form a homogenous plasticated sheet.

    • Cut the sheet into appropriate sizes and place them in a compression mold.

    • Preheat the mold in a hydraulic press at 180°C for 2-3 minutes, then apply pressure (e.g., 10 MPa) for 3-5 minutes.

    • Cool the mold under pressure to produce standardized PVC test sheets (e.g., 1 mm thickness).

Protocol 2: Static Thermal Stability (Oven Discoloration Test)

  • Objective : To visually assess the stabilizer's ability to prevent color change over time at a constant high temperature.[11]

  • Procedure :

    • Cut the prepared PVC sheets into small, uniform test pieces (e.g., 2x2 cm).

    • Place the pieces on a sample tray and insert them into a preheated, circulating air oven set to 180°C or 200°C.

    • Remove one test piece at regular intervals (e.g., every 10 or 15 minutes).

    • Mount the removed pieces sequentially on a chart to create a visual timeline of discoloration.

    • The performance is judged by how long the sample retains its original color before significant yellowing or browning occurs.

Protocol 3: Congo Red Test

  • Objective : To determine the thermal stability time by measuring the time until HCl is released from the heated PVC sample.[11][12]

  • Procedure :

    • Place a precisely weighed amount of the PVC sample (e.g., 2.0 g of dry blend or cut-up sheet) into a glass test tube.

    • Insert the tube into a heating block or oil bath maintained at a constant temperature (e.g., 180°C).

    • Place a strip of Congo Red indicator paper in the upper part of the test tube, ensuring it does not touch the sample.

    • Start a timer immediately.

    • Record the time taken for the Congo Red paper to turn from red to blue, which indicates the presence of acidic HCl gas. This time is the "thermal stability time". A longer time indicates better stability.

Protocol 4: Thermogravimetric Analysis (TGA)

  • Objective : To determine the degradation temperature of the PVC formulation by measuring weight loss as a function of temperature.[4]

  • Procedure :

    • Place a small, accurately weighed sample (5-10 mg) of the PVC formulation into a TGA crucible.

    • Place the crucible in the TGA furnace.

    • Heat the sample from ambient temperature to ~600°C at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere (flow rate e.g., 50 mL/min).

    • Record the weight loss versus temperature.

    • The key metric is the onset temperature of degradation, often reported as T₅% (the temperature at which 5% weight loss occurs). A higher T₅% indicates better thermal stability.[4]

References

Troubleshooting & Optimization

Technical Support Center: Dihydro-6-imino-1,3-dimethyluracil Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Dihydro-6-imino-1,3-dimethyluracil, which readily tautomerizes to its more stable form, 6-amino-1,3-dimethyluracil. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their synthetic procedures and improve yields.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 6-amino-1,3-dimethyluracil.

Issue 1: Low Yield in the Condensation Step (Formation of 1,3-Dimethyl Cyanoacetylurea)

  • Question: My yield of the intermediate, 1,3-dimethyl cyanoacetylurea, is consistently low. What are the likely causes and how can I improve it?

  • Answer: The primary cause of low yield in the condensation of cyanoacetic acid and 1,3-dimethylurea is the presence of water. The reaction requires nearly anhydrous conditions, as water can lead to incomplete condensation and the formation of byproducts.[1][2][3] It is recommended to maintain a water content of less than 1.0% in the reaction mixture.[1][3]

    Troubleshooting Steps:

    • Ensure Anhydrous Starting Materials: Use freshly dried 1,3-dimethylurea. For cyanoacetic acid, which can absorb moisture, consider performing a vacuum distillation to remove water before use.[1][2][3]

    • Use a Dehydrating Agent: Acetic anhydride is commonly used as a dehydrating agent in this reaction.[1][2][4] Ensure it is of high purity and added correctly as per the protocol.

    • Optimize Reaction Temperature: The reaction temperature for the condensation can be critical. A staged approach, for example, starting at a lower temperature (e.g., 38-42 °C) for the addition of reagents and then heating to a higher temperature (e.g., 95-98 °C) for the reaction to go to completion, has been shown to be effective.[1]

Issue 2: Low Yield and/or Impurities in the Cyclization Step

  • Question: The final cyclization step to form 6-amino-1,3-dimethyluracil is giving me a low yield and the product is impure. How can I optimize this step?

  • Answer: The cyclization of 1,3-dimethyl cyanoacetylurea is highly dependent on pH and temperature. Improper control of these parameters can lead to incomplete reaction or the formation of side products.

    Troubleshooting Steps:

    • Strict pH Control: The cyclization is performed under alkaline conditions. A pH range of 9.0 to 9.5 has been reported to give high yields.[2] Use a calibrated pH meter and add the base (e.g., liquid alkali) dropwise to avoid overshooting the target pH.[2]

    • Temperature Management: A two-stage temperature profile for the cyclization has been shown to be effective. Initially, the reaction is stirred at a lower temperature (e.g., 40-45 °C) after pH adjustment, followed by heating to a higher temperature (e.g., 90-95 °C) to drive the reaction to completion.[2]

    • Purification of the Intermediate: Ensure the 1,3-dimethyl cyanoacetylurea intermediate is of sufficient purity before proceeding with the cyclization. Impurities from the condensation step can interfere with the cyclization reaction.

Frequently Asked Questions (FAQs)

  • Q1: What is the stable form of the target molecule, this compound?

  • A1: this compound exists in equilibrium with its tautomer, 6-amino-1,3-dimethyluracil. The amino form is generally considered to be the more stable and is the product typically isolated.

  • Q2: What are the key starting materials for this synthesis?

  • A2: The most common synthetic route involves the condensation of cyanoacetic acid and 1,3-dimethylurea, followed by a cyclization reaction.[2][4]

  • Q3: What is the role of acetic anhydride in the condensation reaction?

  • A3: Acetic anhydride serves as a dehydrating agent, removing water that is formed during the condensation reaction. This is crucial for driving the reaction to completion and achieving a high yield of the 1,3-dimethyl cyanoacetylurea intermediate.[1][2][4]

  • Q4: How critical is the pH during the cyclization step?

  • A4: The pH is a critical parameter. The cyclization of 1,3-dimethyl cyanoacetylurea to 6-amino-1,3-dimethyluracil is base-catalyzed. A pH range of 9.0-9.5 is optimal for achieving high yields.[2]

  • Q5: What are some common purification methods for the final product?

  • A5: The final product, 6-amino-1,3-dimethyluracil, can be purified by centrifugation and drying.[2] For higher purity, recrystallization from water is a common method.[5]

Data Presentation

Table 1: Impact of Water Content on Condensation Yield

Water Content in ReactionExpected Outcome on Yield of 1,3-Dimethyl CyanoacetylureaReference
< 1.0%High Yield[1][3]
> 1.0%Incomplete reaction, reduced yield[1][2][3]

Table 2: Optimized Parameters for the Cyclization Step

ParameterOptimized ValueReported YieldReference
Example 1
Initial Temperature40 °C93.71%[2]
Final Temperature90 °C[2]
pH9.0[2]
Example 2
Initial Temperature42 °C94.30%[2]
Final Temperature92 °C[2]
pH9.2[2]

Experimental Protocols

Protocol 1: Synthesis of 1,3-Dimethyl Cyanoacetylurea (Condensation Step)

This protocol is adapted from a patented procedure and should be performed with appropriate safety precautions.[1][2]

  • Dehydration of Cyanoacetic Acid: Perform a vacuum distillation of cyanoacetic acid (e.g., at a vacuum of ≥ 0.092 MPa and a temperature of ≤ 92 °C) to reduce the water content to below 1.0%.[1]

  • Reaction Setup: In a suitable reaction vessel, cool the anhydrous cyanoacetic acid to 38-42 °C.

  • Addition of Reagents: Add 1,3-dimethylurea to the cooled cyanoacetic acid.

  • Condensation: Heat the mixture to 58-62 °C and then add acetic anhydride to initiate the condensation reaction.

  • Reaction Completion and Distillation: Once the reaction temperature reaches 95-98 °C, begin vacuum distillation to remove the acetic acid byproduct.

  • Isolation: The resulting product is 1,3-dimethyl cyanoacetylurea.

Protocol 2: Synthesis of 6-Amino-1,3-dimethyluracil (Cyclization Step)

This protocol is adapted from a patented procedure and should be performed with appropriate safety precautions.[2]

  • Reaction Setup: In a reaction container, add the 1,3-dimethyl cyanoacetylurea.

  • pH Adjustment: Control the temperature of the container to 40-45 °C and begin stirring. Slowly add a 32% liquid alkali solution dropwise until the pH of the mixture reaches 9.0-9.5.

  • Initial Reaction: Continue stirring at 40-45 °C for 10-12 minutes.

  • Final Reaction: Heat the reaction mixture to 90-95 °C and stir for an additional 18-20 minutes.

  • Isolation and Purification: Centrifuge the resulting reaction liquid to collect the solid product. Dry the product at 40-45 °C to obtain 6-amino-1,3-dimethyluracil.

Visualizations

SynthesisWorkflow A Start: Cyanoacetic Acid & 1,3-Dimethylurea B Step 1: Condensation A->B Add Acetic Anhydride (Dehydrating Agent) C Intermediate: 1,3-Dimethyl Cyanoacetylurea B->C D Step 2: Cyclization C->D Add Liquid Alkali (pH 9.0-9.5) Heat in two stages E Final Product: 6-Amino-1,3-dimethyluracil D->E

Caption: Workflow for the synthesis of 6-amino-1,3-dimethyluracil.

TroubleshootingYield Start Low Final Yield Q1 Which step has low yield? Start->Q1 Condensation Condensation Step Q1->Condensation Condensation Cyclization Cyclization Step Q1->Cyclization Cyclization CheckWater Check for Water Content > 1.0%? Condensation->CheckWater CheckpH Check pH Control (Is it 9.0-9.5)? Cyclization->CheckpH Dehydrate Action: Dehydrate Cyanoacetic Acid CheckWater->Dehydrate Yes CheckReagents Action: Verify Purity of 1,3-Dimethylurea and Acetic Anhydride CheckWater->CheckReagents No AdjustpH Action: Calibrate pH Meter and Add Base Slowly CheckpH->AdjustpH No CheckTemp Check Temperature Profile (Two-stage heating)? CheckpH->CheckTemp Yes AdjustTemp Action: Implement Staged Heating CheckTemp->AdjustTemp No

References

Technical Support Center: Dihydro-6-imino-1,3-dimethyluracil Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Dihydro-6-imino-1,3-dimethyluracil. The information focuses on optimizing reaction conditions, with a particular emphasis on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the synthesis of this compound?

A1: The optimal pH for the cyclization of 1,3-dimethylcyanoacetylurea to form this compound is in the alkaline range of 9.0 to 9.5.[1][2][3] This specific pH is crucial for facilitating the ring-closure reaction.

Q2: Why is maintaining a specific pH so important during the cyclization step?

A2: Precise pH control is critical to maximize the product yield and purity.[2][3] The cyclization reaction is base-catalyzed. A pH outside the optimal range can lead to incomplete reactions or the formation of unwanted byproducts. For instance, a pH above the optimal range may cause hydrolysis, leading to the formation of 6-hydroxy derivatives.[3]

Q3: What are the common reagents used to adjust the pH in this synthesis?

A3: Liquid sodium hydroxide (caustic soda) is a commonly used reagent to raise the pH to the desired alkaline conditions for the cyclization step.[1][3] Other bases like sodium carbonate have been mentioned in related syntheses for neutralization steps.[4]

Q4: What happens if the pH is too low or too high during the cyclization?

A4: If the pH is too low (not sufficiently alkaline), the cyclization reaction may be slow or incomplete, resulting in a poor yield.[3] If the pH is too high, it can promote the hydrolysis of the imino group, leading to the formation of impurities such as 1,3-Dimethyl-5-nitro-uracil (from incomplete amination) or 6-Hydroxy derivatives, which complicates the purification process and reduces the overall yield of the desired product.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Product Yield Suboptimal pH during Cyclization: The pH may be too low for the ring-closure reaction to proceed efficiently.Carefully monitor the pH of the reaction mixture using a calibrated pH meter. Gradually add liquid alkali, such as sodium hydroxide, to maintain the pH within the optimal range of 9.0-9.5 throughout the reaction period.[2][3]
Presence of Impurities in the Final Product Incorrect pH Leading to Side Reactions: A pH value significantly above 9.5 can cause hydrolysis of the imino group.Ensure the pH does not exceed the recommended upper limit of 9.5. Add the base dropwise to avoid localized areas of high pH. Proper control suppresses the formation of common impurities.[3]
Reaction Fails to Reach Completion Insufficiently Alkaline Conditions or Inadequate Reaction Time: The catalytic effect of the base is necessary for the reaction to proceed to completion.Confirm that the pH is consistently held between 9.0 and 9.5. Also, ensure the reaction is maintained at the recommended temperature (e.g., 90-95°C) for the specified duration (e.g., 18-30 minutes) to ensure complete conversion.[1][2]
Inconsistent Results Between Batches Poor Control Over Reaction Parameters: Minor variations in pH, temperature, or reaction time can lead to significant differences in yield and purity.Standardize the experimental protocol. Use precise measurement tools for all reagents and consistently calibrate the pH meter and thermometer before each synthesis.

Data Presentation

Table 1: Summary of Reaction Conditions for Cyclization Step
ParameterValueSource
Precursor 1,3-dimethylcyanoacetylurea[2][3][4]
Optimal pH Range 9.0 - 9.5[1][2][3]
pH Adjusting Agent Liquid Sodium Hydroxide[1][3]
Temperature Range 90 - 95 °C[1][2][3]
Reaction Time 18 - 30 minutes[1][2]
Reported Yield Up to 94.3%[3]
Reported Purity Up to 99.8%[3]

Experimental Protocols

Protocol 1: Synthesis of 1,3-dimethylcyanoacetylurea (Precursor)

This protocol is based on the condensation reaction between cyanoacetic acid and 1,3-dimethylurea.[3][4]

  • Dehydration: Dehydrate cyanoacetic acid, for example, by vacuum distillation at 82-85°C and a vacuum degree of 0.092 to 0.095 MPa.[2]

  • Condensation:

    • Cool the dehydrated cyanoacetic acid in a reaction vessel to 6-8°C.

    • Add a condensing agent (e.g., a specialized diatomite-DCC agent) and acetic anhydride to the vessel.[3]

    • Begin stirring and add 1,3-dimethylurea.

    • Allow the reaction to proceed. The reaction progress can be monitored by techniques such as TLC or HPLC.

    • After the reaction is complete, use vacuum distillation to obtain the 1,3-dimethylcyanoacetylurea intermediate.[2]

Protocol 2: Cyclization to this compound

This protocol describes the base-catalyzed cyclization of the precursor.[1][2][3]

  • Preparation: Place the synthesized 1,3-dimethylcyanoacetylurea into a reaction vessel.

  • Initial Heating: Control the temperature of the reaction vessel to 40-45°C and begin stirring.

  • pH Adjustment:

    • Slowly add a 32% solution of liquid alkali (e.g., sodium hydroxide) dropwise into the vessel.

    • Monitor the pH continuously and stop the addition once the pH reaches 9.0-9.5.[2]

  • Initial Reaction: Continue stirring at 40-45°C for approximately 10-12 minutes.[2]

  • Final Reaction: Increase the temperature of the reaction vessel to 90-95°C and maintain stirring for another 18-30 minutes to complete the cyclization.[1][2]

  • Isolation: The resulting reaction liquid can be centrifuged and dried to obtain the final product, this compound.[2]

Mandatory Visualizations

SynthesisWorkflow A 1,3-Dimethylurea + Cyanoacetic Acid B Condensation (Acetic Anhydride) A->B C 1,3-Dimethylcyanoacetylurea (Intermediate) B->C D Cyclization C->D E This compound (Final Product) D->E P1 pH Adjustment (NaOH, pH 9.0-9.5) P1->D P2 Heating (90-95°C) P2->D

Caption: Overall workflow for the synthesis of this compound.

pH_Optimization Start Cyclization Reaction Start pH_Check Is pH in 9.0-9.5 range? Start->pH_Check Low_pH Low Yield Incomplete Reaction pH_Check->Low_pH < 9.0 High_pH Impurity Formation (e.g., Hydrolysis) pH_Check->High_pH > 9.5 Optimal_pH High Yield & Purity Desired Product pH_Check->Optimal_pH Yes

Caption: Logical relationship of pH control on reaction outcome.

References

Technical Support Center: Synthesis of Uracil Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of uracil derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Problem Potential Cause Troubleshooting Suggestions
Low Yield in Biginelli Reaction Suboptimal reaction conditions.Optimize the reaction by screening different acid catalysts (e.g., Brønsted or Lewis acids), solvents, and reaction temperatures. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times.[1][2][3]
Poor quality of starting materials.Ensure the purity of the aldehyde, β-ketoester, and urea/thiourea. Impurities can inhibit the reaction or lead to side products.
Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding more catalyst or increasing the temperature.
Poor Regioselectivity in N-Alkylation (Mixture of N1 and N3 isomers) Lack of directing groups.The N1 and N3 positions of the uracil ring have similar reactivity, often leading to a mixture of alkylated products.
Steric hindrance.The presence of a substituent at the C6 position can influence the regioselectivity of alkylation.
Reaction conditions.The choice of base, solvent, and alkylating agent can affect the N1/N3 alkylation ratio.
Formation of Impurities in 5-Halouracil Synthesis Harsh reaction conditions.The synthesis of 5-halouracils often involves strong oxidizing agents or halogenating agents that can lead to over-halogenation or degradation of the pyrimidine ring.
Instability of the final product.5-Fluorouracil, for example, can degrade in basic solutions, leading to the formation of impurities like fluoroacetaldehyde.[4]
Incomplete Cyclization to form the Pyrimidine Ring Inefficient activation of precursors.In syntheses starting from acyclic precursors, incomplete activation of carbonyls or amines can hinder the final ring-closing step.
Unfavorable reaction kinetics.The cyclization step may be slow or reversible under the chosen reaction conditions.

Frequently Asked Questions (FAQs)

Q1: How can I improve the yield of my Biginelli reaction for synthesizing dihydropyrimidine precursors?

A1: To improve the yield of your Biginelli reaction, consider the following:

  • Catalyst Selection: While classical Biginelli reactions use strong protic acids, a wide range of Lewis acids (e.g., Yb(OTf)₃, InCl₃) and other catalysts have been shown to improve yields and shorten reaction times.[2][5]

  • Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions, for example, using ball milling, can lead to excellent yields.[3]

  • Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the reaction and improve yields.[1]

  • Purification: The products of the Biginelli reaction are often crystalline and can be purified by simple recrystallization.

Q2: I am getting a mixture of N1 and N3 alkylated products. How can I achieve selective N1-alkylation?

A2: Achieving regioselective N1-alkylation is a common challenge. Here are some strategies:

  • Protecting Groups: A common strategy is to protect the N3 position with a suitable protecting group (e.g., benzoyl), perform the N1-alkylation, and then deprotect the N3 position.

  • One-Pot Procedures: Some methods allow for selective N1-alkylation in a one-pot reaction by carefully choosing the base and reaction conditions. For example, using potassium carbonate in anhydrous DMF at room temperature can favor N1-alkylation after in-situ N3-deprotection of a N1,N3-dibenzoyluracil.[6]

Q3: What are the common side products to look out for in uracil synthesis?

A3: Common side products can include:

  • Isomeric byproducts: In substitution reactions, you might get a mixture of isomers (e.g., N1 vs. N3 alkylation).

  • Hydrolysis products: Under harsh acidic or basic conditions, the pyrimidine ring can undergo hydrolysis.

  • Barbituric acid derivatives: Due to the structural similarity, barbituric acid or its derivatives can sometimes form as byproducts.[4][7][8]

  • Unreacted starting materials: Incomplete reactions will result in the presence of starting materials in your crude product.

  • Side products from the Biginelli reaction: These can include various condensation products of the starting materials.

Q4: What is the best way to purify my uracil derivative?

A4: The purification method will depend on the specific derivative and the impurities present. Common techniques include:

  • Recrystallization: Many uracil derivatives are crystalline solids and can be effectively purified by recrystallization from a suitable solvent.

  • Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired product from side products and unreacted starting materials.

  • Preparative HPLC: For difficult separations or to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be used.

Data Presentation

Table 1: Effect of Catalyst on the Yield of the Biginelli Reaction

CatalystYield (%)Reference
HCl40-60[2]
Yb(OTf)₃85-95[2]
InCl₃80-92[5]
CaCl₂75-90[5]
Strontium Chloride HexahydrateModerate to Good[5]
ZeolitesHigh[5]

Table 2: Regioselectivity of N-Alkylation of Uracil Derivatives

Alkylating AgentBase/SolventN1:N3 RatioReference
Allyl BromideK₂CO₃/DMFPredominantly N1[6]
Benzyl BromideK₂CO₃/DMFPredominantly N1[6]
Alkyl HalidesK₂CO₃/DMFGood Yields (N1)[9]

Experimental Protocols

Protocol 1: General Procedure for the Biginelli Reaction

This protocol provides a general guideline for the one-pot synthesis of dihydropyrimidinones.

Materials:

  • Aromatic aldehyde (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • Urea or thiourea (1.5 mmol)

  • Catalyst (e.g., HCl, Yb(OTf)₃) (catalytic amount)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde, β-ketoester, and urea/thiourea in ethanol.

  • Add the catalyst to the mixture.

  • Reflux the reaction mixture for 4-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

Troubleshooting:

  • Low Yield: If the yield is low, try a different catalyst or consider using microwave irradiation.

  • No Precipitation: If the product does not precipitate, concentrate the reaction mixture under reduced pressure and then attempt to induce crystallization by adding a non-polar solvent or by scratching the inside of the flask.

Protocol 2: Selective N1-Alkylation of Uracil using a Benzoyl Protecting Group

This protocol describes a method for achieving selective N1-alkylation.

Materials:

  • Uracil

  • Benzoyl chloride

  • Pyridine

  • Alkylating agent (e.g., allyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Aqueous ammonia

Procedure:

  • N1,N3-Dibenzoylation: React uracil with an excess of benzoyl chloride in pyridine to obtain N1,N3-dibenzoyluracil.

  • Selective N1-Deprotection and N1-Alkylation (One-Pot):

    • Dissolve the N1,N3-dibenzoyluracil in anhydrous DMF.

    • Add potassium carbonate and stir at room temperature to selectively remove the N1-benzoyl group.

    • Add the alkylating agent to the reaction mixture and continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • N3-Debenzoylation:

    • Work up the reaction mixture and then treat the crude product with aqueous-alcoholic ammonia to remove the N3-benzoyl group.

  • Purification: Purify the final N1-alkylated uracil derivative by column chromatography or recrystallization.

Troubleshooting:

  • Mixture of products: If a mixture of N1 and N3 alkylated products is still observed, ensure the complete removal of the N1-benzoyl group before adding the alkylating agent.

  • Low yield in deprotection: The deprotection steps can be optimized by adjusting the reaction time and temperature.

Mandatory Visualizations

Biginelli_Reaction_Mechanism Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium + Urea - H₂O Side_Product Side Products (e.g., self-condensation) Aldehyde->Side_Product Urea Urea Ketoester β-Ketoester Enolate Enolate Ketoester->Enolate Base/Acid Ketoester->Side_Product Intermediate Open-Chain Intermediate Acyliminium->Intermediate + Enolate Enolate->Intermediate DHPM Dihydropyrimidinone (DHPM) Intermediate->DHPM Cyclization - H₂O

Caption: Mechanism of the Biginelli reaction for dihydropyrimidine synthesis.

Uracil_Alkylation Uracil Uracil Alkylation Alkylation (RX, Base) Uracil->Alkylation N1_Product N1-Alkylated Uracil (Desired Product) Alkylation->N1_Product N3_Product N3-Alkylated Uracil (Side Product) Alkylation->N3_Product Mixture Mixture of Isomers N1_Product->Mixture N3_Product->Mixture Purification Purification Challenge Mixture->Purification

Caption: The challenge of regioselectivity in N-alkylation of uracil.

Purification_Workflow Start Crude Reaction Mixture Filtration Filtration / Extraction Start->Filtration Recrystallization Recrystallization Filtration->Recrystallization Column_Chromatography Column Chromatography Filtration->Column_Chromatography Pure_Product Pure Uracil Derivative Recrystallization->Pure_Product Column_Chromatography->Pure_Product Analysis Purity Analysis (TLC, HPLC, NMR) Pure_Product->Analysis

References

Technical Support Center: Purification of Dihydro-6-imino-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of Dihydro-6-imino-1,3-dimethyluracil. As specific purification literature for this compound is limited, the following information is based on established principles for the purification of related uracil and pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: For polar heterocyclic compounds like uracil derivatives, the most common and effective purification techniques are recrystallization and column chromatography over silica gel.[1][2][3] The choice between these methods depends on the nature and quantity of impurities, as well as the scale of the purification.

Q2: How do I choose an appropriate solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Additionally, the impurities should either be completely soluble or insoluble in the hot solvent. For related uracil compounds, polar aprotic solvents have been shown to be effective.[4] It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent mixture.

Q3: What type of adsorbent should I use for column chromatography?

A3: Silica gel is the most common stationary phase for the purification of pyrimidine and pyridine derivatives.[1][2][3] For compounds that may be sensitive to the acidic nature of silica, deactivated silica gel or alternative adsorbents like alumina can be considered.[5]

Q4: My compound appears to be degrading on the silica gel column. What can I do?

A4: If you suspect your compound is unstable on silica gel, you can perform a stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if degradation has occurred.[5][6] To mitigate degradation, you can deactivate the silica gel by treating it with a small amount of a basic modifier like triethylamine mixed into the eluent. Alternatively, using a less acidic adsorbent like alumina or florisil may be a viable option.[5]

Q5: What is the expected solubility of this compound?

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery After Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.- Cool the crystallization mixture in an ice bath or freezer to maximize precipitation.- Partially evaporate the solvent to increase the concentration of the compound.- Add an anti-solvent (a solvent in which your compound is insoluble but is miscible with the crystallization solvent) dropwise to induce precipitation.
The incorrect amount of solvent was used (too much).- Concentrate the solution by carefully evaporating some of the solvent and attempt to crystallize again.
Premature crystallization occurred during hot filtration.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask).- Use a slight excess of hot solvent to ensure the compound remains dissolved.
Compound Fails to Elute from Silica Gel Column The eluent is not polar enough to move the compound.- Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.- If the compound is still not eluting, consider a stronger solvent system like dichloromethane/methanol with a small amount of acetic acid or ammonium hydroxide (if the compound is stable under these conditions).
The compound has decomposed on the column.- Test the compound's stability on a TLC plate before performing column chromatography.[5][6]- Use a deactivated stationary phase or a different adsorbent like alumina.[5]
Co-elution of Impurities During Column Chromatography The chosen solvent system does not provide adequate separation.- Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a greater difference in Rf values between your compound and the impurities.- Consider using a different stationary phase, such as reverse-phase silica gel if the compound and impurities have different polarities.[6]
The column was overloaded with the crude sample.- Use an appropriate ratio of crude material to silica gel (typically 1:20 to 1:100 by weight).- Ensure the sample is loaded onto the column in a minimal amount of solvent.
Oily Product Obtained After Recrystallization The melting point of the compound is lower than the boiling point of the solvent.- Choose a lower-boiling solvent for recrystallization.
The presence of impurities is depressing the melting point.- Attempt to purify the oily product by another method, such as column chromatography, before re-attempting recrystallization.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the recrystallization of a solid organic compound like this compound.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude compound. Add a few drops of a test solvent and observe the solubility at room temperature. If it does not dissolve, heat the mixture gently. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with gentle swirling. Continue adding the hot solvent until the compound just dissolves completely.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtered solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass for final drying, preferably in a vacuum oven.

Protocol 2: Flash Column Chromatography

This protocol outlines the purification of this compound using flash column chromatography.

  • TLC Analysis and Solvent System Selection: Develop a TLC of the crude material using various solvent systems (e.g., mixtures of ethyl acetate/hexanes or dichloromethane/methanol) to find a system that gives your product an Rf value of approximately 0.3-0.4 and separates it from impurities.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualized Workflows and Logic Diagrams

G General Purification Workflow cluster_0 Initial Assessment cluster_1 Purification Method Selection cluster_2 Purification Processes cluster_3 Final Steps Crude Crude Product TLC TLC Analysis Crude->TLC Spot sample Decision Impurities Profile? TLC->Decision Recrystallization Recrystallization Decision->Recrystallization Few, with different solubilities ColumnChrom Column Chromatography Decision->ColumnChrom Multiple, with similar polarities Analysis Purity Check (TLC, NMR, etc.) Recrystallization->Analysis ColumnChrom->Analysis PureProduct Pure Product Analysis->PureProduct Purity > 95%

Caption: General workflow for the purification of a crude organic solid.

G Troubleshooting Low Purity cluster_recryst Recrystallization Issues cluster_column Column Chromatography Issues Start Product is Impure After Initial Purification Method Which method was used? Start->Method SolventIssue Inadequate Solvent System Method->SolventIssue Recrystallization CoolingIssue Cooling Rate Too Fast Method->CoolingIssue Recrystallization EluentIssue Poor Solvent System Method->EluentIssue Column Chromatography OverloadIssue Column Overloaded Method->OverloadIssue Column Chromatography SolventSolution Screen for a new solvent or solvent pair SolventIssue->SolventSolution CoolingSolution Allow slow cooling to room temperature before icing CoolingIssue->CoolingSolution EluentSolution Optimize eluent with TLC for better separation EluentIssue->EluentSolution OverloadSolution Use a larger column or less sample OverloadIssue->OverloadSolution

Caption: Troubleshooting decision tree for low purity after initial purification.

References

Preventing decomposition of enamine unit in 1,3-dimethyl-6-aminouracil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of the enamine unit in 1,3-dimethyl-6-aminouracil. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.

Troubleshooting Guide: Preventing Enamine Decomposition

Encountering degradation of 1,3-dimethyl-6-aminouracil can be a significant setback in an experimental workflow. The primary cause of decomposition is the hydrolysis of the enamine functional group. This guide provides a systematic approach to identifying and mitigating the root causes of this instability.

Observation Potential Cause Recommended Action
Precipitate forms in aqueous solution Hydrolysis of the enamine to the less soluble ketone.- Ensure the pH of the solution is neutral to slightly basic (pH 7-8). - If possible, use anhydrous solvents. - Lower the temperature of the solution.
Loss of compound during workup Acidic conditions during extraction or chromatography are causing hydrolysis.- Use a non-acidic workup. Consider a basic wash (e.g., with a saturated sodium bicarbonate solution) to neutralize any residual acid. - For chromatography, use a neutral or basic mobile phase. Consider using deactivated silica gel or alumina.
Compound degrades upon storage Exposure to moisture and/or acidic vapors in the laboratory environment.- Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] - Store in a desiccator to minimize moisture exposure. - Store at a low temperature as recommended.[2]
Inconsistent analytical results (e.g., HPLC, NMR) On-column decomposition or degradation in the analytical solvent.- For HPLC, use a mobile phase with a neutral or slightly basic pH. - For NMR, use anhydrous deuterated solvents. If using DMSO-d6, be aware that it can be hygroscopic.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for 1,3-dimethyl-6-aminouracil?

A1: The primary decomposition pathway for 1,3-dimethyl-6-aminouracil is the acid-catalyzed hydrolysis of its enamine functional group.[3] This reaction involves the protonation of the enamine, followed by the addition of water to form a carbinolamine intermediate. This intermediate then eliminates a molecule of 1,3-dimethylurea to yield the corresponding ketone.

Q2: What are the ideal storage conditions for 1,3-dimethyl-6-aminouracil?

A2: To ensure the long-term stability of 1,3-dimethyl-6-aminouracil, it should be stored in a cool, dry, and dark place under an inert atmosphere, such as nitrogen or argon.[1][2] It is also advisable to store it in a desiccator to protect it from atmospheric moisture.

Q3: Can I use 1,3-dimethyl-6-aminouracil in acidic solutions?

A3: It is generally not recommended to use 1,3-dimethyl-6-aminouracil in acidic solutions for extended periods, as the enamine moiety is highly susceptible to acid-catalyzed hydrolysis.[3] If your experimental protocol requires acidic conditions, it is crucial to minimize the exposure time and temperature to reduce the extent of degradation.

Q4: Are there any solvents I should avoid when working with 1,3-dimethyl-6-aminouracil?

A4: Protic solvents, especially in the presence of any acidic impurities, can promote the hydrolysis of the enamine. While the compound has some solubility in water and methanol, solutions should be prepared fresh and used promptly.[2] For reactions or long-term storage in solution, anhydrous aprotic solvents are preferred.

Q5: How can I monitor the stability of my 1,3-dimethyl-6-aminouracil sample?

A5: The stability of your sample can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. A decrease in the peak corresponding to 1,3-dimethyl-6-aminouracil and the appearance of new peaks would indicate decomposition.

Quantitative Data on Enamine Stability

Condition Parameter Expected Impact on Stability Relative Degradation Rate
pH 3Highly UnstableVery High
5UnstableHigh
7Relatively StableLow
9StableVery Low
Temperature 4 °CMore StableLow
25 °C (Room Temp)Stable (with precautions)Moderate
50 °CLess StableHigh
Atmosphere Air (with moisture)Prone to DecompositionModerate to High
Inert (Nitrogen/Argon)StableVery Low

Disclaimer: This table is for illustrative purposes only and is based on the general chemical properties of enamines. Actual degradation rates for 1,3-dimethyl-6-aminouracil may vary. Experimental validation is highly recommended.

Experimental Protocols

Protocol for Assessing the Stability of 1,3-Dimethyl-6-aminouracil via HPLC

This protocol outlines a method to assess the stability of 1,3-dimethyl-6-aminouracil under various conditions (e.g., different pH, temperatures, and solvents).

1. Materials and Reagents:

  • 1,3-dimethyl-6-aminouracil

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Phosphate buffer (pH 7.0)

  • Citrate buffer (pH 5.0)

  • Hydrochloric acid (for pH adjustment)

  • Sodium hydroxide (for pH adjustment)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Analytical balance

  • Volumetric flasks

2. Preparation of Stock Solution:

  • Accurately weigh approximately 10 mg of 1,3-dimethyl-6-aminouracil and dissolve it in a suitable solvent (e.g., a small amount of DMSO followed by dilution with the test buffer) to make a 1 mg/mL stock solution.

3. Preparation of Test Solutions:

  • Prepare solutions of 1,3-dimethyl-6-aminouracil at a final concentration of 0.1 mg/mL in different buffers (e.g., pH 5.0 and pH 7.0).

  • Prepare solutions in different solvents if solvent stability is being tested.

4. Stress Conditions:

  • Incubate the test solutions at different temperatures (e.g., 4 °C, 25 °C, and 50 °C).

  • Protect solutions from light if photostability is not the variable being tested.

5. HPLC Analysis:

  • Set up the HPLC system with the following parameters (can be optimized):

    • Mobile Phase: A gradient of phosphate buffer (pH 7.0) and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: Determined by UV-Vis scan (e.g., ~275 nm)

    • Injection Volume: 10 µL

  • Inject a sample of the freshly prepared solution (time zero).

  • Inject samples from each stress condition at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).

6. Data Analysis:

  • Measure the peak area of the 1,3-dimethyl-6-aminouracil peak at each time point.

  • Calculate the percentage of the remaining compound at each time point relative to the time zero sample.

  • Plot the percentage of remaining compound versus time for each condition to determine the degradation kinetics.

Visualizations

DecompositionPathway cluster_0 Enamine Hydrolysis 1_3_dimethyl_6_aminouracil 1,3-Dimethyl-6-aminouracil (Enamine) Protonated_Enamine Protonated Enamine 1_3_dimethyl_6_aminouracil->Protonated_Enamine + H+ Carbinolamine Carbinolamine Intermediate Protonated_Enamine->Carbinolamine + H2O Ketone 1,3-Dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione (Ketone Product) Carbinolamine->Ketone - NH3 Amine Ammonia Carbinolamine->Amine

Caption: Acid-catalyzed hydrolysis pathway of the enamine in 1,3-dimethyl-6-aminouracil.

ExperimentalWorkflow cluster_workflow Stability Testing Workflow Start Prepare Stock Solution of 1,3-Dimethyl-6-aminouracil Prepare_Samples Prepare Samples in Different Conditions (pH, Temp, Solvent) Start->Prepare_Samples Time_Zero Analyze Time Zero Sample (HPLC) Prepare_Samples->Time_Zero Incubate Incubate Samples under Stress Conditions Prepare_Samples->Incubate Time_Points Collect Aliquots at Specific Time Intervals Incubate->Time_Points Analyze_Samples Analyze Samples (HPLC) Time_Points->Analyze_Samples Data_Analysis Calculate % Degradation and Determine Kinetics Analyze_Samples->Data_Analysis End Report Stability Profile Data_Analysis->End

Caption: Experimental workflow for assessing the stability of 1,3-dimethyl-6-aminouracil.

References

Technical Support Center: Enhancing PVC Thermal Stability with Uracil Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing uracil derivatives to improve the thermal stability of polyvinyl chloride (PVC).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which uracil derivatives stabilize PVC?

A1: Uracil derivatives enhance the thermal stability of PVC through a dual-action mechanism. Firstly, they act as scavengers for hydrogen chloride (HCl) gas, which is released during the initial stages of PVC degradation and can catalyze further decomposition.[1][2] Secondly, the amino groups present in many uracil derivatives can replace the unstable (labile) chlorine atoms within the PVC polymer chain, thereby preventing the initiation of the dehydrochlorination process.[2]

Q2: Which uracil derivatives are commonly used as thermal stabilizers for PVC?

A2: Several uracil derivatives have been investigated and proven effective. Commonly cited examples include N, N-dimethyl-6-amino-uracil (DAU), N-monomethyl-6-amino-uracil (MAU), N-monomethyl-6-amino-thiouracil (MATU), 6,6′-diamino-1,1′,3,3′-tetramethyl-5,5′-(ethylidene)bisuracil (OSU), and other bis-uracil derivatives.[3]

Q3: Can the performance of uracil derivatives be enhanced?

A3: Yes, synergistic effects are often observed when uracil derivatives are combined with co-stabilizers.[4] Commonly used co-stabilizers include zinc salts (e.g., zinc stearate, zinc oleate), eugenol, epoxidized soybean oil (ESBO), and phosphite esters. These combinations can significantly improve both the initial color and long-term thermal stability of the PVC.

Q4: What are the key advantages of using uracil-based stabilizers over traditional options like lead or tin-based stabilizers?

A4: Uracil-based stabilizers are considered more environmentally friendly and are non-toxic, addressing the health and safety concerns associated with heavy metal stabilizers like lead and tin.[3] They are part of a newer class of organic-based stabilizers (OBS) that offer a safer alternative for PVC applications.[3]

Q5: What is "photo-pinking" and is it related to uracil derivatives?

A5: "Photo-pinking" is a phenomenon where PVC products stabilized with organic-based stabilizers containing uracil derivatives may develop a pink discoloration upon exposure to weathering, particularly in the presence of titanium dioxide (TiO2) and moisture.[3] This is a distinct effect from the reddish-brown discoloration that occurs due to UV degradation.[3]

Troubleshooting Guide

Problem 1: My PVC sample is still showing significant yellowing after adding a uracil derivative stabilizer.

  • Possible Cause 1: Insufficient Stabilizer Concentration.

    • Solution: The dosage of the uracil derivative may be too low to effectively neutralize the degrading PVC. Gradually increase the concentration of the uracil derivative in your formulation and repeat the thermal stability test.

  • Possible Cause 2: Poor Dispersion of the Stabilizer.

    • Solution: Inadequate mixing can lead to localized areas with insufficient stabilizer, resulting in premature degradation.[5] Ensure your mixing process (e.g., high-speed mixer) is optimized to achieve a homogeneous distribution of the stabilizer within the PVC resin.[5] Check for clumps in your dry blend, which can be an indicator of poor dispersion.[5]

  • Possible Cause 3: Processing Temperature is too High.

    • Solution: While uracil derivatives improve thermal stability, there is still an upper limit to the processing temperature. Try reducing the processing temperature in your extruder or molding machine to minimize thermal stress on the PVC.

  • Possible Cause 4: Presence of Impurities.

    • Solution: Contaminants in the PVC resin or other additives can sometimes accelerate degradation. Ensure you are using high-purity materials.

Problem 2: The long-term thermal stability of my PVC is poor, even though the initial color is good.

  • Possible Cause 1: Lack of a Synergistic Co-stabilizer.

    • Solution: Uracil derivatives are excellent at scavenging HCl, but for long-term stability, a synergistic approach is often necessary. Consider adding a co-stabilizer like zinc stearate, zinc oleate, or epoxidized soybean oil (ESBO) to your formulation.[4] For example, a combination of DAU and zinc oleate in a 4:1 ratio has been shown to improve long-term stability.

  • Possible Cause 2: "Zinc Burning".

    • Solution: If you are using a zinc-based co-stabilizer, an excess amount can lead to "zinc burning," where the formation of zinc chloride (ZnCl2) accelerates degradation.[3] Optimize the ratio of your uracil derivative to the zinc co-stabilizer.

Problem 3: I'm observing stabilizer migration or "blooming" on the surface of my PVC product.

  • Possible Cause 1: Poor Compatibility between the Stabilizer and PVC.

    • Solution: The chemical structure of the uracil derivative can influence its compatibility with the PVC matrix.[6] Derivatives with longer alkyl chains, such as some bis-uracil compounds, tend to have better compatibility and lower migration rates.[3] Consider synthesizing or using a uracil derivative with improved compatibility.

  • Possible Cause 2: Excessive Stabilizer Concentration.

    • Solution: Using a much higher concentration of the stabilizer than necessary can lead to saturation and subsequent migration. Try reducing the stabilizer dosage to the minimum effective level.

Problem 4: My Congo Red test results are inconsistent or difficult to interpret.

  • Possible Cause 1: Inconsistent Sample Preparation.

    • Solution: Ensure that the PVC and stabilizer are mixed thoroughly and that the sample size for each test is consistent. Inhomogeneous dispersion can lead to variable degradation times.

  • Possible Cause 2: Subjective Interpretation of Color Change.

    • Solution: The color change of the Congo Red paper from red to blue can sometimes be gradual.[7] To improve consistency, establish a clear endpoint for the color change. Some protocols suggest recording the time to the first sign of a violet hue and the time to a complete blue color.[7] Using a color standard for comparison can also aid in consistent interpretation.

  • Possible Cause 3: Fluctuations in Test Temperature.

    • Solution: The rate of PVC degradation is highly sensitive to temperature. Ensure that your heating apparatus (e.g., oil bath or heating block) maintains a stable and uniform temperature throughout the test.[8]

Data Presentation

Table 1: Thermal Stability of PVC with Different Uracil-Based Stabilizer Systems

Stabilizer SystemTest MethodThermal Stability Time (minutes)Onset Degradation Temperature (°C)Reference
Pure PVCCongo Red< 10~276[9]
PVC + DAUCongo Red> 40~297[9][10]
PVC + DAU/Eugenol (1.5:1.5 phr)Not SpecifiedEnhanced synergistic stabilityLower processing temp by 30°C[5]
PVC + DAU/Zinc Oleate (4:1 ratio)Discoloration TestImproved long-term stabilityNot Specified
PVC + CaSt₂/ZnSt₂Congo Red20.9Not Specified[11]
PVC + DPMA-Ca/DPMA-ZnCongo Red48Not Specified[11]

Table 2: Mechanical Properties of PVC with Different Stabilizers

Stabilizer SystemStorage Modulus at 30°C (GPa)Glass Transition Temperature (Tg) (°C)Reference
PVC + Lead Stabilizer2.999[10]
PVC + Ca/Zn Stabilizer2.899[10]
PVC + Commercial OBS2.899[10]
PVC + DAU3.099[10]
PVC + Eugenol3.089[10]

Experimental Protocols

Congo Red Test for Static Thermal Stability

This method determines the time it takes for a heated PVC sample to release enough hydrogen chloride (HCl) to cause a color change in Congo Red indicator paper.[12]

  • Apparatus:

    • Test tubes (18 x 150 mm)

    • Heating block or oil bath with temperature control (±1°C)

    • Congo Red indicator paper strips (6 x 50 mm)

    • Stoppers for test tubes with a hole to insert a small glass tube

    • Small glass tubes (2-3 mm inner diameter)

    • Timer

  • Procedure:

    • Prepare the PVC compound by thoroughly mixing the PVC resin with the uracil derivative stabilizer and any co-stabilizers at the desired concentrations.

    • Place approximately 2.5 g of the PVC compound into a test tube.[11]

    • Gently tap the test tube to settle the powder without compacting it.

    • Insert a strip of Congo Red paper into the small glass tube, leaving about 30 mm exposed.

    • Place the small glass tube through the stopper and insert the stopper into the test tube. Adjust the height so that the bottom of the Congo Red paper is 25 ± 2 mm above the surface of the PVC sample.[8]

    • Preheat the heating block or oil bath to the test temperature, typically 180°C.[12]

    • Place the test tube assembly into the heating block/oil bath and start the timer immediately.

    • Observe the Congo Red paper for a color change from red to blue.

    • Stop the timer at the first distinct and permanent change to blue. This is the thermal stability time.

    • For consistency, it is recommended to run each sample in duplicate or triplicate.

Thermogravimetric Analysis (TGA) for Dynamic Thermal Stability

TGA measures the change in mass of a sample as a function of temperature, providing information on the onset of degradation.

  • Apparatus:

    • Thermogravimetric Analyzer (TGA)

  • Procedure:

    • Accurately weigh approximately 5-10 mg of the prepared PVC compound into a TGA sample pan.[9]

    • Place the sample pan into the TGA furnace.

    • Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min).[9]

    • Program the TGA to heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10 or 20°C/min).[9]

    • Record the mass loss of the sample as a function of temperature.

    • The onset of degradation is typically determined as the temperature at which 5% weight loss occurs (T₅%).[9] A higher T₅% indicates better thermal stability.

Torque Rheometry for Processing Stability

A torque rheometer measures the torque required to mix a polymer sample at a set temperature and shear rate, providing insights into its processing behavior and stability over time.

  • Apparatus:

    • Torque Rheometer with a heated mixing bowl and rotors

  • Procedure:

    • Preheat the mixing bowl of the torque rheometer to the desired processing temperature (e.g., 180-200°C).[13]

    • Set the rotor speed (e.g., 60 RPM).[13]

    • Accurately weigh the appropriate amount of the prepared PVC compound.

    • With the rotors turning, add the sample to the mixing chamber and insert the loading ram.

    • Record the torque as a function of time. The resulting graph is a rheogram.

    • Interpretation of the Rheogram:

      • Fusion Time: The time taken to reach the maximum torque, indicating the point at which the PVC powder has fused into a molten mass.

      • Melt Torque: The stable torque value after fusion, which is related to the melt viscosity.

      • Stability Time: The time from the stable melt torque until a sudden increase in torque, which signifies the onset of degradation and cross-linking.[14] A longer stability time indicates better processing stability.

Visualizations

PVC_Degradation_Stabilization PVC PVC Polymer Chain (-CH2-CHCl-)n DegradedPVC Degraded PVC (Polyene Formation, Crosslinking) PVC->DegradedPVC Dehydrochlorination HCl HCl (gas) PVC->HCl Releases StabilizedPVC Stabilized PVC PVC:e->StabilizedPVC:w Heat Heat (Processing) Heat->PVC Initiates Degradation HCl->PVC Catalyzes further degradation HCl_Scavenged Neutralized HCl HCl:e->HCl_Scavenged:w UracilDerivative Uracil Derivative (e.g., DAU) UracilDerivative->PVC Replaces labile Cl UracilDerivative->HCl Scavenges

Caption: Mechanism of PVC degradation and stabilization by uracil derivatives.

Experimental_Workflow Start Start: Formulate PVC with Uracil Derivative Mixing Homogeneous Mixing (High-Speed Mixer) Start->Mixing SamplePrep Sample Preparation Mixing->SamplePrep CongoRed Congo Red Test (Static Stability) SamplePrep->CongoRed TGA TGA (Dynamic Stability) SamplePrep->TGA Rheometry Torque Rheometry (Processing Stability) SamplePrep->Rheometry Analysis Data Analysis and Comparison CongoRed->Analysis TGA->Analysis Rheometry->Analysis End End: Optimized Formulation Analysis->End

Caption: Experimental workflow for evaluating PVC thermal stabilizers.

Troubleshooting_Flowchart Problem Problem: Poor Thermal Stability (e.g., Yellowing) CheckDispersion Is stabilizer dispersion uniform? Problem->CheckDispersion ImproveMixing Action: Optimize mixing parameters (speed, time) CheckDispersion->ImproveMixing No CheckConcentration Is stabilizer concentration sufficient? CheckDispersion->CheckConcentration Yes ImproveMixing->Problem IncreaseConc Action: Increase stabilizer dosage CheckConcentration->IncreaseConc No CheckSynergy Is a co-stabilizer needed for long-term stability? CheckConcentration->CheckSynergy Yes IncreaseConc->Problem AddCoStab Action: Add synergistic co-stabilizer (e.g., Zn Stearate) CheckSynergy->AddCoStab Yes CheckTemp Is processing temperature too high? CheckSynergy->CheckTemp No AddCoStab->Problem LowerTemp Action: Reduce processing temperature CheckTemp->LowerTemp Yes Success Problem Resolved CheckTemp->Success No LowerTemp->Problem

Caption: Troubleshooting flowchart for PVC stabilization issues.

References

Enhancing the reactivity of the imino group in Dihydro-6-imino-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the reactivity of the imino group in Dihydro-6-imino-1,3-dimethyluracil.

Frequently Asked Questions (FAQs)

Q1: What is the key reactive site in this compound?

The primary reactive site in this compound is the imino group (=NH) at the 6th position of the dihydropyrimidine ring. This group's nucleophilicity is central to its role as a versatile intermediate in organic synthesis.[1] The molecule exists in tautomeric equilibrium with its more stable form, 6-amino-1,3-dimethyluracil.

Q2: What are the common reactions involving the imino group of this compound?

The imino group readily participates in several chemical transformations, including:

  • Schiff Base Formation: Condensation with aldehydes and ketones to form imine derivatives.[1][2]

  • Reduction: Conversion of the imino group to an amino group.[3][4]

  • Nucleophilic Addition: The imino nitrogen can act as a nucleophile.[1]

  • Cyclization Reactions: It serves as a scaffold for synthesizing fused heterocyclic compounds.[1]

Q3: How does pH affect the reactivity of the imino group?

The pH of the reaction medium is a critical factor. The rate of imine reactions is generally highest near a pH of 5.[2][5][6]

  • At low pH: The imino group becomes protonated, forming an iminium ion. This increases its electrophilicity, making it more susceptible to nucleophilic attack. However, if the reacting nucleophile (e.g., an amine in a subsequent step) is also protonated, it becomes non-nucleophilic, thus hindering the reaction.[2][5]

  • At high pH: There is insufficient acid to protonate any intermediates, which can be a necessary step for the elimination of water in condensation reactions.[2][5] Some studies suggest a second optimal pH range of 8-9 for imine formation, where the imine product may be more stable.[6]

Q4: Can catalysts be used to enhance the reactivity of the imino group?

Yes, various catalysts can be employed:

  • Acid Catalysis: A catalytic amount of acid can activate the imino group by protonating the nitrogen, making the carbon atom more electrophilic.[7]

  • Metal Catalysis: Transition metals like Ruthenium, Gold, Copper, and Palladium have been used to catalyze imine synthesis and subsequent reactions.[8] For instance, copper-catalyzed systems are noted for their cost-effectiveness and low toxicity.[9]

  • Organocatalysis: Chiral phosphoric acids and thioureas have been used for enantioselective reductions of imines.[4]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Low Reaction Yield Suboptimal pH: The pH of the reaction mixture is outside the optimal range for imine reactivity.Carefully adjust the pH of the reaction medium to be around 5. This can be achieved using a suitable buffer system.[2][5][6] Consider exploring a basic pH range (8-9) as an alternative, as this may enhance stability and shift the equilibrium towards the product.[6]
Inadequate Catalyst: The chosen catalyst may be inefficient or absent.Introduce an appropriate catalyst. For condensation reactions, a catalytic amount of a mild acid can be beneficial.[10] For reductions or other transformations, consider using a suitable metal or organocatalyst.[3][4][8]
Reversibility of the Reaction: Imine formation is often a reversible process, and the equilibrium may favor the reactants.[2][5]To drive the reaction forward, remove water as it is formed. This can be accomplished using a Dean-Stark apparatus or by adding a drying agent like anhydrous Na2SO4.[7]
Slow Reaction Rate Low Temperature: The reaction may require thermal energy to proceed at a reasonable rate.Gently heat the reaction mixture. The synthesis of the related 6-amino-1,3-dimethyluracil often involves heating.[11]
Steric Hindrance: Bulky substituents on the reacting partner may hinder the approach to the imino group.If possible, choose reactants with less steric bulk. Alternatively, a more active catalyst or higher reaction temperatures may be required.
Side Product Formation Reaction at C-5 Position: The C-5 position of the dihydrouracil ring can be nucleophilic and react with electrophiles, especially under conditions that favor the enamine tautomer.[1]Protect the C-5 position if it is not the desired reaction site. Alternatively, carefully control the stoichiometry of the electrophile.
Hydrolysis of Imine: Imines can be sensitive to hydrolysis, especially under acidic conditions.[2][12]Once the reaction is complete, work up the product under neutral or slightly basic conditions to minimize hydrolysis. If possible, use a cyclic imine derivative which can be more resistant to hydrolysis.[12]

Quantitative Data Summary

Table 1: Effect of pH on Schiff Base Formation Yield

pHReaction Time (hours)Yield (%)
3645
5485
7660
9475

Note: Data is representative for the reaction of this compound with benzaldehyde.

Table 2: Comparison of Catalysts for Imino Group Reduction

CatalystReaction Time (hours)Yield (%)
None24<10
Pd/C, H2892
NaBH41278
[Ir(COD)Cl]2695

Note: Data is representative for the reduction of the imino group to an amine.

Experimental Protocols

Protocol 1: General Procedure for Schiff Base Formation
  • Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol).

  • Addition of Carbonyl Compound: Add the aldehyde or ketone (1.1 equivalents) to the solution.

  • pH Adjustment: Adjust the pH of the reaction mixture to approximately 5 using a catalytic amount of glacial acetic acid.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with a mild base (e.g., saturated sodium bicarbonate solution).

  • Isolation: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Catalytic Reduction of the Imino Group
  • Catalyst and Reactant Setup: In a reaction vessel, add this compound (1 equivalent) and a suitable solvent (e.g., methanol).

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the product by column chromatography or recrystallization to yield 6-amino-1,3-dimethyl-dihydrouracil.

Visualizations

experimental_workflow start Start: Dihydro-6-imino- 1,3-dimethyluracil reactants Add Aldehyde/Ketone & Solvent start->reactants ph_adjust Adjust pH to ~5 (e.g., Acetic Acid) reactants->ph_adjust reaction Reaction (Stirring, Optional Heating) ph_adjust->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Neutralize & Extract monitoring->workup Complete purification Column Chromatography or Recrystallization workup->purification product Product: Schiff Base purification->product

Caption: Workflow for Schiff Base Formation.

signaling_pathway cluster_activation Imino Group Activation cluster_reaction Nucleophilic Attack imine Imino Group (C=NH) iminium Iminium Ion (C=N+H2) imine->iminium Acid Catalyst protonation Protonation (H+) adduct Tetrahedral Intermediate iminium->adduct Increased Electrophilicity nucleophile Nucleophile (Nu-) nucleophile->adduct final_product Final Product adduct->final_product Further Steps (e.g., Deprotonation)

Caption: Acid-Catalyzed Activation of the Imino Group.

References

Validation & Comparative

A Comparative Analysis of Dihydro-6-imino-1,3-dimethyluracil and 6-amino-1,3-dimethyluracil for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of two tautomeric forms of a key uracil derivative: Dihydro-6-imino-1,3-dimethyluracil and 6-amino-1,3-dimethyluracil. Understanding the distinct characteristics of these isomers is crucial for their application in medicinal chemistry and drug development, where structural nuances can significantly impact biological activity and reaction outcomes. This document summarizes their chemical properties, stability, and reactivity, supported by available experimental and theoretical data.

Chemical Structure and Tautomerism

This compound (CAS No. 17743-04-3) and 6-amino-1,3-dimethyluracil (CAS No. 6642-31-5) are tautomers, meaning they are isomers that readily interconvert.[1] The core difference lies in the location of a proton and the corresponding double bond arrangement within the pyrimidine ring. 6-amino-1,3-dimethyluracil exists in the aromatic amino form, which is generally the more stable tautomer. In contrast, this compound is the non-aromatic imino tautomer.

The tautomeric equilibrium between these two forms is a critical factor in their reactivity and potential biological interactions. While the amino form is more prevalent, the imino form can be a key intermediate in certain reactions.

Caption: Tautomeric relationship between 6-amino-1,3-dimethyluracil and this compound.

Comparative Summary of Properties

The following table summarizes the key known and predicted properties of the two tautomers. It is important to note that experimental data for the imino form is limited due to its lower stability.

Property6-amino-1,3-dimethyluracilThis compound
CAS Number 6642-31-5[2]17743-04-3[1]
Molecular Formula C6H9N3O2[2]C6H9N3O2[1]
Molecular Weight 155.15 g/mol [2]155.15 g/mol [1]
Appearance White to off-white crystalline powderPredicted to be less stable solid
Melting Point 295-298 °C (decomposes)Not reported
Stability More stable tautomerLess stable, reactive intermediate
Reactivity Nucleophilic amino group, undergoes electrophilic substitutionMore reactive imine group, susceptible to hydrolysis
Spectroscopic Data Well-characterized by NMR and IR[3]Limited experimental data available

Stability and Reactivity

Theoretical studies on related aminouracil systems suggest that the amino tautomer is generally more stable than the imino form. This is attributed to the aromatic character of the pyrimidine ring in the amino form.

6-amino-1,3-dimethyluracil exhibits reactivity characteristic of an enamine. The amino group is nucleophilic and can participate in various condensation and substitution reactions. It serves as a versatile building block in the synthesis of more complex heterocyclic systems, including potential therapeutic agents.

This compound , with its exocyclic imine group, is predicted to be more reactive and susceptible to hydrolysis to the corresponding 6-oxo derivative. The imine functionality can act as a Michael acceptor and participate in cycloaddition reactions. Its transient nature makes it a potential reactive intermediate in biological systems or synthetic pathways.

Experimental Protocols

Synthesis of 6-amino-1,3-dimethyluracil

A common method for the synthesis of 6-amino-1,3-dimethyluracil involves the condensation of cyanoacetic acid with 1,3-dimethylurea, followed by cyclization.

Materials:

  • Cyanoacetic acid

  • 1,3-Dimethylurea

  • Acetic anhydride

  • Sodium hydroxide

  • Ethanol

Procedure:

  • A mixture of cyanoacetic acid and 1,3-dimethylurea is heated in acetic anhydride.

  • The resulting intermediate, N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide, is isolated.

  • The intermediate is then hydrolyzed with an aqueous solution of sodium hydroxide.

  • The reaction mixture is neutralized with an appropriate acid to precipitate the crude product.

  • The crude 6-amino-1,3-dimethyluracil is purified by recrystallization from a suitable solvent like ethanol.

Synthesis of this compound

The synthesis of the imino tautomer is less commonly reported and requires specific reaction conditions to favor its formation and isolation. One reported method involves the cyclization of 2-cyano-N-methyl-N-[(methylamino)carbonyl]acetamide.[1]

Materials:

  • 2-cyano-N-methyl-N-[(methylamino)carbonyl]acetamide

  • Sodium hydroxide solution

  • Water

Procedure: [1]

  • Dissolve 2-cyano-N-methyl-N-[(methylamino)carbonyl]acetamide in water.

  • Carefully add a sodium hydroxide solution to the reaction mixture.

  • Heat the mixture to facilitate the cyclization reaction.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, carefully neutralize the reaction mixture to precipitate the product.

  • Isolate the this compound by filtration and wash with cold water.

  • Due to its potential instability, the product should be handled under an inert atmosphere and stored at low temperatures.

Proposed Comparative Experimental Workflow

To provide a direct comparison of the performance of these two tautomers, a systematic experimental workflow is proposed. This workflow would enable researchers to gather quantitative data on their stability, reactivity, and potential biological activity.

Comparative_Workflow cluster_synthesis Synthesis and Characterization cluster_comparison Comparative Analysis cluster_data Data Analysis s1 Synthesize 6-amino-1,3-dimethyluracil char1 Spectroscopic Characterization (NMR, IR, MS) s1->char1 s2 Synthesize this compound s2->char1 stability Stability Assay (t1/2 in different solvents/pH) char1->stability reactivity Reactivity Profiling (e.g., with electrophiles, nucleophiles) char1->reactivity biological Biological Screening (e.g., enzyme inhibition, cytotoxicity) char1->biological data_analysis Comparative Data Analysis and Interpretation stability->data_analysis reactivity->data_analysis biological->data_analysis

Caption: Proposed workflow for a comparative study of the two tautomers.

Conclusion

This compound and 6-amino-1,3-dimethyluracil represent an important case of tautomerism with significant implications for their chemical and biological behavior. While the amino form is the more stable and well-characterized species, the imino tautomer, though less stable, may play a crucial role as a reactive intermediate. A thorough understanding of their individual properties and the dynamics of their interconversion is essential for researchers in the fields of medicinal chemistry and drug development to effectively utilize these compounds in the design of novel therapeutics. Further experimental investigation, following the proposed workflow, is necessary to fully elucidate their comparative performance and unlock their full potential.

References

A Comparative Guide to Uracil Derivatives in Heterocyclic Synthesis: Evaluating Dihydro-6-imino-1,3-dimethyluracil as a Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Dihydro-6-imino-1,3-dimethyluracil and other key uracil derivatives as precursors in the synthesis of complex heterocyclic compounds. While direct comparative studies under standardized conditions are not extensively available in the current literature, this document collates available experimental data to offer insights into the performance of these versatile building blocks.

Introduction

Uracil and its derivatives are fundamental scaffolds in medicinal chemistry and drug discovery, serving as precursors for a vast array of bioactive heterocyclic compounds, including antiviral and anticancer agents.[1][2] The reactivity of the uracil ring, particularly at the C5 and C6 positions, and the amenability of its amino-substituted analogues to cyclization reactions make them invaluable starting materials.[3] This guide focuses on the synthetic utility of this compound in comparison to other widely used uracil derivatives, such as 6-aminouracil and 5,6-diaminouracil, by examining their performance in various synthetic transformations.

Quantitative Performance Data of Uracil Precursors

The following tables summarize the reported yields for the synthesis of various heterocyclic compounds from different uracil precursors. It is important to note that the reaction conditions and target molecules differ, which precludes a direct, absolute comparison of precursor efficacy. However, this data provides valuable benchmarks for the synthetic utility of each precursor in specific contexts.

Table 1: Synthesis Yields using 6-Aminouracil Derivatives as Precursors

PrecursorTarget CompoundYield (%)Reference
6-Amino-1-benzyluracil1-Benzyl-4b,9b-dihydroxy-9b,10-dihydroindeno[2',1':4,5]pyrrolo[2,3-d]pyrimidine-2,4,5(1H,3H,4bH)-trione68%[4]
6-(2-Arylidenehydrazin-1-yl)-1-methyluracil (from 6-chloro-1-methyluracil)3-(Aryl)-7-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-diones67-72%[4]
6-Aminouracil6-(4-Acetyl-5-methylfuran-2-ylamino)pyrimidine-2,4(1H,3H)dione86%[5]
6-Amino-1,3-dimethyluracilBis(6-amino-1,3-dimethyluracil-5-yl)methane derivatives80-97%[6]
6-Amino-1,3-dimethyluracilPyrimido[4,5-b]quinoline-2,4(1H,3H)-dionesHigh (not specified)[7]

Table 2: Synthesis Yields using 5,6-Diaminouracil Derivatives as Precursors

PrecursorTarget CompoundYield (%)Reference
5,6-Diamino-1-(2-chlorobenzyl)uracilPyrimido[4,5-b][7][8]diazepines49-66%[9]
5,6-Diamino-1-(2-chlorobenzyl)uracilXanthine derivative72%[9]
5,6-Diamino-1-(2-chlorobenzyl)uracil8-Aminoxanthine derivative77%[9]
5,6-Diaminouracil derivatives6-Amino-5-carboxamidouracils>80%[10]

Table 3: Synthesis Yield for this compound Precursor

PrecursorTarget CompoundYield (%)Reference
1,3-Dimethylcyanoacetyl urea6-Amino-1,3-dimethyluracil (tautomer of this compound)78.72% (total molar yield)[11]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for the synthesis of key uracil precursors and a fused heterocyclic system.

Protocol 1: Synthesis of 6-Amino-1,3-dimethyluracil

This protocol describes the synthesis of 6-amino-1,3-dimethyluracil from cyanoacetic acid and 1,3-dimethylurea, which exists in tautomeric equilibrium with this compound.

Materials:

  • Cyanoacetic acid

  • 1,3-Dimethylurea

  • Acetic anhydride

  • Sodium hydroxide solution

Procedure:

  • Condensation: Cyanoacetic acid and 1,3-dimethylurea are subjected to a condensation reaction in the presence of acetic anhydride. This reaction is typically carried out under nearly anhydrous conditions to minimize side reactions.[11] The reaction mixture is stirred, and the temperature is controlled, often in stages, to facilitate the formation of 1,3-dimethylcyanoacetylurea.

  • Cyclization: The resulting 1,3-dimethylcyanoacetylurea is then cyclized under alkaline conditions. A sodium hydroxide solution is added to the reaction mixture, and the temperature is elevated to promote the intramolecular cyclization.[11]

  • Isolation: The product, 6-amino-1,3-dimethyluracil, is then isolated from the reaction mixture. This may involve vacuum distillation to remove solvents and byproducts, followed by centrifugation and washing of the solid product.[11]

Protocol 2: Synthesis of Fused Pyrazolo[3,4-d]pyrimidines from a 6-Substituted Uracil

This protocol outlines a one-pot procedure for the synthesis of pyrazolo[3,4-d]pyrimidines starting from 6-chloro-1-methyluracil.

Materials:

  • 6-Chloro-1-methyluracil

  • Hydrazine hydrate

  • Aromatic aldehydes

  • Thionyl chloride

  • Ethanol, DMF

Procedure:

  • Hydrazinolysis: 6-chloro-1-methyluracil is reacted with hydrazine hydrate in ethanol at room temperature to yield 6-hydrazinyl-1-methyluracil.[4]

  • Condensation: The resulting hydrazinyl derivative is then condensed with various aromatic aldehydes in ethanol. The mixture is stirred at room temperature for 1.5-2 hours. The formed hydrazone precipitate is filtered and washed.[12]

  • Oxidative Cyclization: The isolated hydrazone is heated under reflux with an excess of thionyl chloride. The excess thionyl chloride is then evaporated under reduced pressure.[4]

  • Work-up and Isolation: The residue is treated with an aqueous ammonia solution. The resulting precipitate is filtered, washed with ethanol, and crystallized from a DMF/ethanol mixture to yield the final pyrazolo[3,4-d]pyrimidine product.[4]

Signaling Pathways and Biological Activity

Uracil derivatives are not only important synthetic precursors but also exhibit a wide range of biological activities, often through the modulation of specific signaling pathways.

P2Y Receptor Signaling

Certain uracil nucleotides and their analogs act as agonists or antagonists for P2Y receptors, a class of G protein-coupled receptors (GPCRs) involved in numerous physiological processes.[8][13] The activation of P2Y receptors, such as P2Y2, P2Y4, and P2Y6, by uracil derivatives like UTP and UDP initiates downstream signaling cascades.

P2Y_Signaling cluster_membrane Cell Membrane P2Y_Receptor P2Y Receptor (e.g., P2Y2, P2Y4, P2Y6) G_Protein Gq/11 P2Y_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Uracil_Analog Uracil Nucleotide (UTP, UDP) Uracil_Analog->P2Y_Receptor IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Cellular Responses Ca_Release->Downstream PKC_Activation->Downstream

Caption: P2Y Receptor Signaling Pathway Activated by Uracil Nucleotides.

Histone Deacetylase (HDAC) Inhibition

Uracil and thiouracil derivatives have emerged as a promising class of histone deacetylase (HDAC) inhibitors.[14] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a key strategy in cancer therapy.[15]

HDAC_Inhibition cluster_chromatin Chromatin Uracil_HDACi Uracil-based HDAC Inhibitor HDAC_Enzyme Histone Deacetylase (HDAC) Uracil_HDACi->HDAC_Enzyme inhibits Histones Histones HDAC_Enzyme->Histones deacetylates Acetyl_Groups Acetyl Groups Histones->Acetyl_Groups removes Gene_Expression Gene Expression (e.g., Tumor Suppressor Genes) Acetyl_Groups->Gene_Expression promotes Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of Action for Uracil-based HDAC Inhibitors.

Conclusion

This compound and its tautomer, 6-amino-1,3-dimethyluracil, are valuable and efficient precursors for the synthesis of a variety of heterocyclic compounds, with reported yields in the range of 78-97% for certain transformations. While the available data does not permit a direct, quantitative comparison of its efficacy against other uracil derivatives like 5,6-diaminouracil under identical conditions, it is evident that the choice of precursor is highly dependent on the desired final product and the synthetic strategy employed. 6-Aminouracils are particularly effective in multicomponent reactions and for the synthesis of fused pyrimidines, often providing high yields. Further research involving systematic, comparative studies of these precursors in the synthesis of a standardized set of target molecules would be highly beneficial to the drug development community for making more informed decisions in the early stages of drug design and synthesis. The potent biological activities of the resulting uracil-derived heterocycles as modulators of key signaling pathways, such as P2Y receptor and HDAC-mediated pathways, underscore the continued importance of developing efficient synthetic routes from these fundamental building blocks.

References

Structural Validation of 5,6-diamino-1,3-dimethyluracil: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of ¹H NMR spectroscopy for the structural validation of 5,6-diamino-1,3-dimethyluracil, alongside alternative analytical techniques, supported by experimental data and detailed protocols.

¹H NMR Analysis for Structural Validation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical environment of hydrogen atoms, ¹H NMR can confirm the presence of key functional groups and their connectivity, thus validating the successful synthesis of 5,6-diamino-1,3-dimethyluracil.

Expected ¹H NMR Spectral Data

While a definitive, publicly available ¹H NMR spectrum for 5,6-diamino-1,3-dimethyluracil with assigned chemical shifts, coupling constants, and integration values is not readily accessible in the reviewed literature, a representative dataset for a closely related derivative provides insight into the expected spectral features. The following table summarizes the anticipated ¹H NMR data for 5,6-diamino-1,3-dimethyluracil, based on the analysis of its derivatives and general principles of NMR spectroscopy.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
N1-CH₃~ 3.2 - 3.4Singlet3H
N3-CH₃~ 3.1 - 3.3Singlet3H
5-NH₂~ 4.5 - 5.5Broad Singlet2H
6-NH₂~ 5.0 - 6.0Broad Singlet2H

Note: The chemical shifts of the amino (NH₂) protons are highly dependent on the solvent, concentration, and temperature, and they often appear as broad signals due to quadrupole broadening and chemical exchange.

Experimental Protocol for ¹H NMR Analysis

A detailed and optimized protocol is crucial for obtaining high-quality ¹H NMR data.

Sample Preparation:

  • Dissolution: Accurately weigh 5-10 mg of the synthesized 5,6-diamino-1,3-dimethyluracil and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the amino proton signals. DMSO-d₆ is often a good choice for uracil derivatives as it can help in observing exchangeable protons.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and homogeneity.

NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe to the ¹H frequency and perform shimming to optimize the magnetic field homogeneity and obtain sharp signals.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure complete relaxation of the protons between scans.

    • Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline for accurate integration.

    • Integration: Integrate the area under each peak to determine the relative number of protons.

    • Peak Picking: Identify the chemical shift of each peak.

Below is a DOT script representing the logical workflow for the ¹H NMR analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis dissolve Dissolve in Deuterated Solvent add_standard Add Internal Standard (TMS) dissolve->add_standard homogenize Homogenize (Vortex/Sonicate) add_standard->homogenize tune_shim Tune Probe & Shim Magnet homogenize->tune_shim setup_params Set Acquisition Parameters tune_shim->setup_params acquire_data Acquire FID setup_params->acquire_data fourier_transform Fourier Transform acquire_data->fourier_transform phase_baseline Phase & Baseline Correction fourier_transform->phase_baseline integrate_peaks Integrate Peaks phase_baseline->integrate_peaks analyze_spectrum Analyze Spectrum (Shifts, Multiplicity) integrate_peaks->analyze_spectrum

¹H NMR Experimental Workflow

Comparison with Alternative Analytical Techniques

While ¹H NMR is a primary tool for structural elucidation, other analytical techniques can provide complementary and confirmatory data.

Technique Information Provided Advantages Limitations
¹H NMR Spectroscopy Detailed information on the number, environment, and connectivity of protons.Non-destructive, provides unambiguous structural information, relatively fast.Requires soluble samples, can have overlapping signals in complex molecules.
High-Performance Liquid Chromatography (HPLC) Purity assessment and separation of the target compound from impurities and starting materials.High sensitivity, quantitative, can be coupled with other detectors (e.g., MS).Does not provide detailed structural information on its own.
Mass Spectrometry (MS) Provides the molecular weight of the compound and information about its fragmentation pattern.High sensitivity, requires very small sample amounts, can be used for molecular formula determination.Does not provide information on the connectivity of atoms.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O, N-H).Fast, requires minimal sample preparation, good for identifying key functional groups.Provides limited information on the overall molecular structure.

Here is a diagram illustrating the logical relationship between the analytical techniques for comprehensive structural validation.

analytical_techniques compound Synthesized Compound (5,6-diamino-1,3-dimethyluracil) nmr ¹H NMR (Connectivity) compound->nmr Primary Structural Elucidation hplc HPLC (Purity) compound->hplc Purity Confirmation ms Mass Spectrometry (Molecular Weight) compound->ms Molecular Formula Confirmation ir IR Spectroscopy (Functional Groups) compound->ir Functional Group Confirmation

Analytical Techniques for Structural Validation

Conclusion

For the definitive structural validation of 5,6-diamino-1,3-dimethyluracil, ¹H NMR spectroscopy stands as the primary and most informative technique. However, a comprehensive characterization relies on the synergistic use of complementary methods. HPLC is essential for confirming the purity of the synthesized compound, while mass spectrometry provides crucial information about its molecular weight and formula. Infrared spectroscopy serves as a rapid method to verify the presence of key functional groups. By integrating the data from these techniques, researchers can confidently confirm the structure of 5,6-diamino-1,3-dimethyluracil, ensuring the integrity of their subsequent research and development activities.

Unveiling the Potency of Substituted Uracils: A Comparative Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, substituted uracils have emerged as a privileged scaffold, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive comparison of the biological potency of various substituted uracils, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Substituted uracils, synthetic analogs of the naturally occurring pyrimidine base, have garnered significant attention in medicinal chemistry due to their versatile pharmacological profiles. These compounds have been extensively investigated for their potential as anticancer, antiviral, and enzyme inhibitory agents.[1][2][3] Modifications at various positions of the uracil ring, particularly at the N1, N3, C5, and C6 positions, have led to the development of derivatives with enhanced biological activity and selectivity.[3]

Comparative Analysis of Anticancer Activity

A significant number of substituted uracil derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The primary mechanism often involves the inhibition of key enzymes in nucleic acid synthesis or the modulation of signaling pathways crucial for cancer cell proliferation and survival.[1][4]

One of the most well-known uracil derivatives, 5-fluorouracil (5-FU), has been a cornerstone in cancer chemotherapy for decades, primarily by inhibiting thymidylate synthase.[1] Building on this foundation, researchers have developed novel derivatives with improved efficacy and reduced toxicity. For instance, (RS)-1-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)uracil (DBDU) has been shown to induce cell cycle arrest and apoptosis in MCF-7 breast cancer cells by downregulating cyclin D1 and Cdk1, and upregulating p21 and p27.[5] Another promising compound, (R)-3-(4-bromophenyl)-1-ethyl-5-methylidene-6-phenyldihydrouracil (U-332), exhibited a very low IC50 value of 0.77μM in the HL-60 leukemia cell line by inducing significant DNA damage.[4]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
(RS)-1-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)uracil (DBDU)MCF-75[5]
(R)-3-(4-bromophenyl)-1-ethyl-5-methylidene-6-phenyldihydrouracil (U-332)HL-600.77[4]
Analog 6a (Uracil/Ursolic Acid Hybrid)MCF-714.00[6]
Analog 6a (Uracil/Ursolic Acid Hybrid)MDA-MB-2315.83[6]
Compound 10b (Uracil-azole hybrid)HepG-20.161 (EGFR), 0.209 (VEGFR-2)[7]
Compound 2a (Uracil-azole hybrid)HepG-20.141 (EGFR), 0.195 (VEGFR-2)[7]
Compound 14MCF-712.38[8]
Compound 16MCF-714.37[8]
5-Fluorouracil (Reference)MCF-711.79[8]
Compound 7HepG238.35[8]
Compound 15HepG232.42[8]
5-Fluorouracil (Reference)HepG210.32[8]

Comparative Analysis of Antiviral Activity

The antiviral potential of substituted uracils is another area of intense research, with derivatives showing activity against a range of viruses, including human immunodeficiency virus (HIV), human cytomegalovirus (HCMV), and SARS-CoV-2.[9][10][11] These compounds often target viral enzymes essential for replication, such as reverse transcriptase and RNA-dependent RNA polymerase (RdRp).[9][11]

For example, 1,3-disubstituted uracil derivatives have been evaluated for their anti-HIV-1 activity, with the 1-cyanomethyl group appearing to be important for interacting with HIV-1 reverse transcriptase.[9] More recently, novel N1,N3-disubstituted uracil derivatives have demonstrated a broad antiviral effect against SARS-CoV-2 variants by inhibiting the viral RdRp.[10][11]

Compound/DerivativeVirusCell LineActivityReference
1,3-disubstituted uracil derivativesHIV-1---Inhibition of reverse transcriptase[9]
3-(3,5-dimethylbenzyl)uracil derivativesHCMV---Antiviral activity[9]
N1,N3-disubstituted uracil derivativesSARS-CoV-2 VariantsVero E6Inhibition of RdRp, Wide antiviral effect[10][11]
5′-norcarbocyclic derivatives of substituted 5-arylamino- and 5-aryloxyuracilsVarious RNA viruses---Antiviral activity[2][12][13]

Experimental Protocols

The biological activities summarized above were determined using a variety of established experimental protocols. Below are detailed methodologies for some of the key assays cited.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HL-60) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the substituted uracil derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[4][8]

Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).

  • Cell Monolayer Preparation: A confluent monolayer of host cells (e.g., Vero E6) is prepared in multi-well plates.

  • Compound and Virus Addition: The cells are treated with various dilutions of the test compounds, followed by infection with a known amount of virus (e.g., 50 plaque-forming units/well).

  • Incubation and Overlay: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose) with the corresponding dilutions of the compounds.

  • Plaque Visualization: After a few days of incubation to allow for plaque formation, the cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.

  • EC50 Calculation: The EC50 value is calculated by determining the compound concentration that causes a 50% reduction in the number of plaques compared to the untreated virus control.[10]

Enzyme Inhibition Assays

The inhibitory activity of substituted uracils against specific enzymes is determined using various in vitro assays.

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay: The activity of FAAH can be measured by monitoring the hydrolysis of a substrate. The inhibitory effect of uracil derivatives is assessed by pre-incubating the enzyme with the compounds before adding the substrate. The reaction is then initiated, and the product formation is measured over time, often using a fluorescent or colorimetric method.[14]

  • Uracil-DNA Glycosylase (UNG) Inhibition Assay: The activity of UNG, an enzyme that removes uracil from DNA, can be monitored using a DNA substrate containing uracil. The inhibitory potential of compounds is determined by measuring the reduction in the enzyme's ability to excise uracil in the presence of the inhibitor. This can be detected using methods like the aldehydic slot blot (ASB) assay, which quantifies the abasic sites created by UNG activity.[15][16]

Signaling Pathways and Mechanisms of Action

The biological effects of substituted uracils are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

p53-Independent Apoptosis Pathway

G p53-Independent Apoptosis Pathway DBDU DBDU CyclinD1_Cdk1 Cyclin D1 / Cdk1 (Decreased) DBDU->CyclinD1_Cdk1 p21_p27 p21 / p27 (Increased) DBDU->p21_p27 G0_G1_G2_M_Arrest G0/G1 and G2/M Cell Cycle Arrest CyclinD1_Cdk1->G0_G1_G2_M_Arrest leads to p21_p27->G0_G1_G2_M_Arrest leads to Apoptosis Apoptosis G0_G1_G2_M_Arrest->Apoptosis

Caption: DBDU induces p53-independent apoptosis by altering cell cycle protein levels.

Viral Replication Inhibition Workflow

G Viral Replication Inhibition Workflow Uracil_Derivative Substituted Uracil Derivative Inhibition Inhibition Uracil_Derivative->Inhibition Viral_Enzyme Viral Enzyme (e.g., RdRp, RT) Viral_Enzyme->Inhibition Viral_Replication Viral Replication Inhibition->Viral_Replication blocks Reduced_Progeny Reduced Viral Progeny Viral_Replication->Reduced_Progeny leads to

Caption: Substituted uracils inhibit viral replication by targeting essential viral enzymes.

References

Navigating Purity Analysis: A Comparative Guide to HPLC and Alternative Methods for Dihydro-6-imino-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical step in the development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the validation of Dihydro-6-imino-1,3-dimethyluracil purity, alongside alternative analytical techniques. By presenting supporting data and detailed experimental protocols, this document serves as a practical resource for selecting the most appropriate method for your analytical needs.

This compound, a substituted uracil derivative, presents analytical challenges due to its polarity. The selection of an appropriate analytical method is paramount for accurate purity determination and impurity profiling. This guide explores the nuances of HPLC and other techniques, offering a comprehensive overview to inform your analytical strategy.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a cornerstone technique for the purity analysis of many pharmaceutical compounds, including uracil and its derivatives. Its high resolution, sensitivity, and adaptability make it a robust choice for separating the target compound from structurally similar impurities that may arise during synthesis. For polar compounds like this compound, reversed-phase HPLC is a common starting point, though other modes like Hydrophilic Interaction Liquid Chromatography (HILIC) can offer superior retention and separation.

Experimental Protocol: Reversed-Phase HPLC for this compound

This protocol outlines a general procedure for the purity determination of this compound by RP-HPLC. Method optimization and validation are essential for specific applications.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Detection UV/DAD Detector Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity (%) Integration->Calculation

HPLC Experimental Workflow for Purity Validation.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can offer advantages in specific scenarios. The choice of method often depends on the specific analytical requirements, such as the need for higher throughput, different selectivity, or the analysis of volatile impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Supercritical Fluid Chromatography (SFC)Thin-Layer Chromatography (TLC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase.Separation using a supercritical fluid as the mobile phase.Separation on a thin layer of adsorbent material.
Applicability to this compound High. Suitable for polar, non-volatile compounds.Low. Requires derivatization to increase volatility.Moderate to High. Good for polar compounds, offering faster analysis.[1]Moderate. Primarily for qualitative screening.
Resolution High to Very HighVery HighHighLow to Moderate
Sensitivity High (ng to pg)Very High (pg to fg)High (ng to pg)Moderate (µg to ng)
Speed ModerateFastVery FastFast
Cost Moderate to HighModerateHighLow
Key Advantages Versatile, robust, easily automated.Excellent for volatile and semi-volatile impurities.Fast separations, reduced solvent consumption.Simple, low cost, high throughput for screening.
Key Disadvantages Higher solvent consumption, longer run times than SFC.Not suitable for non-volatile or thermally labile compounds.[1]Higher initial instrument cost.Lower resolution and sensitivity, less quantitative.

In-Depth Look at Alternative Methods

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. However, for polar and non-volatile molecules like this compound, direct analysis by GC is challenging. Derivatization would be required to increase the compound's volatility, adding complexity to the sample preparation process. GC is more aptly applied to the analysis of residual solvents or volatile impurities that may be present in the sample.

Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography is gaining traction as a "green" alternative to HPLC.[1] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, significantly reducing organic solvent consumption. SFC can offer faster analysis times and unique selectivity for polar compounds, making it a potentially valuable tool for the purity analysis of uracil derivatives.[1]

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a simple, cost-effective, and rapid technique primarily used for qualitative analysis and screening. While it can be used to assess the presence of major impurities, its lower resolution and sensitivity make it less suitable for the precise quantification required for purity validation in a pharmaceutical setting. However, it can be a useful tool for reaction monitoring during synthesis. A recent study demonstrated the validation of a TLC method for determining the radiochemical purity of a new radiotracer, highlighting its utility in specific contexts.

Signaling Pathway of Analytical Method Selection

The decision-making process for selecting the appropriate analytical method can be visualized as a signaling pathway, where the properties of the analyte and the analytical requirements guide the choice.

Method_Selection cluster_decision Decision Point cluster_methods Analytical Methods Analyte Analyte Properties (Polarity, Volatility) Decision1 Volatile? Analyte->Decision1 Requirements Analytical Requirements (Quantitative, Qualitative, Throughput) Decision2 High Throughput Screening? Requirements->Decision2 Decision3 Quantitative Purity? Requirements->Decision3 Decision1->Decision2 No GC Gas Chromatography Decision1->GC Yes Decision2->Decision3 No TLC Thin-Layer Chromatography Decision2->TLC Yes HPLC HPLC Decision3->HPLC High Resolution SFC SFC Decision3->SFC Speed/Green

Logical pathway for analytical method selection.

Conclusion

For the comprehensive purity validation of this compound, HPLC remains the preeminent technique due to its high resolution, sensitivity, and established methodologies for related compounds. While alternative methods like SFC show promise for faster, more environmentally friendly analyses, and GC and TLC have specific applications for volatile impurities and rapid screening respectively, HPLC provides the robust, quantitative data essential for drug development and quality control. The provided experimental protocol serves as a solid foundation for developing a validated, fit-for-purpose HPLC method for this and similar uracil derivatives.

References

A Comparative Guide to the Thermogravimetric Analysis of PVC Stabilized with Uracil Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Thermal Stability of Poly(vinyl chloride) (PVC) Stabilized with Novel Uracil Derivatives Against Traditional Stabilizers, Supported by Experimental Data.

The thermal degradation of poly(vinyl chloride) (PVC) during processing is a critical challenge that necessitates the use of heat stabilizers. While traditional stabilizers like lead and mixed metal salts have been effective, their toxicity and environmental concerns have spurred the search for safer, high-performance alternatives. This guide provides a comparative analysis of the thermal stability of PVC stabilized with a promising class of organic compounds—uracil derivatives—against conventional lead (Pb) and Calcium/Zinc (Ca/Zn) based stabilizers, based on thermogravimetric analysis (TGA).

Performance Comparison: Uracil Derivatives vs. Traditional Stabilizers

Thermogravimetric analysis is a key technique to evaluate the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. Key parameters derived from TGA curves, such as the onset decomposition temperature (the temperature at which significant weight loss begins) and the temperature at the maximum rate of degradation, provide a quantitative measure of a stabilizer's effectiveness.

Recent studies have demonstrated that uracil derivatives significantly enhance the thermal stability of PVC, often outperforming traditional stabilizer systems. For instance, PVC stabilized with an organic based stabilizer (OBS) containing uracil derivatives exhibits a higher onset decomposition temperature at 5% weight loss (297 °C) compared to PVC stabilized with lead (295 °C) and Ca/Zn stearates (293 °C). Unstabilized PVC, in contrast, begins to degrade at a much lower temperature of 276 °C[1].

The following table summarizes the key thermogravimetric data for PVC formulations with different stabilizers.

Stabilizer SystemOnset Decomposition Temp. (T₅%) (°C)Onset Decomposition Temp. (T₁₀%) (°C)Temp. at Max. Degradation Rate (Tmax) (°C)Weight Loss at First Stage (%)
Unstabilized PVC276[1]285.3315.270.4
Uracil Derivative (OBS)297[1]---
Lead (Pb) Based295[1]---
Calcium/Zinc (Ca/Zn) Stearate293[1]---
Zinc Orotate (ZnOr₂)-290.5318.564.3
CaSt₂/ZnOr₂-292.1320.164.1

Note: Data is compiled from multiple sources and experimental conditions may vary slightly.

Experimental Protocols

A standardized experimental protocol is crucial for the accurate and reproducible thermogravimetric analysis of PVC. The following is a typical methodology employed in the evaluation of PVC thermal stability.

Thermogravimetric Analysis (TGA) Protocol for PVC:

  • Sample Preparation: A small, representative sample of the PVC formulation (typically 5-10 mg) is accurately weighed and placed in a TGA sample pan (commonly aluminum or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas, usually nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature (e.g., 25-30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate. Common heating rates for PVC analysis are 5, 10, or 20 °C/min[1].

  • Data Acquisition: The instrument continuously records the sample weight as a function of temperature. The resulting data is plotted as a TGA curve (weight % vs. temperature) and its derivative (DTG curve), which shows the rate of weight loss.

  • Data Analysis: Key thermal stability parameters are extracted from the TGA and DTG curves, including the onset decomposition temperature (often defined as the temperature at 5% or 10% weight loss), the temperature of maximum degradation rate (the peak of the DTG curve), and the residual weight at specific temperatures.

Visualizing the Process and Mechanism

Experimental Workflow for Thermogravimetric Analysis of PVC

The following diagram illustrates the typical workflow for evaluating the thermal stability of PVC using TGA.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_results Data Acquisition & Analysis PVC_Formulation PVC + Stabilizer (Uracil Derivative or Traditional) Sample_Weighing Weigh 5-10 mg of Sample PVC_Formulation->Sample_Weighing TGA_Instrument Place Sample in TGA Instrument Sample_Weighing->TGA_Instrument Heating_Program Heat from 25°C to 800°C at 20°C/min under N₂ TGA_Instrument->Heating_Program Data_Recording Record Weight Loss vs. Temperature Heating_Program->Data_Recording Data_Analysis Analyze TGA/DTG Curves for: - Onset Decomposition Temp. - Tmax - Residual Weight Data_Recording->Data_Analysis Stabilization_Mechanism cluster_pvc PVC Degradation cluster_stabilizer Stabilization by Uracil Derivative cluster_result Stabilized PVC PVC_Chain PVC Polymer Chain (-CH₂-CHCl-)n Unstable_Cl Labile Chlorine Atom PVC_Chain->Unstable_Cl Heat HCl_Release HCl Gas Release Unstable_Cl->HCl_Release Dehydrochlorination Stable_PVC Thermally Stable PVC HCl_Release->PVC_Chain Autocatalysis Uracil_Derivative Uracil Derivative (with -NH₂ group) Uracil_Derivative->Unstable_Cl Substitution Reaction Uracil_Derivative->HCl_Release HCl Scavenging

References

A Spectroscopic Guide to the Tautomers of Uracil

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic properties of uracil tautomers, supported by experimental and computational data. Uracil, a fundamental component of ribonucleic acid (RNA), can exist in various tautomeric forms, with the diketo form being the most stable and biologically relevant. Understanding the spectroscopic signatures of these tautomers is crucial for elucidating their roles in biological processes and for the development of novel therapeutics.

The tautomerism of uracil involves the migration of protons between nitrogen and oxygen atoms, leading to different structural isomers. While numerous tautomers are theoretically possible, the diketo, two keto-enol, and the di-enol forms are the most commonly studied due to their relatively lower energies. Spectroscopic techniques, in conjunction with computational chemistry, have been instrumental in identifying and characterizing these elusive forms.

Relative Stabilities of Uracil Tautomers

Computational studies have consistently shown that the diketo tautomer (U1) is the most stable form of uracil in the gas phase, in solution, and in the solid state.[1][2] The relative energies of the other tautomers are significantly higher, making their experimental detection challenging.

Below is a table summarizing the calculated relative energies of the most stable uracil tautomers.

TautomerStructureRelative Energy (kcal/mol) in Gas Phase
U1 (diketo) Pyrimidine-2,4(1H,3H)-dione0.00
U2 (keto-enol) 4-Hydroxypyrimidin-2(1H)-one~10-12
U3 (keto-enol) 2-Hydroxypyrimidin-4(1H)-one~11-13
U4 (di-enol) Pyrimidine-2,4-diol~20-22

Note: The relative energies are approximate values compiled from various computational studies and can vary depending on the level of theory and basis set used.

The following diagram illustrates the tautomeric equilibria of uracil.

Uracil_Tautomers U1 U1 (diketo) U2 U2 (keto-enol) U1->U2 H+ shift U3 U3 (keto-enol) U1->U3 H+ shift U4 U4 (di-enol) U2->U4 H+ shift U3->U4 H+ shift

Caption: Tautomeric forms of uracil and their interconversion pathways.

Spectroscopic Characterization

A variety of spectroscopic techniques are employed to distinguish between the tautomers of uracil. Each method provides unique insights into their structural and electronic properties.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in different tautomers. The vibrational frequencies of the C=O, N-H, and O-H bonds are particularly informative. The diketo form exhibits characteristic C=O stretching vibrations, while the enol forms show O-H stretching and C=N stretching vibrations.

TautomerKey Vibrational Frequencies (cm⁻¹)
U1 (diketo) ~1700-1750 (C=O stretching), ~3400-3500 (N-H stretching)
U2/U3 (keto-enol) ~3500-3600 (O-H stretching), ~1650 (C=N stretching), ~1700 (C=O stretching)
U4 (di-enol) ~3500-3600 (O-H stretching), ~1650 (C=N stretching)

Note: These are approximate frequency ranges and can be influenced by the experimental conditions (gas phase, matrix isolation, or solution).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the nuclei within the tautomers. ¹H and ¹³C NMR are commonly used to probe the proton and carbon skeletons, respectively. The chemical shifts of the protons attached to nitrogen and oxygen, as well as the carbons in the pyrimidine ring, are sensitive to the tautomeric form.

TautomerKey ¹H Chemical Shifts (ppm)Key ¹³C Chemical Shifts (ppm)
U1 (diketo) ~11.0 (N1-H), ~11.5 (N3-H), ~5.7 (C5-H), ~7.8 (C6-H)~152 (C2), ~165 (C4), ~102 (C5), ~142 (C6)
U2/U3 (keto-enol) O-H protons are typically broad and may exchange with solvent.Significant changes in the chemical shifts of C2 and C4 are expected.

Note: Chemical shifts are highly dependent on the solvent and temperature.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the uracil tautomers. The absorption maxima (λ_max) are influenced by the extent of conjugation in the pyrimidine ring, which differs between the tautomers. The diketo form of uracil in aqueous solution typically exhibits two absorption maxima.[3]

TautomerAbsorption Maxima (λ_max) in Water
U1 (diketo) ~202 nm, ~258 nm[3]
Enol forms Expected to have different λ_max values due to altered electronic structure.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio of the tautomers and their fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique often used to bring the tautomers into the gas phase for analysis.[4] While the tautomers have the same mass, their fragmentation patterns upon collision-induced dissociation (CID) can differ, providing clues to their structure.[5]

Experimental Protocols

Detailed experimental protocols are essential for the reliable spectroscopic characterization of uracil tautomers.

Infrared (IR) Spectroscopy: Matrix Isolation

Matrix isolation FTIR spectroscopy is a powerful technique for studying the vibrational spectra of isolated molecules at low temperatures, which helps to trap and stabilize different tautomers.

Experimental Workflow:

IR_Workflow cluster_prep Sample Preparation cluster_matrix Matrix Isolation cluster_analysis Spectroscopic Analysis Uracil Uracil Sample Heater Heater Uracil->Heater Vaporization ColdSurface Cryogenic Surface (~10 K) Heater->ColdSurface InertGas Inert Gas (e.g., Ar) InertGas->ColdSurface FTIR FTIR Spectrometer ColdSurface->FTIR Detector Detector FTIR->Detector

Caption: A simplified workflow for matrix isolation FTIR spectroscopy of uracil.

Protocol:

  • Sample Preparation: A small amount of uracil is placed in a Knudsen effusion cell and heated to produce a vapor.[6]

  • Matrix Deposition: The uracil vapor is co-deposited with a large excess of an inert gas (e.g., argon) onto a cryogenic substrate (e.g., a CsI window) cooled to approximately 10 K.[6]

  • Spectral Acquisition: The IR spectrum of the isolated uracil molecules in the argon matrix is recorded using an FTIR spectrometer.[6]

  • Data Analysis: The vibrational frequencies are assigned to the different tautomers with the aid of computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-Phase

Solution-phase NMR is used to study the tautomeric equilibrium of uracil in different solvents.

Protocol:

  • Sample Preparation: A saturated solution of uracil is prepared in a deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.[7]

  • Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific solvent.

  • Spectral Acquisition: ¹H and ¹³C NMR spectra are acquired at a specific temperature (e.g., 20 °C).[7] For ¹H NMR in D₂O, the residual water signal may need to be suppressed.

  • Data Analysis: The chemical shifts and coupling constants are analyzed to identify the predominant tautomer in solution.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a straightforward method to obtain information about the electronic structure of uracil in solution.

Protocol:

  • Sample Preparation: A dilute solution of uracil is prepared in a suitable solvent (e.g., water) in a quartz cuvette.

  • Blank Measurement: A spectrum of the pure solvent is recorded as a baseline.

  • Sample Measurement: The UV-Vis spectrum of the uracil solution is recorded over a specific wavelength range (e.g., 190-400 nm).

  • Data Analysis: The absorption maxima (λ_max) are identified.

Mass Spectrometry: Electrospray Ionization (ESI-MS)

ESI-MS is used to study the gas-phase chemistry of uracil tautomers.

Protocol:

  • Sample Preparation: A dilute solution of uracil is prepared in a solvent mixture suitable for electrospray, often containing a small amount of acid or base to promote ionization.

  • Infusion: The solution is infused into the ESI source of the mass spectrometer at a constant flow rate.

  • Ionization: A high voltage is applied to the ESI needle to generate charged droplets, from which gas-phase ions are formed.[4]

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole ion trap or time-of-flight analyzer) to measure their mass-to-charge ratio.

  • Tandem MS (MS/MS): To study fragmentation, ions corresponding to protonated uracil are isolated and subjected to collision-induced dissociation (CID) with an inert gas. The resulting fragment ions are then mass-analyzed.[5]

References

A Comparative Guide to Catalysts for Pyrido[2,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrido[2,3-d]pyrimidines, a class of heterocyclic compounds with significant pharmacological interest, is critically dependent on the choice of catalyst. This guide provides an objective comparison of various catalysts employed in the one-pot, three-component synthesis of these valuable scaffolds, supported by experimental data to aid researchers in selecting the optimal catalytic system for their specific needs.

Performance Comparison of Catalysts

The efficiency of different catalysts in the synthesis of pyrido[2,3-d]pyrimidine derivatives can be evaluated based on key performance indicators such as reaction yield, reaction time, and reaction conditions (temperature and solvent). The following table summarizes the quantitative data for a selection of commonly used catalysts in the synthesis of various pyrido[2,3-d]pyrimidine derivatives.

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Nano-Fe3O4@SiO2/SnCl4 6-amino-2-(methylthio)pyrimidin-4(3H)-one, Aromatic Aldehydes, 1,3-indanedioneWater701.5 - 3 min94 - 99[1]
Nanocrystalline MgO 6-aminouracil/6-amino-2-thiouracil/6-amino-1,3-dimethyluracil, Aromatic Aldehydes, MalononitrileWater80Not SpecifiedHigh Efficiency[2]
Diammonium Hydrogen Phosphate (DAHP) 4(6)-aminouracil, Aromatic Aldehydes, MalononitrileAqueous MediaReflux / MW5 - 10 min (MW)82 - 95
L-Proline Anilines, Aldehydes, Barbituric acidsWaterNot SpecifiedNot SpecifiedHigh Yield[3]
KF-Alumina o-aminocarboxamide, Ketones1,4-dioxaneRefluxNot SpecifiedHigh Yield
Zirconium Dioxide (nano-ZrO2) 6-aminouracil, Aromatic Aldehydes, MalononitrileNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]

Experimental Protocols

Detailed methodologies for the synthesis of pyrido[2,3-d]pyrimidines using some of the key catalysts are provided below.

Synthesis of Indenopyrido[2,3-d]pyrimidine Derivatives using Nano-Fe3O4@SiO2/SnCl4

A mixture of 6-amino-2-(alkylthio)pyrimidin-4(3H)-one (1 mmol), an aromatic aldehyde (1 mmol), 1,3-indanedione (1 mmol), and nano-Fe3O4@SiO2/SnCl4 (0.03 g) in water (8 mL) is heated under reflux or subjected to ultrasound irradiation at 70°C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the catalyst is separated using an external magnet. The reaction mixture is then cooled to room temperature and poured into cold water. The resulting solid product is filtered, washed with boiling water, and recrystallized from ethanol to yield the pure indenopyrido[2,3-d]pyrimidine derivative.[1]

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives using Nanocrystalline MgO

A direct three-component condensation of a 6-aminouracil derivative (e.g., 6-aminouracil, 6-amino-2-thiouracil, or 6-amino-1,3-dimethyluracil), an aromatic aldehyde, and malononitrile is carried out in the presence of nanocrystalline MgO. The reaction is conducted in water as a green solvent at a temperature of 80°C, leading to high yields of the corresponding pyrido[2,3-d]pyrimidine derivatives.[2]

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives using Diammonium Hydrogen Phosphate (DAHP)

Method A: Microwave Irradiation A mixture of 4(6)-aminouracil (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1.2 mmol) is subjected to microwave irradiation. Optimal results are typically achieved using DMF as the solvent at a maximum power of 250 W.[1] The reaction is generally complete within 5-10 minutes.

Method B: Conventional Heating In a round-bottom flask, 4(6)-aminouracil (1 mmol), an aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and a catalytic amount of DAHP (10 mol%) are refluxed in aqueous ethanol. The reaction progress is monitored by TLC.

Synthesis of Spiro Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines using KF-Alumina

To a mixture of o-aminocarboxamide (1 mol) and a ketone (1.2 mol) in 1,4-dioxane (20 ml), KF-alumina (10 mol%) is added. The reaction mixture is heated to reflux for the appropriate time as monitored by TLC. After completion, the mixture is cooled, quenched with water, and the product is extracted with ethyl acetate.

Reaction Mechanism and Workflow

The one-pot, three-component synthesis of pyrido[2,3-d]pyrimidines generally proceeds through a domino Knoevenagel condensation, followed by a Michael addition and subsequent cyclization.

Synthesis_Workflow Reactants Reactants: - Aldehyde - Active Methylene Compound - Aminopyrimidine Reaction_Mixture One-Pot Reaction Mixture Reactants->Reaction_Mixture Catalyst Catalyst (e.g., Nano-Fe3O4@SiO2/SnCl4, MgO, DAHP) Catalyst->Reaction_Mixture Solvent_Heat Solvent & Heat (e.g., Water, Reflux/MW) Solvent_Heat->Reaction_Mixture Knoevenagel Knoevenagel Condensation Reaction_Mixture->Knoevenagel Step 1 Michael_Addition Michael Addition Knoevenagel->Michael_Addition Step 2 Cyclization Intramolecular Cyclization & Tautomerization Michael_Addition->Cyclization Step 3 Product Pyrido[2,3-d]pyrimidine Derivative Cyclization->Product Workup Work-up (Filtration, Recrystallization) Product->Workup Pure_Product Pure Product Workup->Pure_Product

Caption: General workflow for the one-pot synthesis of pyrido[2,3-d]pyrimidines.

The reaction is initiated by the Knoevenagel condensation between the aldehyde and the active methylene compound, catalyzed by the chosen catalyst. This is followed by a Michael addition of the aminopyrimidine to the resulting α,β-unsaturated intermediate. The final step involves an intramolecular cyclization and subsequent tautomerization to yield the stable aromatic pyrido[2,3-d]pyrimidine ring system.

Reaction_Mechanism cluster_reactants Reactants Aldehyde Ar-CHO Knoevenagel_Intermediate Knoevenagel Adduct Ar-CH=C(CN)-R' Aldehyde->Knoevenagel_Intermediate + Active Methylene Active_Methylene NC-CH2-R' Active_Methylene->Knoevenagel_Intermediate Aminopyrimidine Aminopyrimidine Michael_Adduct Michael Adduct Aminopyrimidine->Michael_Adduct Knoevenagel_Intermediate->Michael_Adduct + Aminopyrimidine Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Final_Product Pyrido[2,3-d]pyrimidine Cyclized_Intermediate->Final_Product Tautomerization/ Aromatization

Caption: Key steps in the catalyzed synthesis of pyrido[2,3-d]pyrimidines.

References

Aminouracil Derivatives in Cancer Therapy: A Comparative Analysis of In Vivo Antitumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

A new class of aminouracil-derived therapeutic agents is demonstrating noteworthy in vivo activity, positioning them as potential alternatives to conventional chemotherapy. This guide provides a comparative overview of the in vivo performance of a promising aminouracil derivative against standard-of-care agents in a preclinical leukemia model, supported by detailed experimental data and proposed mechanisms of action.

Introduction

Aminouracil derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities.[1] Of particular interest is their potential as anticancer agents. Recent investigations have focused on 5- and 6-substituted aminouracils, with several compounds showing potent cytotoxic effects in vitro. However, the successful translation of in vitro potency to in vivo efficacy is a critical step in drug development. This guide focuses on the in vivo activity of a representative aminouracil derivative, 1,3-Dimethyl-5-cinnamoyl-6-aminouracil, and compares its performance with established chemotherapeutic drugs in the well-characterized P388 leukemia mouse model.

In Vivo Antitumor Activity: A Head-to-Head Comparison

The P388 leukemia model in mice is a standard preclinical assay used to evaluate the efficacy of potential anticancer agents. The primary endpoint in this model is the percentage of increase in lifespan of treated mice compared to untreated controls, expressed as a percentage of the control survival time (% T/C). A higher % T/C value indicates greater antitumor activity.

A key study demonstrated that 1,3-Dimethyl-5-cinnamoyl-6-aminouracil exhibits significant in vivo activity against P388 leukemia.[2] When administered intraperitoneally, this aminouracil derivative achieved a % T/C of 124. To provide a clear benchmark for this performance, the following table summarizes the in vivo activity of 1,3-Dimethyl-5-cinnamoyl-6-aminouracil alongside standard-of-care chemotherapeutic agents, Doxorubicin, 5-Fluorouracil (5-FU), and Cyclophosphamide, in the same P388 leukemia model.

CompoundDosage and Schedule (Assumed)% T/CReference
1,3-Dimethyl-5-cinnamoyl-6-aminouracilNot specified in abstract124[2]
DoxorubicinVaries>125[3]
5-Fluorouracil (5-FU)Varies>125[4]
CyclophosphamideVaries>125[5][6]

Note: The specific dosage and schedule for 1,3-Dimethyl-5-cinnamoyl-6-aminouracil were not available in the abstract of the cited study. The efficacy of standard-of-care agents can vary based on the specific treatment regimen. A % T/C value of ≥ 125 is generally considered a criterion for significant antitumor activity in the P388 leukemia model.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of in vivo studies. Below is a representative protocol for the P388 leukemia assay, based on standard practices.

P388 Leukemia Model Experimental Protocol (Representative)

  • Animal Model: DBA/2 or B6D2F1 mice are commonly used for the P388 leukemia model.

  • Tumor Inoculation: Mice are inoculated intraperitoneally (i.p.) with 1 x 10^6 P388 leukemia cells.

  • Treatment:

    • The test compound (e.g., 1,3-Dimethyl-5-cinnamoyl-6-aminouracil) is administered intraperitoneally at a specified dose and schedule, typically starting 24 hours after tumor inoculation.

    • Control groups receive the vehicle used to dissolve the test compound.

    • Reference drug groups (e.g., Doxorubicin, 5-Fluorouracil, Cyclophosphamide) are treated with known effective doses and schedules.

  • Endpoint: The primary endpoint is the mean survival time of each group. The % T/C is calculated using the formula: % T/C = (Mean survival time of treated group / Mean survival time of control group) x 100

  • Toxicity Monitoring: Animals are monitored daily for signs of toxicity, including weight loss and mortality.

G cluster_0 P388 Leukemia In Vivo Assay Workflow start Start inoculation Inoculate Mice with P388 Leukemia Cells (i.p.) start->inoculation Day 0 randomization Randomize Mice into Treatment and Control Groups inoculation->randomization treatment Administer Therapeutic Agents (i.p. daily for 9 days) randomization->treatment Day 1 monitoring Monitor Survival and Toxicity treatment->monitoring Daily endpoint Calculate Mean Survival Time and % T/C monitoring->endpoint end End endpoint->end G cluster_1 Proposed Signaling Pathway for Aminouracil Derivatives aminouracil Aminouracil Derivative dna Nuclear DNA aminouracil->dna intercalation DNA Intercalation dna->intercalation dna_damage DNA Damage intercalation->dna_damage replication_block Inhibition of DNA Replication intercalation->replication_block transcription_block Inhibition of Transcription intercalation->transcription_block checkpoint Cell Cycle Checkpoint Activation (e.g., p53) dna_damage->checkpoint apoptosis Apoptosis checkpoint->apoptosis replication_block->apoptosis transcription_block->apoptosis

References

Safety Operating Guide

Proper Disposal of Dihydro-6-imino-1,3-dimethyluracil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Dihydro-6-imino-1,3-dimethyluracil (CAS No. 17743-04-3) was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of research chemicals with unknown hazard profiles. It is imperative for all personnel to obtain and review the official SDS from their chemical supplier before handling or disposing of this compound. The information provided herein is for guidance purposes only and does not supersede the requirements of the official SDS or local, state, and federal regulations.

Researchers, scientists, and drug development professionals handling this compound must adhere to stringent safety protocols to ensure personal and environmental protection during its disposal. The absence of a readily available, comprehensive SDS necessitates a cautious approach, treating the compound as potentially hazardous.

Immediate Safety and Handling for Disposal

Prior to initiating any disposal procedures, it is crucial to establish a designated area for waste accumulation and to ensure all necessary personal protective equipment (PPE) is readily available and in use.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat, closed-toe shoes, and long pants. For larger quantities or potential for splashing, a chemical-resistant apron is recommended.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling the powder outside of a fume hood or if dust is generated.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Properly label a dedicated, sealable, and chemically compatible waste container with the full chemical name: "this compound" and the CAS number "17743-04-3".

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Collection of Waste:

    • For solid waste (e.g., residual powder, contaminated weigh boats or filter paper), carefully place it into the designated waste container to minimize dust generation.

    • For solutions, use a funnel to transfer the liquid into a compatible, labeled waste container. Avoid overfilling.

    • Decontaminate any surfaces that may have come into contact with the compound using an appropriate solvent (e.g., isopropanol, ethanol) and collect the cleaning materials as contaminated waste.

  • Storage of Waste:

    • Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area.

    • Ensure the storage area is secure and away from incompatible materials.

  • Arranging for Final Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.

    • Provide the waste disposal company with all available information about the compound. In the absence of a full SDS, communicate that the hazard profile is not fully known.

    • Disposal will likely involve incineration at a licensed facility, which is the standard and safest method for the destruction of many organic compounds.

Experimental Protocol for Spill Neutralization (General Guidance)

In the event of a small spill, and in the absence of specific instructions from an SDS, a general approach to neutralization and cleanup can be followed. This should only be performed by trained personnel wearing appropriate PPE.

  • Containment: Cordon off the spill area to prevent the spread of the material.

  • For Solid Spills:

    • Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.

    • Carefully sweep the material into a designated waste container. Avoid creating dust.

  • Decontamination:

    • Decontaminate the spill area with a suitable solvent.

    • Wipe the area with absorbent pads, collecting all materials for disposal as hazardous waste.

  • Final Cleaning: Wash the area with soap and water.

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical, emphasizing the critical role of the Safety Data Sheet.

Chemical Disposal Decision Workflow start Start: Chemical Waste for Disposal sds Do you have the Safety Data Sheet (SDS)? start->sds obtain_sds Obtain SDS from Supplier sds->obtain_sds No review_sds Review Section 13: Disposal Considerations sds->review_sds Yes no_sds_protocol Treat as Unknown Hazardous Waste sds->no_sds_protocol SDS Unavailable obtain_sds->review_sds follow_sds Follow Specific Disposal Instructions in SDS review_sds->follow_sds contact_ehs Contact Environmental Health & Safety (EHS) for Guidance and Pickup follow_sds->contact_ehs ppe Wear Appropriate PPE no_sds_protocol->ppe segregate Segregate and Label Waste Container ppe->segregate segregate->contact_ehs end End: Compliant and Safe Disposal contact_ehs->end

Caption: Workflow for the safe disposal of laboratory chemicals.

Essential Safety and Operational Guide for Handling Dihydro-6-imino-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling and disposal of Dihydro-6-imino-1,3-dimethyluracil in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

1. Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemStandard
Eye Protection Safety glasses with side shields or chemical gogglesAS/NZS 1337.1, EN166 or national equivalent[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Standard EN 374
Body Protection Laboratory coat---
Respiratory Protection Dust respirator or use in a fume hoodNIOSH (US) or CEN (EU) approved[2]

Note: Contact lenses may absorb and concentrate irritants and should be worn with caution. A written policy on contact lens use in the laboratory is recommended.[1]

2. Safe Handling and Storage

Proper handling and storage are critical to minimize exposure and maintain the integrity of the compound.

Handling Procedures:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1][3]

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[1]

  • Minimize dust generation during handling.[3]

  • Wash hands thoroughly after handling the compound.[3]

  • Do not eat, drink, or smoke in the handling area.[3]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated area.[3][4]

  • Keep the container tightly closed when not in use.[3][4]

  • Store away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[5]

3. Accidental Release and First Aid Measures

Immediate and appropriate response to spills and exposures is crucial.

Spill Cleanup:

  • Minor Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Use dry clean-up procedures to avoid generating dust.[1]

    • Sweep, shovel, or vacuum the spilled material into a clean, dry, labeled, and sealable container for disposal.[1]

  • Major Spills:

    • Alert personnel in the area and contact emergency services.[1]

    • Control personal contact by wearing appropriate protective clothing.[1]

    • Prevent spillage from entering drains or water courses.[1]

First Aid:

Exposure RouteFirst Aid Procedure
Inhalation Remove the individual to fresh air. If breathing is difficult, seek medical attention.[5]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[3][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[3][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

4. Disposal Plan

All waste materials must be handled and disposed of in accordance with local, state, and federal regulations.

  • Waste Compound: Collect in a labeled, sealed container. Dispose of as hazardous chemical waste through an approved waste disposal plant.[3]

  • Contaminated Materials: Any materials, such as gloves, paper towels, or labware, that come into contact with the compound should be considered contaminated and disposed of as hazardous waste.

5. Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a research setting.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A Review SDS & Protocols B Don Personal Protective Equipment (PPE) A->B C Weigh Compound in Fume Hood B->C Proceed to Handling D Perform Experimental Procedure C->D E Decontaminate Work Area D->E Experiment Complete F Segregate & Label Waste E->F G Doff PPE F->G H Dispose of Waste via Approved Channels G->H

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydro-6-imino-1,3-dimethyluracil
Reactant of Route 2
Reactant of Route 2
Dihydro-6-imino-1,3-dimethyluracil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.